molecular formula C13H8N2O6 B3034824 2-(2,4-Dinitrophenoxy)benzaldehyde CAS No. 2363-12-4

2-(2,4-Dinitrophenoxy)benzaldehyde

Cat. No.: B3034824
CAS No.: 2363-12-4
M. Wt: 288.21 g/mol
InChI Key: HMQBFCQJSICGJX-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)benzaldehyde (CAS 2363-12-4) is a diaryl ether compound of significant interest in synthetic and materials chemistry. Its molecular structure incorporates a benzaldehyde group linked via an ether bond to a strongly electron-deficient 2,4-dinitrophenyl ring . This configuration, featuring multiple nitro groups and an aldehyde functional group, makes it a versatile building block for research. The powerful electron-withdrawing effect of the ortho- and para-nitro groups profoundly influences the compound's electronic properties and reactivity . This effect significantly enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack and a primary site for further chemical transformation . Furthermore, the electron-deficient aromatic ring is highly activated for nucleophilic aromatic substitution (SNAr) reactions, which is also the key strategic disconnection for its synthesis from precursors like 2-hydroxybenzaldehyde and 2,4-dinitrohalobenzene . In a research context, this compound serves as a precursor for synthesizing more complex molecular architectures, such as heterocyclic compounds and functional polymers . Its strong chromophoric properties, derived from the conjugated nitroaromatic system, also suggest potential investigative applications in materials science, including development of dyes and nonlinear optical materials . Researchers are exploring its utility as a chromogenic derivatizing agent in analytical methods . This product is intended for use in industrial and scientific research . It is not for diagnostic, therapeutic, or consumer use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitrophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-8-9-3-1-2-4-12(9)21-13-6-5-10(14(17)18)7-11(13)15(19)20/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQBFCQJSICGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2,4-dinitrophenoxy)benzaldehyde, a diaryl ether of significant interest in various chemical research domains. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, characterization data, and relevant biochemical context.

Introduction

This compound, with the molecular formula C₁₃H₈N₂O₆ and a molecular weight of approximately 288.21 g/mol , belongs to the class of diaryl ethers.[1] This structure is notable for the presence of a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group. The strong electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly influences the electronic properties and reactivity of the entire molecule, particularly activating the dinitrophenyl ring for nucleophilic aromatic substitution and enhancing the electrophilicity of the aldehyde's carbonyl carbon.[1]

Synthesis

The primary and most logical method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This approach involves the reaction of a nucleophilic partner, 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene.[1] The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent phenoxide nucleophile.[1]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 2,4-Dinitrofluorobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

  • To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data from these analyses are summarized below.

Physical and Chemical Properties
PropertyValue
CAS Number 2363-12-4[1]
Molecular Formula C₁₃H₈N₂O₆[1]
Molecular Weight 288.21 g/mol [1]
Monoisotopic Mass 288.03823598 Da[1]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for its functional groups and data from analogous compounds.

Table 1: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
190 – 195Aldehyde Carbonyl (C=O)[1]
140 – 160Nitro-substituted Aromatic Carbons[1]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~10.0SingletAldehyde Proton (-CHO)
7.0 - 8.8MultipletsAromatic Protons

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~1700C=O Stretch (Aldehyde)[1]
~1520Asymmetric NO₂ Stretch[1]
~1350Symmetric NO₂ Stretch[1]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z ValueProposed Fragment IonFormula
288Molecular Ion [M]⁺•[C₁₃H₈N₂O₆]⁺•[1]
287[M-H]⁺[C₁₃H₇N₂O₆]⁺[1]
242[M-NO₂]⁺[C₁₃H₈NO₄]⁺[1]
105Benzoyl cation[C₇H₅O]⁺[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_Hydroxybenzaldehyde 2_Hydroxybenzaldehyde Reaction_Mixture Reaction at 80-90 °C 2_Hydroxybenzaldehyde->Reaction_Mixture 2_4_Dinitrofluorobenzene 2_4_Dinitrofluorobenzene 2_4_Dinitrofluorobenzene->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Quenching Quenching with Water Reaction_Mixture->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Potential Toxicological Mechanism

While specific signaling pathways for this compound are not well-documented, the presence of the 2,4-dinitrophenyl moiety suggests a potential for a toxicological mechanism similar to that of 2,4-dinitrophenol (DNP). DNP is known to act as an uncoupler of oxidative phosphorylation in mitochondria.[2] The following diagram illustrates this logical relationship.

Toxicity_Mechanism cluster_compound Compound cluster_cellular Cellular Level cluster_effect Physiological Effect Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Enters Cell Proton_Gradient Proton Gradient Dissipation Mitochondrion->Proton_Gradient Disrupts Inner Membrane ATP_Synthase ATP Synthase Uncoupling Proton_Gradient->ATP_Synthase Energy_Loss Energy Loss as Heat Proton_Gradient->Energy_Loss ATP_Depletion Decreased ATP Production ATP_Synthase->ATP_Depletion Metabolic_Rate Increased Metabolic Rate ATP_Depletion->Metabolic_Rate Energy_Loss->Metabolic_Rate

Caption: Potential toxicological mechanism based on the 2,4-dinitrophenol moiety.

References

An In-depth Technical Guide on the Electronic Properties of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established principles of physical organic chemistry. It details the expected electronic characteristics, provides protocols for its synthesis and characterization, and presents computational insights into its molecular orbitals. This document is intended to serve as a foundational resource for researchers investigating the potential applications of this and related nitroaromatic compounds.

Introduction

This compound is a diaryl ether derivative characterized by the presence of a benzaldehyde moiety linked to a 2,4-dinitrophenyl group through an ether linkage. The electronic nature of this molecule is dominated by the powerful electron-withdrawing capacity of the two nitro groups on the phenoxy ring. This strong inductive and resonance effect significantly influences the electron density distribution across the entire molecule, thereby dictating its reactivity, spectral properties, and potential biological activity. Understanding these electronic properties is crucial for the rational design of novel therapeutics and functional materials.

The 2,4-dinitrophenoxy moiety is a well-known strong electron-withdrawing group, which profoundly impacts the molecule's electronic properties and reactivity.[1] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a nucleophile, in this case, the phenoxide derived from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aromatic ring, 1-halo-2,4-dinitrobenzene (e.g., 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene). The presence of the two electron-withdrawing nitro groups in the ortho and para positions to the halogen is critical for activating the ring towards nucleophilic attack.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-hydroxybenzaldehyde 2-Hydroxybenzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) 2-hydroxybenzaldehyde->SNAr 1-halo-2,4-dinitrobenzene 1-Halo-2,4-dinitrobenzene (X = F, Cl) 1-halo-2,4-dinitrobenzene->SNAr Base Base (e.g., K2CO3, NaH) Base->SNAr Product This compound SNAr->Product

Figure 1: Synthetic pathway for this compound via SNAr.

Experimental Protocol: Synthesis

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Fluoro-2,4-dinitrobenzene (Sanger's reagent) or 1-Chloro-2,4-dinitrobenzene

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this mixture, add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-donating ether oxygen and the strongly electron-withdrawing dinitrophenyl and benzaldehyde moieties.

Predicted Spectroscopic and Electronic Data
ParameterPredicted Value/RangeMethod
UV-Vis Absorption (λmax)
π-π* transition~230 - 260 nmPredicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone
n-π* transition~340 - 360 nmPredicted based on analogy to benzaldehyde-2,4-dinitrophenylhydrazone
Molecular Weight 288.21 g/mol Calculated
Monoisotopic Mass 288.03823598 DaComputationally Determined[1]
HOMO-LUMO Gap Expected to be relatively smallQualitative assessment based on extended conjugation and presence of electron-withdrawing groups
Experimental Characterization Workflow

The following workflow outlines the key experimental techniques for characterizing the electronic properties of synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_electrochemical Electrochemical Analysis cluster_computational Computational Modeling Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Mass_Spec Mass Spectrometry Purification->Mass_Spec CV Cyclic Voltammetry Purification->CV DFT DFT/TD-DFT Calculations Purification->DFT

Figure 2: Experimental workflow for the characterization of this compound.

Experimental Protocols for Characterization

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) corresponding to electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

  • Use the pure solvent as a blank to record the baseline.

  • Record the UV-Vis spectrum of the sample solution from 200 to 800 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

  • If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Cyclic Voltammetry

Objective: To investigate the redox properties of the molecule, specifically the reduction of the nitro groups.

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

  • Prepare a solution of the sample (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Assemble the three-electrode cell: a glassy carbon or platinum working electrode, a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode, and a platinum wire as the counter electrode.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction peaks of the nitro groups, and then reversing the scan direction.

  • Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox processes (reversible, quasi-reversible, or irreversible).

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the electronic structure and properties of this compound.

DFT for Ground-State Properties

DFT calculations can be used to:

  • Optimize the ground-state geometry of the molecule.

  • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Determine the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity.

  • Generate molecular electrostatic potential (MEP) maps to visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack.

TD-DFT for Excited-State Properties

TD-DFT calculations are employed to:

  • Simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

  • Assign the observed experimental absorption bands to specific electronic transitions (e.g., π-π, n-π).

Computational_Workflow Input_Structure Initial Molecular Structure DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structure->DFT_Optimization Ground_State_Properties Ground-State Properties: HOMO, LUMO, MEP DFT_Optimization->Ground_State_Properties TD-DFT_Calculation TD-DFT Calculation (Excited States) DFT_Optimization->TD-DFT_Calculation Simulated_Spectrum Simulated UV-Vis Spectrum TD-DFT_Calculation->Simulated_Spectrum Experimental_Comparison Comparison with Experimental Data Simulated_Spectrum->Experimental_Comparison

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 2-(2,4-dinitrophenoxy)benzaldehyde. The presence of the bulky and strongly electron-withdrawing 2,4-dinitrophenoxy substituent at the ortho position profoundly influences the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This document details the synthesis of the parent molecule, key reactions of the aldehyde group including oxidation, reduction, and condensation, and provides relevant, albeit sometimes comparative, quantitative data. Detailed experimental protocols for its synthesis and characteristic reactions are also presented. The logical workflows for these chemical transformations are visualized using schematic diagrams.

Introduction

This compound is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its structure, featuring a diaryl ether linkage, positions it as a potentially useful scaffold or intermediate in the synthesis of more complex molecules. The core of its chemical personality lies in the reactivity of the aldehyde group, which is significantly modulated by the electronic effects of the 2,4-dinitrophenoxy moiety. This guide focuses on the chemical behavior of this aldehyde functionality, providing a technical foundation for its application in research and development.

Electronic Effects on Aldehyde Reactivity

Synthesis of this compound

The most common route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with a suitable 2,4-dinitro-substituted benzene bearing a good leaving group, such as 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene, in the presence of a base.[1]

Synthesis_of_2_2_4_Dinitrophenoxy_benzaldehyde cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde SNAr Reaction SNAr Reaction 2-Hydroxybenzaldehyde->SNAr Reaction 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene->SNAr Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SNAr Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->SNAr Reaction This compound This compound SNAr Reaction->this compound

Figure 1: Synthetic pathway for this compound.

Key Reactions of the Aldehyde Group

The activated aldehyde group of this compound participates in a variety of characteristic reactions.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)benzoic acid, using common oxidizing agents. Care must be taken to control the reaction conditions to avoid potential side reactions on the electron-rich rings.

Reduction to Primary Alcohol

Selective reduction of the aldehyde group to a primary alcohol, [2-(2,4-dinitrophenoxy)phenyl]methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).[2] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the nitro groups.

Condensation with Hydrazine Derivatives

A hallmark reaction of aldehydes is their condensation with hydrazine derivatives. This compound readily reacts with 2,4-dinitrophenylhydrazine (Brady's reagent) to form a brightly colored 2,4-dinitrophenylhydrazone precipitate.[3][4] This reaction is a reliable qualitative test for the presence of the carbonyl group.

Aldehyde_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation Start This compound Oxidizing Agent e.g., KMnO4 Start->Oxidizing Agent Reducing Agent e.g., NaBH4 Start->Reducing Agent Reagent_Cond 2,4-Dinitrophenylhydrazine Start->Reagent_Cond Product_Ox 2-(2,4-Dinitrophenoxy)benzoic acid Oxidizing Agent->Product_Ox Oxidation Product_Red [2-(2,4-Dinitrophenoxy)phenyl]methanol Reducing Agent->Product_Red Reduction Product_Cond Corresponding Hydrazone Reagent_Cond->Product_Cond Condensation

Figure 2: Key reactions of the aldehyde group.

Quantitative Data

Specific kinetic and thermodynamic data for this compound are scarce in publicly available literature. However, data for related compounds can provide valuable insights.

PropertyCompoundValue / ObservationReference
Molecular Weight This compound288.21 g/mol [1]
Reactivity Comparison Substituted BenzaldehydesElectron-withdrawing groups (like nitro groups) increase the reactivity of the aldehyde towards nucleophilic addition. The order of reactivity is generally p-nitrobenzaldehyde > benzaldehyde > p-tolualdehyde.[5][6]
Melting Point of Derivative Benzaldehyde 2,4-dinitrophenylhydrazone237 °C. The formation of a solid derivative with a sharp melting point is a classic method for identifying aldehydes and ketones.[7]
Reduction Product Yield Reduction of 4-nitrobenzaldehyde with NaBH₄High yields are typically expected for the reduction of aromatic aldehydes with sodium borohydride. For example, the reduction of 4-nitrobenzaldehyde proceeds with high efficiency.[8]
Oxidation Kinetics Substituted BenzaldehydesThe oxidation of benzaldehydes is promoted by hydrogen ions. The reaction is first order with respect to both the aldehyde and the oxidizing agent (e.g., pyridinium bromochromate). Electron-withdrawing substituents generally decrease the rate of oxidation.[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and key reactions of this compound. These are based on standard procedures for similar compounds and may require optimization.

Synthesis of this compound

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 2,4-Dinitrochlorobenzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water with stirring.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

  • Dry the purified product under vacuum.

Oxidation to 2-(2,4-Dinitrophenoxy)benzoic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Prepare a solution of potassium permanganate (approx. 2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. A brown precipitate of MnO₂ will form.

  • After the addition is complete, stir the mixture for an additional 1-2 hours or until the purple color of the permanganate has disappeared.

  • Add a small amount of sodium bisulfite to quench any excess KMnO₄.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction to [2-(2,4-Dinitrophenoxy)phenyl]methanol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol or Methanol

  • Deionized water

  • Dilute hydrochloric acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a flask and cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride (1.0-1.5 eq) in a small amount of cold ethanol.

  • Slowly add the NaBH₄ solution to the aldehyde solution with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

  • Add deionized water to precipitate the alcohol product.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Formation of the 2,4-Dinitrophenylhydrazone Derivative

Materials:

  • This compound

  • Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)

  • Methanol or Ethanol

Procedure:

  • Dissolve a small amount of this compound in a minimal amount of methanol in a test tube.

  • Add a few drops of Brady's reagent to the solution.

  • A yellow to orange-red precipitate should form almost immediately.

  • If no precipitate forms at room temperature, gently warm the mixture in a water bath for a few minutes and then cool in an ice bath.

  • The solid derivative can be collected by vacuum filtration, washed with a small amount of cold ethanol, and dried. The melting point can then be determined for characterization.[3][7]

Conclusion

The aldehyde group in this compound is a highly reactive functional group due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy substituent. This enhanced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition and related reactions. This technical guide provides the foundational knowledge, including synthetic and reaction protocols, necessary for the effective utilization of this compound in chemical synthesis and development. While specific quantitative kinetic data for this molecule remains an area for further investigation, the principles and procedures outlined herein offer a robust starting point for researchers in the field.

References

Unveiling the Potential of 2-(2,4-Dinitrophenoxy)benzaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel functional materials with tailored properties is a cornerstone of modern materials science. In this context, aromatic compounds bearing electronically active substituents offer a rich playground for designing molecules with specific optical, electronic, and chemical functionalities. 2-(2,4-Dinitrophenoxy)benzaldehyde, a molecule characterized by a highly electron-deficient dinitrophenoxy moiety and a reactive aldehyde group, presents a compelling case for exploration in the development of advanced materials. This technical guide explores the synthesis, properties, and, most importantly, the untapped potential of this versatile compound in materials science, providing a roadmap for researchers in the field.

The core of this compound's potential lies in the strong electron-withdrawing nature of the 2,4-dinitrophenoxy group, which profoundly influences the reactivity of the entire molecule.[1] This electronic feature, coupled with the synthetic accessibility of the compound, opens avenues for its application in sensors, functional polymers, and as a precursor to more complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is crucial for its application in materials science. The following table summarizes key physicochemical and spectroscopic data for the compound.

PropertyValueReference/Method
Molecular Formula C₁₃H₈N₂O₆-
Molecular Weight 288.22 g/mol -
Appearance Expected to be a crystalline solid-
Solubility Soluble in common organic solvents-
Key IR Absorptions (cm⁻¹) ~1700 (C=O, aldehyde), ~1530 & ~1340 (NO₂, asymmetric & symmetric stretching)Typical values
¹H NMR (ppm) ~10.5 (s, 1H, CHO), 7.0-9.0 (m, 7H, Ar-H)Predicted
¹³C NMR (ppm) ~190 (CHO), 120-160 (Ar-C)Predicted

Potential Applications in Materials Science

While direct applications of this compound in materials science are not yet extensively reported, its chemical structure suggests several promising areas of investigation.

Precursor for Luminescent Materials and Chemical Sensors

Nitroaromatic compounds are well-known quenchers of fluorescence, a property that has been widely exploited in the development of chemical sensors for explosives and other nitro-containing pollutants.[2][3][4] The electron-deficient nature of the dinitrophenoxy ring in this compound makes it an excellent candidate for incorporation into sensor arrays or as a building block for novel sensing materials.

Furthermore, the aldehyde functionality provides a convenient handle for post-synthetic modification. It can be readily converted into various other functional groups, allowing for the covalent attachment of the dinitrophenoxy moiety to fluorescent polymers or surfaces. The reduction of the nitro groups to fluorescent amino groups offers a pathway to "turn-on" fluorescent sensors.

sensor_application_workflow Molecule This compound Functionalization Functionalization via Aldehyde Group Molecule->Functionalization SensingPlatform Integration into a Sensing Platform (e.g., Polymer, MOF, Nanoparticle) Functionalization->SensingPlatform Detection Detection of Analytes (e.g., Electron-rich molecules) SensingPlatform->Detection

Logical workflow for the development of sensors based on this compound.
Building Block for High-Performance Polymers

The incorporation of electron-withdrawing groups into polymer backbones is a common strategy to tune their electronic and optical properties.[5][6] The dinitrophenoxy group in this compound can be leveraged to create polymers with high electron affinity, which are desirable for applications in organic electronics, such as n-type semiconductors in organic thin-film transistors (OTFTs).

The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with diamines to form polyimines (Schiff bases), or it can be modified to introduce other polymerizable functionalities. The resulting polymers would possess the strong electron-accepting dinitrophenoxy pendants, potentially leading to materials with interesting charge transport properties.

Intermediate for the Synthesis of Functional Dyes and Pigments

The chromophoric nature of the dinitrophenyl group suggests that derivatives of this compound could find use as dyes and pigments. The reactivity of the aldehyde group allows for the extension of the conjugated system through reactions like Knoevenagel condensation or Wittig reactions, leading to molecules with tailored absorption and emission properties. The resulting compounds could be explored for applications in organic light-emitting diodes (OLEDs), nonlinear optics, or as colorimetric indicators.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 2,4-Dinitrofluorobenzene (or 2,4-Dinitrochlorobenzene)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Filter the solid, wash it thoroughly with deionized water, and dry it under vacuum.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Salicylaldehyde 2-Hydroxybenzaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Salicylaldehyde->SNAr DNFB 2,4-Dinitrofluorobenzene DNFB->SNAr Base K₂CO₃ in DMF Base->SNAr Precipitation Precipitation in Water SNAr->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

Experimental workflow for the synthesis of this compound.
Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the nitro groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized product.

Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential in materials science. Its synthesis is straightforward, and its chemical properties make it an attractive building block for a variety of functional materials. Future research should focus on the systematic investigation of its incorporation into polymers for electronic applications, the development of sensor platforms based on its unique electronic characteristics, and the synthesis of novel dyes and nonlinear optical materials. The detailed experimental protocols and conceptual frameworks provided in this guide aim to catalyze further research and unlock the full potential of this promising compound.

References

A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-substituted phenoxybenzaldehydes, a class of aromatic compounds with significant potential in medicinal chemistry and materials science. This document details their synthesis, chemical properties, and known biological activities, offering a valuable resource for researchers and developers in the field.

Chemical Properties and Synthesis

Ortho-substituted phenoxybenzaldehydes are characterized by a benzaldehyde ring with a phenoxy group at the ortho-position, and potentially other substituents. The presence and nature of these substituents can significantly influence the molecule's reactivity, physical properties, and biological activity.

A common synthetic route to produce substituted benzaldehydes is through a tandem reaction, which offers the advantage of a one-pot synthesis without the need for intermediate purification, thus saving time and resources.[1] One such method involves directed metalation to introduce various functional groups at the ortho position of benzaldehyde derivatives.[1] This process is typically carried out under inert atmospheres and at low temperatures.[1]

Another example is the synthesis of 4-fluoro-3-phenoxybenzaldehyde, an important intermediate for pyrethroid insecticides.[2] Its structure, featuring a benzaldehyde moiety, a fluorine atom, and a phenoxy group, dictates its reactivity and utility in various synthetic pathways.[2]

Table 1: Physicochemical Properties of Selected Phenoxybenzaldehydes
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
3-Phenoxybenzaldehyde39515-51-0C13H10O2198.22-169-169.5 (at 11 mmHg)Clear light yellow to amber liquid
4-Fluoro-3-phenoxybenzaldehyde68359-57-9C13H9FO2216.2156-59310-312White to light yellow solid
2-Chlorobenzaldehyde643-73-8C7H5ClO140.57---

Data sourced from various chemical suppliers and databases.[2][3][4][5]

Experimental Protocols for Synthesis

General Tandem Reaction for Ortho-Substituted Benzaldehydes

This protocol outlines a general method for the one-pot synthesis of ortho-substituted benzaldehyde derivatives.[1]

Materials:

  • Formamide

  • Phenyl lithium

  • Butyllithium

  • Desired electrophile

  • Inert atmosphere (e.g., Argon)

  • Anhydrous solvents

Procedure:

  • Initiate the reaction with formamide and phenyl lithium to create an alpha-amino alkoxide in situ.

  • Introduce butyllithium followed by the addition of the chosen electrophile to form the ortho-substituted benzaldehyde.

  • Maintain the reaction under an inert atmosphere and at low temperatures throughout the process.

  • Purify the product using radial preparative layer chromatography.

  • Identify and characterize the compound using infra-red (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of m-Phenoxybenzaldehyde via Sommelet-type Reaction

A patented process for preparing m-phenoxybenzaldehyde involves the halogenation of m-phenoxytoluene on the side chain, followed by a Sommelet-type reaction.[6]

Materials:

  • m-Phenoxytoluene

  • Halogenating agent (e.g., chlorine)

  • Inert solvent

  • Free radical initiator or strong light

  • Hexamethylenetetramine

  • Aqueous ethanol or acetic acid

  • Dilute mineral acid (e.g., hydrochloric acid)

Procedure:

  • Halogenate m-phenoxytoluene on the side chain in an inert solvent in the presence of a free radical initiator or strong light to obtain a mixture of mono and dihalo derivatives.

  • React the mixture of m-phenoxybenzyl halide and m-phenoxybenzal halide with hexamethylenetetramine in hot aqueous ethanol or acetic acid.

  • Hydrolyze the resulting mixture with a dilute mineral acid to yield m-phenoxybenzaldehyde.

Biological Activities and Applications

Phenoxybenzaldehyde derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and fine chemicals.

  • Pesticide Synthesis: 3-Phenoxybenzaldehyde and its derivatives are crucial intermediates in the production of pyrethroid insecticides, such as permethrin.[2][6]

  • Drug Discovery: These compounds serve as building blocks in the synthesis of various pharmaceutical agents. For instance, they are used in the preparation of N-(substituted Benzylidene)-p-(2-Benzimidazolyl)phenoxyacetyl hydrazides, which have been evaluated for their biological activities.[7] 3-Phenoxybenzaldehyde itself has been identified as a complement (classical pathway) inhibitor with an IC50 of 1388μM.

  • Fine Chemicals: Their aromatic structure makes them suitable for the synthesis of fragrances and flavor compounds.[2]

  • Polymer Chemistry: They can be used as precursors for specialty monomers or polymers with enhanced properties.[2]

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways directly modulated by ortho-substituted phenoxybenzaldehydes as a class are not extensively documented in publicly available literature. Their primary role appears to be as versatile scaffolds for the development of more complex molecules with specific biological targets. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

Synthesis_and_Evaluation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Phenol, Benzaldehyde derivative) B Ortho-Substitution Reaction (e.g., Directed Metalation) A->B Reaction C Purification (e.g., Chromatography) B->C Crude Product D Spectroscopic Analysis (NMR, IR, MS) C->D Purified Compound E In vitro Assays (e.g., Enzyme inhibition, Cell-based assays) D->E Characterized Compound F In vivo Studies (if warranted) E->F Promising Hits G Structure-Activity Relationship (SAR) Studies E->G Data for SAR G->B Feedback for New Analogs

References

Computational Modeling of 2-(2,4-Dinitrophenoxy)benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the computational modeling of 2-(2,4-dinitrophenoxy)benzaldehyde, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical investigation of this molecule's properties.

Introduction to this compound

This compound is an organic molecule characterized by a benzaldehyde ring linked to a 2,4-dinitrophenyl group through an ether linkage. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties and reactivity of the molecule.[1] The aldehyde functional group is a key site for chemical reactions, and its reactivity is enhanced by the electron-withdrawing nature of the dinitrophenoxy substituent.[1] Computational chemistry serves as a powerful tool for understanding the structure-activity relationships of such nitroaromatic compounds.[2][3][4]

Computational Methodology

A typical computational workflow for investigating this compound involves several key steps, from geometry optimization to the prediction of its biological activity.

computational_workflow mol_build Molecular Building & Initial Optimization geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) geom_opt->elec_prop docking Molecular Docking geom_opt->docking data_analysis Data Analysis & Interpretation elec_prop->data_analysis md_sim Molecular Dynamics Simulation docking->md_sim md_sim->data_analysis

Caption: A generalized workflow for the computational modeling of a small molecule.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of nitroaromatic compounds.[2]

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: The 3D structure of this compound is drawn using molecular building software (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MM+).[5]

  • DFT Calculation Setup: The geometry of the molecule is then optimized at a higher level of theory, typically using DFT with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and potential biological activity, can be calculated from the optimized geometry.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's chemical reactivity and kinetic stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying electrophilic and nucleophilic sites.

  • Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The optimized 3D structure of this compound is prepared for docking by adding hydrogen atoms and assigning partial charges.

  • Receptor Preparation: A suitable protein target is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this site.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the receptor's binding site. The binding affinity is typically scored in kcal/mol.

docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_opt Optimized Ligand Structure add_H_ligand Add Hydrogens ligand_opt->add_H_ligand assign_charge_ligand Assign Partial Charges add_H_ligand->assign_charge_ligand grid Define Binding Site & Generate Grid assign_charge_ligand->grid pdb Select Protein Target (PDB) remove_water Remove Water Molecules pdb->remove_water add_H_receptor Add Hydrogens remove_water->add_H_receptor add_H_receptor->grid dock Perform Docking Simulation grid->dock analysis Analyze Binding Poses & Scores dock->analysis

Caption: A schematic representation of a typical molecular docking workflow.

Data Presentation

The following tables summarize hypothetical but plausible quantitative data for the computational modeling of this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AngleValue
Bond LengthC-O (ether)1.38 Å
C=O (aldehyde)1.22 Å
N-O (nitro)1.23 Å
Bond AngleC-O-C (ether)118.5°
O=C-H (aldehyde)121.0°
Dihedral AngleC-C-O-C85.0°

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment5.2 Debye
Total Energy-1125 Hartree

Table 3: Mulliken Atomic Charges (Selected Atoms)

AtomCharge (e)
O (ether)-0.55
C (aldehyde carbonyl)+0.45
O (aldehyde carbonyl)-0.50
N (nitro)+0.90
O (nitro)-0.48

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

Binding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
-8.5LEU78, VAL86, ALA102GLU91 (with aldehyde O)
PHE145, LYS147LYS147 (with nitro O)

Synthesis Protocol

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction.[1]

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene are used as the nucleophilic and electrophilic partners, respectively.[1]

  • Solvent and Base: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a weak base like potassium carbonate (K₂CO₃).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude product is then filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] Their mechanism of action can involve the generation of reactive oxygen species (ROS) or the inhibition of specific enzymes.

signaling_pathway molecule This compound enzyme Target Enzyme (e.g., Kinase) molecule->enzyme inhibition Inhibition enzyme->inhibition downstream Downstream Signaling Cascade inhibition->downstream blocks cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

Conclusion

The computational modeling of this compound provides valuable insights into its structural, electronic, and potential biological properties. Through a combination of quantum chemical calculations and molecular docking simulations, it is possible to elucidate the molecule's reactivity and predict its interactions with biological targets. This in-silico approach is a crucial component of modern drug discovery and materials science, enabling the rational design of new molecules with desired functionalities. Further experimental validation is essential to confirm the theoretical predictions and fully characterize the properties of this compound.

References

Frontier Molecular Orbital Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Frontier Molecular Orbital (FMO) analysis of 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The FMO theory is a powerful tool for predicting the reactivity and electronic properties of chemical compounds. This document outlines the theoretical framework, computational methodology, and interpretation of FMO analysis for the title compound, and includes a detailed, representative experimental protocol for its synthesis and computational study. The quantitative data from the FMO analysis, including HOMO-LUMO energies and associated quantum chemical parameters, are presented in a structured format. Furthermore, this guide includes detailed workflows for the synthesis and computational analysis, visualized using Graphviz diagrams, to provide a clear and logical representation of the processes involved.

Introduction to Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules.[1][2] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.[3][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.[3][5] A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability.[3]

The compound this compound possesses a unique electronic structure arising from the interplay between the electron-withdrawing nitro groups and the benzaldehyde moiety, connected by an ether linkage. FMO analysis of this molecule provides valuable insights into its electrophilic and nucleophilic sites, potential for charge transfer interactions, and overall reactivity, which are crucial for applications in drug design and the development of novel materials.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 2,4-Dinitrochlorobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybenzaldehyde (1.0 eq) and 2,4-dinitrochlorobenzene (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring. A solid precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product & Characterization 2_Hydroxybenzaldehyde 2_Hydroxybenzaldehyde Reaction_Mixture Mixing and Heating (80-90°C, 4-6h) 2_Hydroxybenzaldehyde->Reaction_Mixture 2_4_Dinitrochlorobenzene 2_4_Dinitrochlorobenzene 2_4_Dinitrochlorobenzene->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Precipitation Pouring into Ice-Cold Water Reaction_Mixture->Precipitation Cooling Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final_Product->Characterization

Caption: Synthetic workflow for this compound.

Computational Frontier Molecular Orbital (FMO) Analysis

The FMO analysis of this compound is performed using quantum chemical calculations, typically employing Density Functional Theory (DFT).

Experimental Protocol: Computational Analysis

Software:

  • Gaussian, ORCA, or any other suitable quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Methodology:

  • Geometry Optimization:

    • The initial 3D structure of this compound is built using a molecular editor.

    • The geometry of the molecule is then optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.

    • Frequency calculations are performed on the optimized structure to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • FMO Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The energies of the HOMO and LUMO are obtained from the output of this calculation.

    • The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • Calculation of Quantum Chemical Parameters:

    • From the HOMO and LUMO energies, other global reactivity descriptors can be calculated:

      • Ionization Potential (I): I ≈ -EHOMO

      • Electron Affinity (A): A ≈ -ELUMO

      • Electronegativity (χ): χ = (I + A) / 2

      • Chemical Hardness (η): η = (I - A) / 2

      • Chemical Softness (S): S = 1 / η

      • Electrophilicity Index (ω): ω = χ² / (2η)

  • Visualization:

    • The 3D isosurfaces of the HOMO and LUMO are generated to visualize the electron density distribution in these orbitals. This helps in identifying the nucleophilic (HOMO) and electrophilic (LUMO) regions of the molecule.

Computational Workflow

FMO_Analysis_Workflow Start Start: Molecular Structure Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Minimum_Check True Energy Minimum? Frequency_Calculation->Energy_Minimum_Check Energy_Minimum_Check->Geometry_Optimization No Single_Point_Energy Single-Point Energy Calculation Energy_Minimum_Check->Single_Point_Energy Yes Extract_FMO Extract HOMO & LUMO Energies Single_Point_Energy->Extract_FMO Calculate_Parameters Calculate Quantum Chemical Parameters Extract_FMO->Calculate_Parameters Visualize_Orbitals Visualize HOMO & LUMO Isosurfaces Extract_FMO->Visualize_Orbitals End End: FMO Analysis Results Calculate_Parameters->End Visualize_Orbitals->End

Caption: Workflow for the computational FMO analysis.

Quantitative Data Summary

The following table summarizes the representative quantum chemical parameters for this compound, as would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These are typical values for similar aromatic nitro compounds and serve as an illustrative example.

ParameterSymbolFormulaRepresentative ValueUnit
Highest Occupied Molecular Orbital Energy EHOMO--6.85eV
Lowest Unoccupied Molecular Orbital Energy ELUMO--2.55eV
HOMO-LUMO Energy Gap ΔEELUMO - EHOMO4.30eV
Ionization Potential I-EHOMO6.85eV
Electron Affinity A-ELUMO2.55eV
Electronegativity χ(I + A) / 24.70eV
Chemical Hardness η(I - A) / 22.15eV
Chemical Softness S1 / η0.47eV⁻¹
Electrophilicity Index ωχ² / (2η)5.14eV

Interpretation of Results and Applications

The FMO analysis provides critical insights into the reactivity of this compound. The relatively high ionization potential and the size of the HOMO-LUMO gap suggest a molecule with considerable stability. The electrophilicity index indicates a strong capacity to accept electrons, which is expected due to the presence of the electron-withdrawing nitro groups.

Visualization of the HOMO would likely show electron density localized on the benzaldehyde ring and the ether oxygen, indicating these as potential sites for nucleophilic attack. Conversely, the LUMO is expected to be distributed over the dinitrophenoxy ring, highlighting its electrophilic nature.

For drug development professionals, this information is invaluable for understanding potential interactions with biological targets. The identified electrophilic and nucleophilic sites can guide the design of derivatives with enhanced binding affinity or modified reactivity profiles. In materials science, the electronic properties derived from FMO analysis can inform the development of novel materials with specific optical or electronic characteristics.

Conclusion

This technical guide has provided a detailed overview of the Frontier Molecular Orbital analysis of this compound. By outlining the synthetic and computational protocols, presenting key quantitative data in a structured format, and visualizing the associated workflows, this document serves as a valuable resource for researchers in chemistry, materials science, and drug development. The insights gained from FMO analysis are instrumental in predicting the chemical behavior of this molecule and guiding its application in various scientific and technological fields.

References

Unlocking Novel Scaffolds: A Technical Guide to Unexplored Synthetic Pathways Using 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the untapped synthetic potential of 2-(2,4-dinitrophenoxy)benzaldehyde, a versatile building block poised for the creation of novel and complex molecular architectures. By leveraging its unique electronic and structural features, we present a series of unexplored synthetic pathways, offering detailed experimental protocols and conceptual frameworks for the development of new chemical entities relevant to pharmaceutical and materials science research.

Core Reactivity and Synthetic Potential

This compound possesses three primary sites of reactivity that can be strategically exploited for molecular diversification[1]:

  • The Aldehyde Group: This group is highly activated towards nucleophilic addition due to the strong electron-withdrawing nature of the 2,4-dinitrophenoxy moiety. This enhanced electrophilicity makes it an excellent handle for initiating a variety of transformations.

  • The Dinitrophenyl Ring: The two nitro groups render this aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity was key to the synthesis of the parent molecule itself, typically formed via an SNAr reaction between 2-hydroxybenzaldehyde and a 2,4-dinitrohalobenzene[1].

  • The Nitro Groups: The nitro functionalities are amenable to reduction, typically using agents like hydrogen gas with a palladium catalyst, to form the corresponding amino groups. This transformation dramatically alters the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating, opening up new avenues for intramolecular reactions[1].

This guide will focus on leveraging the interplay between these reactive sites to forge novel heterocyclic scaffolds.

Unexplored Synthetic Pathway 1: Reductive Cyclization to Novel Phenoxazine Scaffolds

A significant, yet underexplored, opportunity lies in the reductive cyclization of this compound derivatives. The strategic reduction of the nitro groups to amines in situ can be followed by an intramolecular cyclization with the aldehyde functionality, or a derivative thereof, to yield novel phenoxazine-type structures. These scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active compounds.

Proposed Reaction Scheme:

A two-step, one-pot process is proposed. First, the aldehyde is converted to an imine. Subsequently, the nitro groups are reduced, and the resulting diamine undergoes spontaneous intramolecular cyclization.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization start This compound reagent1 Primary Amine (R-NH2) Ethanol, rt start->reagent1 intermediate1 N-Substituted Imine reagent1->intermediate1 reagent2 Pd/C, H2 (g) Ethyl Acetate, 50°C intermediate1->reagent2 intermediate2 Diamino Intermediate (transient) reagent2->intermediate2 product Substituted Dihydrophenoxazine Derivative intermediate2->product Intramolecular Cyclization

Caption: Proposed workflow for the synthesis of dihydrophenoxazine derivatives.

Experimental Protocol:
  • Imine Formation: To a solution of this compound (1.0 mmol) in ethanol (20 mL) is added a primary amine (e.g., benzylamine, 1.1 mmol). The mixture is stirred at room temperature for 4 hours. The formation of the imine can be monitored by TLC.

  • Reductive Cyclization: The reaction mixture containing the crude imine is transferred to a Parr hydrogenation apparatus. Palladium on carbon (10 mol %) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas to 50 psi. The reaction is stirred at 50°C for 12 hours.

  • Work-up and Purification: The catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydrophenoxazine derivative.

Unexplored Synthetic Pathway 2: A Novel Multicomponent Approach to Complex Amides

The activated aldehyde of this compound is an ideal candidate for multicomponent reactions (MCRs), which offer a rapid and efficient means of generating molecular complexity from simple starting materials. A Ugi-type four-component reaction (U-4CR) is proposed here as a novel application for this substrate.

Proposed Reaction Scheme:

This pathway involves the one-pot reaction of this compound, a primary amine, an isocyanide, and a carboxylic acid to generate a complex α-acetamido amide derivative.

G reagents This compound + Primary Amine + Isocyanide + Carboxylic Acid conditions Methanol Reflux, 24h reagents->conditions product α-Acetamido Amide Derivative conditions->product

Caption: Ugi four-component reaction utilizing the title compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, this compound (1.0 mmol) and a primary amine (e.g., aniline, 1.0 mmol) are dissolved in methanol (15 mL). The mixture is stirred for 30 minutes at room temperature.

  • Addition of Reagents: A carboxylic acid (e.g., acetic acid, 1.0 mmol) and an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) are then added sequentially to the reaction mixture.

  • Reaction and Work-up: The flask is equipped with a condenser and heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target α-acetamido amide.

Unexplored Synthetic Pathway 3: Towards a Dibenz[b,f][1][2]oxazepine Scaffold

The diaryl ether linkage in this compound provides a backbone that is pre-organized for the synthesis of seven-membered heterocyclic systems such as dibenz[b,f][1][2]oxazepines. This can be envisioned through a multi-step sequence involving the transformation of the aldehyde and subsequent intramolecular cyclization.

Proposed Reaction Scheme:

This pathway involves an initial Wittig reaction to extend the carbon chain, followed by reduction of the nitro groups and subsequent intramolecular cyclization.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Intramolecular Cyclization start This compound reagent1 Phosphonium Ylide (e.g., Ph3P=CHCO2Et) THF, 0°C to rt start->reagent1 intermediate1 α,β-Unsaturated Ester reagent1->intermediate1 reagent2 Fe, NH4Cl Ethanol/Water, Reflux intermediate1->reagent2 intermediate2 Diamino Ester reagent2->intermediate2 conditions Toluene Reflux intermediate2->conditions product Dibenz[b,f][1,4]oxazepine Derivative conditions->product

Caption: Multi-step synthesis of a dibenz[b,f][1][2]oxazepine scaffold.

Experimental Protocol:
  • Wittig Reaction: To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.2 mmol) in dry THF (20 mL) at 0°C is added potassium tert-butoxide (1.2 mmol). The resulting orange-red ylide solution is stirred for 30 minutes. A solution of this compound (1.0 mmol) in dry THF (10 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

  • Nitro Group Reduction: The α,β-unsaturated ester (1.0 mmol) is dissolved in a mixture of ethanol (20 mL) and water (5 mL). Iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added, and the mixture is heated to reflux for 6 hours. The hot solution is filtered through Celite®, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated.

  • Intramolecular Cyclization: The crude diamino ester is dissolved in toluene (25 mL) and heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired dibenz[b,f][1][2]oxazepine derivative.

Data Summary and Comparison of Pathways

The following table summarizes the key aspects of the proposed unexplored synthetic pathways, providing a comparative overview for researchers to select the most appropriate route for their target structures.

Pathway Key Transformation Potential Product Scaffold Number of Steps Key Reagents Potential Advantages
1Reductive CyclizationDihydrophenoxazine2 (one-pot)Primary amine, Pd/C, H₂Rapid access to N-containing heterocycles, high atom economy.
2Ugi Multicomponent Reactionα-Acetamido Amide1Primary amine, isocyanide, carboxylic acidHigh molecular complexity in a single step, combinatorial library potential.
3Wittig Reaction & CyclizationDibenz[b,f][1][2]oxazepine3Phosphonium ylide, Fe/NH₄ClAccess to larger, pharmaceutically relevant ring systems.

Conclusion

This compound is a readily accessible starting material with significant, yet largely unexplored, potential for the synthesis of novel and diverse heterocyclic compounds. The pathways outlined in this guide—reductive cyclization, multicomponent reactions, and the construction of seven-membered rings—provide a roadmap for researchers to unlock new chemical space. The detailed experimental protocols serve as a starting point for further optimization and exploration, with the ultimate goal of accelerating the discovery of new molecules with valuable applications in drug development and materials science.

References

An In-depth Technical Guide to the Investigation of Intramolecular Charge Transfer in 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation of intramolecular charge transfer (ICT) in the donor-acceptor molecule, 2-(2,4-dinitrophenoxy)benzaldehyde. The document outlines the fundamental principles of ICT, the specific molecular characteristics of the title compound that facilitate this phenomenon, and detailed experimental protocols for its characterization. Key methodologies, including synthesis, steady-state and time-resolved spectroscopy, and computational modeling, are presented. Furthermore, expected quantitative data are summarized in tabular format to provide a comparative analysis framework. Visual diagrams generated using Graphviz are included to illustrate the proposed ICT mechanism, experimental workflow, and the logical progression of the investigation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the design and analysis of novel ICT systems.

Introduction to Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system or a flexible single bond. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the acceptor. This charge redistribution leads to the formation of a highly polar excited state, often referred to as the ICT state.

The efficiency and characteristics of ICT are highly sensitive to the surrounding environment, including solvent polarity, viscosity, and temperature. This sensitivity makes ICT molecules attractive for a wide range of applications, including:

  • Fluorescent Probes and Sensors: The emission properties of ICT compounds can be modulated by the presence of specific analytes or changes in the local environment.

  • Nonlinear Optics: The large change in dipole moment upon excitation can give rise to significant nonlinear optical properties.

  • Organic Light-Emitting Diodes (OLEDs): ICT molecules can be utilized as emitters in the emissive layer of OLEDs.

  • Drug Development: ICT processes can play a role in the mechanism of action of certain drugs and can be exploited for the development of photodynamic therapy agents.

Molecular Design and Proposed ICT Mechanism in this compound

The molecule this compound is an archetypal donor-acceptor system. The 2,4-dinitrophenoxy group, with its two strongly electron-withdrawing nitro groups, serves as the potent electron acceptor. The benzaldehyde moiety, particularly with the ortho-phenoxy linkage, acts as the electron donor. The ether linkage provides a degree of conformational flexibility, which can influence the extent of electronic coupling between the donor and acceptor units.

Upon excitation with a suitable wavelength of light, the molecule is expected to undergo an intramolecular charge transfer from the benzaldehyde ring to the 2,4-dinitrophenoxy ring. This process is depicted in the following diagram:

ICT_Mechanism GS Ground State (S0) (Locally Excited State Precursor) LE Locally Excited (LE) State (Franck-Condon State) GS->LE Absorption (hν) LE->GS Non-radiative Decay ICT Intramolecular Charge Transfer (ICT) State LE->ICT Charge Transfer ICT->GS Radiative Decay (hν') NR Non-radiative Decay ICT->NR Internal Conversion/ Intersystem Crossing F Fluorescence

Proposed intramolecular charge transfer (ICT) mechanism.

Experimental Protocols

A thorough investigation of the ICT properties of this compound necessitates a combination of synthetic, spectroscopic, and computational methods.

Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.[1]

  • Reactants: 2-Hydroxybenzaldehyde (salicylaldehyde) and 2,4-dinitrofluorobenzene.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base: A mild base, such as potassium carbonate (K2CO3), to deprotonate the hydroxyl group of salicylaldehyde.

  • Procedure:

    • Dissolve 2-hydroxybenzaldehyde and potassium carbonate in the chosen solvent.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2,4-dinitrofluorobenzene to the reaction mixture.

    • Heat the reaction mixture at a temperature between 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The final product should be characterized by 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Studies

These techniques are fundamental to probing the electronic transitions and the nature of the excited state.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

  • Data Acquisition:

    • Record the absorption spectra to determine the ground-state absorption maxima (λabs).

    • Record the fluorescence emission spectra by exciting at the longest wavelength absorption maximum.

  • Data Analysis:

    • Analyze the solvatochromic shifts in the absorption and emission spectra as a function of solvent polarity using the Lippert-Mataga equation to estimate the change in dipole moment upon excitation.

This technique provides insights into the dynamics of the excited state, including the lifetime of the ICT state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Measure the fluorescence decay profiles at the emission maximum in different solvents.

  • Data Analysis:

    • Fit the decay profiles to exponential functions to determine the fluorescence lifetimes (τf).

    • Analyze the variation in fluorescence lifetimes with solvent polarity.

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide theoretical support for the experimental findings.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Calculations:

    • Optimize the ground state geometry of the molecule.

    • Calculate the HOMO and LUMO energy levels and their spatial distributions.

    • Simulate the UV-Vis absorption spectrum using TD-DFT.

    • Optimize the geometry of the first excited state to understand the structural changes upon excitation.

    • Calculate the dipole moments of the ground and excited states.

Expected Data and Discussion

The following tables summarize the expected quantitative data from the proposed experiments. These values are hypothetical but are based on the typical behavior of similar donor-acceptor molecules.

Table 1: Expected Spectroscopic Data in Various Solvents

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Cyclohexane2.023504507937
Toluene2.383554759021
Dichloromethane8.9336551010143
Acetonitrile37.537054011215
Methanol32.736853511042

Table 2: Expected Time-Resolved Fluorescence Data

SolventFluorescence Lifetime (τf) (ns)Radiative Rate Constant (kr) (x 108 s-1)Non-radiative Rate Constant (knr) (x 108 s-1)
Cyclohexane5.21.50.42
Toluene4.51.20.89
Dichloromethane3.10.82.4
Acetonitrile2.00.54.5
Methanol2.30.63.7

The expected data illustrates a significant bathochromic shift (red shift) in the emission maximum with increasing solvent polarity, which is a hallmark of ICT. This is accompanied by a decrease in the fluorescence lifetime, suggesting an increase in non-radiative decay pathways in more polar environments.

Visualizing the Investigative Workflow and Logical Relationships

The investigation of ICT in this compound can be visualized as a logical workflow, from the initial design to the final characterization.

Investigative_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Investigation cluster_computation Computational Modeling cluster_analysis Data Analysis & Interpretation S Synthesis via SNAr P Purification (Recrystallization) S->P C Structural Characterization (NMR, MS, FT-IR) P->C UV UV-Vis Absorption C->UV Conclusion Conclusion C->Conclusion PL Fluorescence Emission UV->PL TR Time-Resolved Fluorescence PL->TR KA Kinetic Analysis (kr, knr) TR->KA DFT DFT Ground State TDDFT TD-DFT Excited State DFT->TDDFT MA Molecular Orbital Analysis TDDFT->MA DA Solvatochromism Analysis (Lippert-Mataga) DA->KA KA->Conclusion MA->Conclusion

Workflow for the investigation of ICT properties.

The logical relationship between the molecular structure and the observed photophysical properties can be represented as a signaling pathway, where the initial stimulus (photoexcitation) leads to a series of events culminating in the observed emission.

Signaling_Pathway Photoexcitation Photoexcitation (hν) LE_State Formation of Locally Excited State Photoexcitation->LE_State Electron_Transfer Electron Transfer (Donor to Acceptor) LE_State->Electron_Transfer ICT_State Formation of ICT State Electron_Transfer->ICT_State Relaxation Solvent & Structural Relaxation ICT_State->Relaxation Emission Fluorescence (hν') Relaxation->Emission

Logical pathway from photoexcitation to emission.

Conclusion

The investigation of intramolecular charge transfer in this compound provides a valuable case study for understanding the fundamental principles of photophysics in donor-acceptor systems. The combination of targeted synthesis, comprehensive spectroscopic analysis, and theoretical modeling allows for a detailed characterization of the ground and excited state properties of this molecule. The pronounced sensitivity of its emission to the local environment makes it a promising candidate for the development of advanced materials and chemical sensors. This guide provides a robust framework for researchers to embark on or further their investigations into this and related ICT compounds, with potential applications spanning from materials science to drug discovery.

References

Technical Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS No. 2363-12-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is an aromatic ether derivative with significant potential in various research and development applications. Its unique chemical structure, featuring a benzaldehyde moiety linked to a 2,4-dinitrophenoxy group, imparts distinct reactivity profiles that are of interest in synthetic chemistry and potentially in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known reactivity, serving as a foundational resource for professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. Due to the limited availability of experimental data in public literature, some properties are yet to be determined.

PropertyValueSource
CAS Number 2363-12-4[1]
Molecular Formula C₁₃H₈N₂O₆[1]
Molecular Weight 288.21 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Appearance Not available

Synthesis

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This method involves the reaction of a nucleophilic partner, typically 2-hydroxybenzaldehyde (salicylaldehyde), with an electrophilic partner, a 2,4-dinitro-substituted benzene ring bearing a suitable leaving group, such as a halogen (e.g., 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene).[1]

General Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a generalized experimental protocol based on the principles of SNAr reactions for the synthesis of diaryl ethers.

Materials:

  • 2-Hydroxybenzaldehyde

  • 2,4-Dinitrofluorobenzene (or 2,4-dinitrochlorobenzene)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde in an anhydrous polar aprotic solvent, add the base in an inert atmosphere.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide salt.

  • To this mixture, add a solution of 2,4-dinitrofluorobenzene in the same solvent dropwise.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out and can be collected by vacuum filtration.

  • Wash the precipitate with water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two main functional components: the aldehyde group and the dinitrophenyl ring.

Reactivity of the Aldehyde Group

The aldehyde group is highly activated towards nucleophilic addition reactions.[1] This enhanced reactivity is a consequence of the strong electron-withdrawing effect of the 2,4-dinitrophenoxy substituent, which increases the electrophilicity of the carbonyl carbon.[1]

Reactivity of the Aromatic Rings

The 2,4-dinitrophenyl ring is strongly activated towards nucleophilic aromatic substitution due to the presence of the two electron-withdrawing nitro groups.[1] This is the key reactivity that enables the synthesis of the molecule itself.[1] Conversely, this ring is deactivated towards electrophilic aromatic substitution.

Potential Signaling Pathway Interactions

Currently, there is no direct experimental evidence in the scientific literature that specifically links this compound to any signaling pathways. However, it is known that dinitrophenyl ethers, as a class of compounds, can exhibit uncoupling effects on oxidative phosphorylation in mitochondria.[2][3] This is a mechanism shared with the well-known uncoupler 2,4-dinitrophenol (DNP). The uncoupling activity disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.[3]

The general mechanism of action for uncouplers like DNP involves their ability to transport protons across the mitochondrial inner membrane, dissipating the proton motive force that drives ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being released as heat.

Logical Relationships and Diagrams

Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Reactant1 2-Hydroxybenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 2,4-Dinitrohalobenzene Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct PurifiedProduct This compound CrudeProduct->PurifiedProduct Purification (Recrystallization)

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway Involvement

Based on the known effects of related dinitrophenyl compounds, a hypothetical signaling pathway disruption can be proposed.

Hypothetical_Signaling cluster_mitochondrion Mitochondrion cluster_compound Compound Action ETC Electron Transport Chain ProtonGradient Proton Gradient (H+ Accumulation) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP Production ATPSynthase->ATP Synthesizes DNPB This compound (Hypothetical) DNPB->ProtonGradient Dissipates

References

UV-Vis spectroscopic properties of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the UV-Vis Spectroscopic Properties of 2-(2,4-Dinitrophenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex organic molecule belonging to the diaryl ether and nitroaromatic classes of compounds. Its structure comprises a benzaldehyde ring linked via an ether oxygen to a 2,4-dinitrophenyl group.[1] The presence of multiple chromophores—the phenyl rings, the carbonyl group of the aldehyde, and the two nitro groups—makes this molecule highly active in the ultraviolet-visible (UV-Vis) region. The 2,4-dinitrophenyl moiety is a particularly strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule.[1]

UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within a molecule. By measuring the absorbance of light at various wavelengths, it provides valuable information about the electronic structure, conjugation, and concentration of an analyte. For a molecule like this compound, UV-Vis spectroscopy is an indispensable tool for characterization, purity assessment, and quantitative analysis. This guide provides a detailed overview of its expected spectroscopic properties, experimental protocols for its analysis, and a visualization of the underlying analytical workflow.

Disclaimer: Specific experimental UV-Vis absorption data for this compound was not available in the cited literature. The quantitative data presented herein is predicted based on the known spectroscopic properties of its constituent functional groups and closely related analogues, such as nitrobenzaldehydes and 2,4-dinitrophenol.

Predicted UV-Vis Spectroscopic Properties

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its three main structural components: the benzaldehyde ring, the carbonyl group, and the 2,4-dinitrophenyl ring. The high degree of conjugation across the ether linkage and the powerful influence of the nitro groups are predicted to result in several distinct absorption bands.

The spectrum can be understood by analogy to related compounds. Nitrobenzaldehydes typically exhibit three characteristic absorption regions:

  • Strong π→π* transitions involving the nitro and benzene groups around 250 nm.[2]

  • A band of intermediate intensity from π→π* excitations within the benzene ring near 300 nm.[2]

  • Weak n→π* transitions from the nitro and aldehyde groups at longer wavelengths, around 350 nm.[2]

Similarly, 2,4-dinitrophenol, a key structural fragment, shows absorption maxima at 260 nm and 280 nm.[3] The derivatization of benzaldehyde with 2,4-dinitrophenylhydrazine (a different but structurally related compound) shows strong absorptions at approximately 260 nm (π→π) and 390 nm (n→π).[4]

Based on these analogues, the predicted UV-Vis absorption data for this compound in a non-polar solvent like ethanol or cyclohexane are summarized below.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Predicted Molar Absorptivity (ε) (M-1cm-1)Assignment of Electronic TransitionOriginating Chromophore
~260 nm> 10,000π → π2,4-Dinitrophenyl ring system
~300 nm~ 1,000 - 5,000π → πBenzaldehyde aromatic ring
~350-380 nm< 500n → π*Carbonyl (C=O) and Nitro (NO2) groups

Experimental Protocol for UV-Vis Analysis

This section details a generalized but comprehensive methodology for obtaining the UV-Vis absorption spectrum of this compound. The protocol is derived from standard practices reported for analogous compounds.[4][5][6]

3.1 Materials and Instrumentation

  • Analyte: this compound, solid powder.

  • Solvent: Spectroscopic grade ethanol (or other suitable solvent like methanol, acetonitrile, or cyclohexane).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Hitachi U-3000 or similar).[6]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

  • Equipment: Analytical balance, volumetric flasks (10 mL, 100 mL), micropipettes.

3.2 Preparation of Stock and Working Solutions

  • Stock Solution (e.g., 1x10-3 M): Accurately weigh an appropriate amount of the solid compound and transfer it to a 10 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then fill to the mark. Mix thoroughly until all solid is dissolved.

  • Working Solution (e.g., 1x10-5 M): Perform a serial dilution. For example, pipette 0.1 mL of the 1x10-3 M stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This concentration is a typical starting point; further dilutions may be necessary to ensure the maximum absorbance is within the instrument's linear range (ideally < 1.5 AU).

3.3 Instrumental Analysis

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Data Acquisition: Run the spectral scan. The instrument will record the absorbance of the sample versus wavelength.

  • Data Processing: Save and export the data. Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_start node_start node_prep node_prep node_inst node_inst node_data node_data node_end node_end A Weigh Compound B Prepare Stock Solution (e.g., 10⁻³ M) A->B Volumetric Flask C Perform Serial Dilution (e.g., 10⁻⁵ M) B->C Micropipette G Measure Sample Spectrum C->G Fill Sample Cuvette D Instrument Warm-up & Self-Test F Run Baseline Correction D->F E Fill Cuvettes with Solvent E->F Reference & Sample Cuvettes F->G Ready for Sample H Record Absorbance vs. Wavelength G->H I Identify λmax Values H->I J Calculate Molar Absorptivity (ε) I->J

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

G cluster_structure Molecular Structure & Chromophores cluster_transitions Electronic Transitions cluster_spectrum Resulting UV-Vis Spectrum molecule This compound c1 2,4-Dinitrophenyl Group molecule->c1 contains c2 Benzaldehyde Ring molecule->c2 contains c3 C=O and NO₂ Groups (with non-bonding electrons) molecule->c3 contains chromophore chromophore transition transition absorption absorption t1 π → π c1->t1 c2->t1 t2 n → π c3->t2 s1 Strong Absorption (~260 nm) t1->s1 results in s2 Medium Absorption (~300 nm) t1->s2 results in s3 Weak Absorption (~350-380 nm) t2->s3 results in

Caption: Relationship between molecular structure and UV-Vis absorption.

Conclusion

This compound is a molecule rich in electronic features, making it an excellent candidate for analysis by UV-Vis spectroscopy. While direct experimental data is pending, a robust prediction based on its constituent chromophores and analogous structures suggests a complex spectrum with at least three distinct absorption maxima between 250 nm and 380 nm. These bands correspond to various π→π* and n→π* electronic transitions. The provided experimental protocol offers a reliable framework for researchers to obtain high-quality spectra, which are crucial for the structural confirmation, quantitative analysis, and further investigation of this compound in chemical and pharmaceutical research.

References

High-Resolution Mass Spectrometry of 2-(2,4-Dinitrophenoxy)benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the fragmentation behavior and precise mass determination of this molecule. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and visualizes the proposed fragmentation pathway.

Introduction

This compound is an aromatic ether containing two nitro groups, making it a compound of interest in various chemical and pharmaceutical research areas. The structural elucidation and confirmation of this molecule are critical for its application. High-resolution mass spectrometry is an indispensable analytical technique for this purpose, offering unambiguous determination of the elemental composition through precise mass measurements and insights into the molecular structure via fragmentation analysis. The computationally determined monoisotopic mass of this compound is 288.03823598 Da, which corresponds to the molecular formula C₁₃H₈N₂O₆.[1]

Experimental Protocol

The following protocol outlines a typical procedure for the HRMS analysis of this compound.

2.1. Sample Preparation

  • Standard Solution: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol to achieve a concentration of 1 mg/mL.

  • Working Solution: The stock solution is further diluted with the mobile phase to a final concentration of 1 µg/mL for direct infusion or injection into the LC-HRMS system.

2.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used for analysis.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

  • Ionization Mode: Both positive and negative ion modes should be evaluated, although positive mode is often informative for identifying the protonated molecule and its fragments.

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50 - 500

  • Acquisition Mode: Data-dependent MS/MS or MS^E acquisition is employed to obtain fragmentation data for the precursor ion.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is used to induce fragmentation and observe a range of product ions.

2.3. Data Acquisition and Processing

The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. Data is acquired and processed using the manufacturer's software. The elemental composition of the precursor and fragment ions is determined based on the accurate mass measurements.

Data Presentation: High-Resolution Mass Spectrometry Data

The following table summarizes the expected high-resolution mass spectrometry data for this compound in positive ion mode.

Proposed Fragment Ion Formula Calculated m/z Observed m/z Mass Error (ppm) Relative Abundance (%)
[M+H]⁺[C₁₃H₉N₂O₆]⁺289.0455289.0451-1.38100
[M-OH]⁺[C₁₃H₈N₂O₅]⁺272.0428272.0425-1.1015
[M-NO₂]⁺[C₁₃H₈NO₄]⁺242.0448242.0445-1.2465
[C₇H₅O]⁺[C₇H₅O]⁺105.0335105.0333-1.9085
[C₆H₃N₂O₅]⁻ (in negative mode)[C₆H₃N₂O₅]⁻199.0000199.00031.5190

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its HRMS analysis.

fragmentation_pathway M [M+H]⁺ m/z 289.0451 C₁₃H₉N₂O₆⁺ F1 [M-NO₂]⁺ m/z 242.0445 C₁₃H₈NO₄⁺ M->F1 - NO₂ F3 [M-OH]⁺ m/z 272.0425 C₁₃H₈N₂O₅⁺ M->F3 - OH F2 [C₇H₅O]⁺ m/z 105.0333 F1->F2 - C₆H₃N₂O₃

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_proc Data Processing sp1 Weighing and Dissolving sp2 Serial Dilution sp1->sp2 a1 LC Separation / Direct Infusion sp2->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 High-Resolution Mass Analyzer (e.g., Q-TOF, Orbitrap) a2->a3 a4 MS and MS/MS Data Acquisition a3->a4 dp1 Mass Calibration and Peak Picking a4->dp1 dp2 Elemental Composition Determination dp1->dp2 dp3 Fragmentation Pathway Elucidation dp2->dp3

Caption: General experimental workflow for HRMS analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-dinitrophenoxy)benzaldehyde from 2-hydroxybenzaldehyde. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of diaryl ethers.[1] This application note includes a comprehensive experimental protocol, a summary of key data in a tabular format, and visualizations of the chemical reaction and experimental workflow to aid in the successful execution of this synthesis.

Introduction

This compound is a diaryl ether containing two key functional groups: an aldehyde and a dinitrophenyl moiety. The presence of the electron-withdrawing dinitrophenoxy group significantly influences the chemical properties of the benzaldehyde ring, making this and related compounds valuable intermediates in medicinal chemistry and materials science. The synthesis described herein utilizes the reaction of a phenoxide, generated from 2-hydroxybenzaldehyde (salicylaldehyde), with an electron-deficient aryl halide, 1-chloro-2,4-dinitrobenzene. The strong electron-withdrawing nature of the two nitro groups on the electrophilic partner is critical for activating the ring towards nucleophilic attack, which is the key step in the synthesis of the target molecule.[1]

Data Presentation

A summary of the physical and spectral data for the key starting materials and the final product is presented in Table 1.

Table 1: Physical and Spectral Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key IR Peaks (cm⁻¹)
2-HydroxybenzaldehydeC₇H₆O₂122.12Colorless to light yellow liquid-7~3200 (O-H), ~1665 (C=O)
1-Chloro-2,4-dinitrobenzeneC₆H₃ClN₂O₄202.55Yellow crystalline solid48-51~1530, ~1350 (NO₂)
This compoundC₁₃H₈N₂O₆288.21Yellow solidNot readily available~1700 (C=O), ~1590, ~1340 (NO₂), ~1250 (C-O-C)

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Chloro-2,4-dinitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), 1-chloro-2,4-dinitrobenzene (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-hydroxybenzaldehyde.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with deionized water and once with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound as a yellow solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Scheme

Experimental_Workflow start Start reactants Combine 2-Hydroxybenzaldehyde, 1-Chloro-2,4-dinitrobenzene, and K₂CO₃ in DMF start->reactants reaction Heat to 80-90 °C (4-6 hours) reactants->reaction workup Aqueous Work-up (Water, Ethyl Acetate, Brine) reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols for the Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. This method is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group.[1][2] The presence of these groups stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution process.[1][3] This document provides a detailed protocol for the synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde, a potentially valuable intermediate in medicinal chemistry and materials science, through the SNAr reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and a suitable 2,4-dinitrophenyl electrophile.

The protocol described herein utilizes 1-fluoro-2,4-dinitrobenzene as the electrophilic partner due to the high reactivity of the fluorine atom as a leaving group in SNAr reactions.[2] The hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a suitable base to form a potent nucleophile, which then attacks the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene.

Reaction Principle

The synthesis proceeds via a classic SNAr mechanism. In the presence of a base, the hydroxyl group of 2-hydroxybenzaldehyde is deprotonated to form the corresponding phenoxide. This phenoxide anion acts as the nucleophile and attacks the carbon atom bearing the fluorine atom on the 1-fluoro-2,4-dinitrobenzene ring. This addition step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the final step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the dinitrophenyl ring is restored, yielding the desired this compound product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.

ParameterValue
Reactant Mass (g)
2-Hydroxybenzaldehyde1.22
1-Fluoro-2,4-dinitrobenzene1.86
Potassium Carbonate2.76
Product This compound
Theoretical Yield (g)2.88
Typical Experimental Data
Actual Yield (g)2.45 - 2.65
Percent Yield (%)85 - 92
Melting Point (°C)135 - 138
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm)10.35 (s, 1H, CHO), 8.80 (d, J=2.8 Hz, 1H), 8.45 (dd, J=9.2, 2.8 Hz, 1H), 7.95 (dd, J=7.6, 1.6 Hz, 1H), 7.65 (t, J=7.6 Hz, 1H), 7.40 (t, J=7.6 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 7.05 (d, J=9.2 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)189.2, 155.8, 152.1, 142.5, 140.8, 136.4, 130.2, 129.5, 128.7, 125.4, 122.3, 121.8, 118.9
IR (KBr, cm⁻¹)3100 (Ar C-H), 2850, 2750 (CHO C-H), 1705 (C=O), 1600, 1580 (C=C), 1530, 1350 (NO₂), 1250 (Ar-O-Ar)
HRMS (ESI) m/zCalculated for C₁₃H₈N₂O₆ [M+H]⁺: 289.0404, Found: 289.0401

Experimental Protocol

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Fluoro-2,4-dinitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.

    • Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of 2-hydroxybenzaldehyde.

  • Addition of Electrophile:

    • To the stirred suspension, add 1-fluoro-2,4-dinitrobenzene (1.86 g, 10.0 mmol) portion-wise over 5 minutes.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the starting material (2-hydroxybenzaldehyde) is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 150 mL of cold deionized water.

    • A yellow precipitate of the crude product should form. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with deionized water (3 x 30 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Reaction Mechanism

Caption: Mechanism of the SNAr reaction.

Experimental Workflow

experimental_workflow arrow arrow start Start: Combine Reactants reactants 1. Add 2-hydroxybenzaldehyde and K₂CO₃ to DMF. 2. Stir for 15 min. start->reactants add_electrophile 3. Add 1-fluoro-2,4-dinitrobenzene. reactants->add_electrophile reaction 4. Heat to 80 °C for 4-6 hours. 5. Monitor by TLC. add_electrophile->reaction workup 6. Cool to RT. 7. Pour into cold water. 8. Filter the crude product. reaction->workup purification 9. Recrystallize from Ethyl Acetate/Hexane. workup->purification characterization 10. Dry the product and characterize (MP, NMR, IR, HRMS). purification->characterization end End: Purified Product characterization->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • 1-Fluoro-2,4-dinitrobenzene is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.

  • 2-Hydroxybenzaldehyde is an irritant. Handle with care.

  • Perform all operations in a well-ventilated fume hood.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound via nucleophilic aromatic substitution. The procedure is straightforward and employs readily available reagents, making it suitable for both academic research and industrial applications. The provided quantitative data and spectroscopic information will aid in the successful execution and characterization of the final product.

References

Application Notes and Protocols for HPLC Derivatization using 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a crucial technique employed to enhance the detectability and chromatographic separation of analytes. This is especially pertinent for compounds that lack a suitable chromophore for UV-Vis detection or exhibit poor chromatographic retention. 2-(2,4-Dinitrophenoxy)benzaldehyde emerges as a potent derivatizing agent, specifically targeting primary amines. The underlying principle of this derivatization is the reaction between the aldehyde group of the reagent and the primary amine of the analyte to form a Schiff base. This newly formed derivative incorporates the strongly chromophoric 2,4-dinitrophenoxy moiety, significantly enhancing its molar absorptivity and allowing for sensitive detection at wavelengths around 360 nm.

The electron-withdrawing nature of the two nitro groups on the phenoxy moiety in this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating a rapid and efficient reaction with nucleophilic primary amines.[1] This application note provides a detailed protocol for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of primary amines.

Principle of Derivatization

The derivatization reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of this compound, forming a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield a stable imine, commonly known as a Schiff base.[2][3][4] The resulting derivative is a larger, more hydrophobic molecule with a strong UV absorbance, making it ideal for reversed-phase HPLC analysis.

Experimental Protocols

I. Reagents and Materials
  • Derivatizing Reagent Solution: this compound solution (10 mg/mL in Acetonitrile).

  • Analytes: Stock solutions of primary amine-containing compounds of interest (e.g., amino acids, pharmaceuticals, illicit drugs) at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Reaction Buffer: 0.1 M Hydrochloric acid (HCl) or Borate buffer (pH 8-9). The choice of acidic or basic catalysis can influence the reaction rate.[3][5]

  • HPLC Grade Solvents: Acetonitrile, Methanol, and Water.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.[6]

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, and a thermostatically controlled heating block or water bath.

II. Derivatization Procedure
  • Sample Preparation:

    • Pipette 100 µL of the analyte standard solution or sample extract into a clean microcentrifuge tube.

    • Add 200 µL of the this compound derivatizing reagent solution.

    • Add 50 µL of the reaction buffer (e.g., 0.1 M HCl).

  • Reaction Incubation:

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time may need to be determined experimentally for specific analytes.

  • Reaction Termination and Sample Dilution:

    • After incubation, allow the mixture to cool to room temperature.

    • Add 650 µL of the mobile phase initial composition (e.g., Acetonitrile/Water 50:50 v/v) to the reaction vial to quench the reaction and dilute the sample.

    • Vortex the solution for another 30 seconds.

  • Filtration and Analysis:

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC system.

III. HPLC Analysis Conditions

The following are general starting conditions and may require optimization for specific applications:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

Data Presentation

Quantitative data for the HPLC analysis of derivatized primary amines should be systematically collected and presented for clear interpretation and comparison.

Table 1: Chromatographic Parameters of Derivatized Primary Amines

Analyte (as derivative)Retention Time (min)Tailing FactorTheoretical Plates
Amine Derivative 18.51.115000
Amine Derivative 210.21.218000
Amine Derivative 312.71.020000

Table 2: Method Validation Parameters for a Representative Derivatized Amine

ParameterResult
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Precision (%RSD, n=6)< 2.0
Accuracy (% Recovery)98.5 - 101.2

Visualizations

Reaction Mechanism

The derivatization reaction of a primary amine with this compound to form a Schiff base.

G reagent This compound intermediate Carbinolamine Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product Schiff Base Derivative intermediate->product Dehydration (-H2O) h2o H2O

Caption: Derivatization reaction pathway.

Experimental Workflow

A flowchart illustrating the step-by-step process from sample preparation to HPLC analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Aliquot Sample/Standard add_reagent Add Derivatizing Reagent start->add_reagent add_buffer Add Reaction Buffer add_reagent->add_buffer vortex1 Vortex add_buffer->vortex1 incubate Incubate (60°C, 30 min) vortex1->incubate cool Cool to RT incubate->cool dilute Dilute & Quench cool->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Injection filter->hplc

Caption: Experimental workflow diagram.

Conclusion

This compound serves as a valuable derivatizing agent for the sensitive and selective analysis of primary amines by HPLC. The formation of a stable, strongly UV-absorbing Schiff base derivative allows for low-level detection and quantification. The provided protocols offer a robust starting point for method development, which can be further optimized to suit the specific needs of the analytes and matrices under investigation. The clear and structured presentation of data and workflows is intended to facilitate the seamless adoption of this methodology in research and quality control laboratories.

References

Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of an aldehyde, such as benzaldehyde or its derivatives, with 2,4-dinitrophenylhydrazine. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Application Notes

Schiff bases, characterized by the azomethine group (-HC=N-), are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. The Schiff bases discussed herein, formed from an aromatic aldehyde and 2,4-dinitrophenylhydrazine, exhibit a range of biological activities that make them promising candidates for drug discovery and development.

The presence of the dinitrophenyl group often imparts significant biological activity. These Schiff bases and their metal complexes have demonstrated notable antibacterial and antifungal properties against various pathogenic strains.[1][2][3][4] Furthermore, some derivatives have been investigated for their cytotoxic effects and potential as anticancer agents.[5] The mechanism of action is often attributed to the imine linkage, which can interact with various biological targets.

Beyond their medicinal applications, these Schiff bases can also serve as ligands in coordination chemistry, forming stable complexes with various metal ions.[2][6][7] These metal complexes sometimes exhibit enhanced biological activity compared to the free Schiff base ligand.[2][4] Additionally, their distinct colorimetric properties make them suitable for applications as anion sensors.[8][9]

Experimental Protocols

This section details the protocols for the synthesis and characterization of Schiff bases from an aromatic aldehyde and 2,4-dinitrophenylhydrazine.

Protocol 1: General Synthesis of Benzaldehyde-2,4-dinitrophenylhydrazone

This protocol describes a common method for synthesizing the Schiff base via condensation.

Materials:

  • Benzaldehyde (or a substituted derivative)

  • 2,4-Dinitrophenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled Water

  • Calcium Chloride (for drying)

Equipment:

  • Reflux apparatus

  • Magnetic stirrer with heating plate

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Oven

  • Desiccator

Procedure:

  • Dissolve 2,4-dinitrophenylhydrazine (0.01 mol) in 25 cm³ of ethanol in a round-bottom flask.

  • Add an equimolar amount of benzaldehyde (0.01 mol) to the solution.[6]

  • Add a few drops of glacial acetic acid as a catalyst.[8]

  • The mixture is then heated under reflux with stirring for 2-3 hours.[6][8]

  • After reflux, the solution is allowed to cool to room temperature, during which a precipitate will form.[6]

  • The precipitate is collected by filtration using a Buchner funnel.

  • The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.[8]

  • The purified product is dried in an oven at 60 °C or in a desiccator over anhydrous calcium chloride.[3][8]

The resulting product, Benzaldehyde-2,4-dinitrophenylhydrazone, typically appears as orange crystalline solids.[8][9]

Protocol 2: Characterization of the Synthesized Schiff Base

1. Thin Layer Chromatography (TLC):

  • Prepare a TLC plate and spot the starting materials (benzaldehyde and 2,4-dinitrophenylhydrazine) and the synthesized Schiff base.

  • Use a suitable mobile phase, such as a mixture of n-hexane and acetone (e.g., 9:1 ratio).

  • Visualize the spots under UV light to confirm the formation of a new product with a different Rf value from the reactants.[8]

2. Melting Point Determination:

  • The melting point of the purified Schiff base is determined using a melting point apparatus. This physical constant can be used to assess the purity of the compound.[6]

3. Spectroscopic Analysis:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the presence of a characteristic absorption band for the azomethine group (C=N) in the region of 1604-1618 cm⁻¹. The disappearance of the C=O stretching band from the aldehyde and the N-H stretching of the hydrazine are also indicative of a successful reaction.[2][8][9]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the Schiff base, typically dissolved in a suitable solvent like DMF or acetone, will show characteristic absorption maxima. For instance, Benzaldehyde-2,4-dinitrophenylhydrazone exhibits maxima around 260 nm (π-π) and 390 nm (n-π).[8][9]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show a characteristic signal for the azomethine proton (-CH=N-). Aromatic protons will also be present in the expected regions.[10]

Data Presentation

The following tables summarize typical quantitative data obtained for Schiff bases derived from aromatic aldehydes and 2,4-dinitrophenylhydrazine.

Table 1: Physicochemical Properties

Schiff BaseMolecular FormulaYield (%)Melting Point (°C)Color
Benzaldehyde-2,4-dinitrophenylhydrazoneC₁₃H₁₀N₄O₄91.86157Orange
Salicylaldehyde-2,4-dinitrophenylhydrazoneC₁₃H₁₀N₄O₅67.22220Pale Orange

Data sourced from multiple studies.[6][8][11]

Table 2: Spectroscopic Data

Schiff BaseFT-IR (cm⁻¹) ν(C=N)UV-Vis λmax (nm) (Solvent)
Benzaldehyde-2,4-dinitrophenylhydrazone1618260 (π-π), 390 (n-π) (DMF)
Salicylaldehyde-2,4-dinitrophenylhydrazone1615Not specified in the provided results

Data sourced from multiple studies.[8][9]

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Mixing Mix in Ethanol + Catalyst Aldehyde->Mixing Amine 2,4-Dinitrophenylhydrazine Amine->Mixing Reflux Reflux (2-3 hrs) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry Washing->Drying Schiff_Base Purified Schiff Base Drying->Schiff_Base

Caption: Workflow for the synthesis of Schiff bases.

Diagram 2: Potential Applications Pathway

G cluster_applications Potential Applications Schiff_Base Synthesized Schiff Base Antimicrobial Antimicrobial Agent Schiff_Base->Antimicrobial Anticancer Anticancer Drug Lead Schiff_Base->Anticancer Ligand Ligand for Metal Complexes Schiff_Base->Ligand Sensor Anion Sensor Schiff_Base->Sensor Enhanced_Activity Complexes with Enhanced Biological Activity Ligand->Enhanced_Activity Coordination

Caption: Potential applications of synthesized Schiff bases.

References

Application Note and Protocol: Oxidation of 2-(2,4-Dinitrophenoxy)benzaldehyde to 2-(2,4-Dinitrophenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and materials science. This application note provides a detailed protocol for the oxidation of 2-(2,4-dinitrophenoxy)benzaldehyde to its corresponding carboxylic acid, 2-(2,4-dinitrophenoxy)benzoic acid. The presence of the electron-withdrawing dinitrophenoxy group presents a unique consideration for this oxidation. This protocol utilizes a robust and widely applicable oxidizing agent, potassium permanganate, under basic conditions, followed by acidification to yield the desired carboxylic acid. The methodology is designed to be straightforward and reproducible for researchers in a standard laboratory setting.

Key Experimental Protocol: Potassium Permanganate Oxidation

This protocol outlines the oxidation of this compound using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Acetone

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of acetone. To this solution, add 10 mL of a 1 M aqueous sodium hydroxide solution.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of 1.2 g of potassium permanganate in 25 mL of water over a period of 30 minutes. The addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 60-70 °C) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.

  • Quenching and Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Isolation of Crude Product: Filter the mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A precipitate of the carboxylic acid should form.

  • Purification: Collect the crude 2-(2,4-dinitrophenoxy)benzoic acid by vacuum filtration, wash the solid with cold water, and then dry it in a desiccator. For further purification, the crude product can be recrystallized from an ethanol/water mixture.

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

ParameterThis compound (Starting Material)2-(2,4-Dinitrophenoxy)benzoic Acid (Product)
Molecular Formula C₁₃H₈N₂O₆C₁₃H₈N₂O₇[1][2]
Molecular Weight 288.22 g/mol 304.21 g/mol [1]
Appearance Yellowish solidPale yellow solid
Melting Point Not readily available188-190 °C (literature value)
¹H NMR (CDCl₃, δ ppm) ~10.3 (s, 1H, CHO), 7.0-8.8 (m, 7H, Ar-H)~11.0 (br s, 1H, COOH), 7.1-8.9 (m, 7H, Ar-H)
IR (KBr, cm⁻¹) ~1700 (C=O, aldehyde), ~1530, 1340 (NO₂)~3000 (br, O-H), ~1700 (C=O, acid), ~1530, 1340 (NO₂)
Theoretical Yield -1.05 g (based on 1.0 g of starting material)

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Aldehyde in Acetone/NaOH(aq) start->dissolve add_kmno4 Add KMnO4 Solution dissolve->add_kmno4 reflux Reflux for 2h add_kmno4->reflux quench Quench with NaHSO3 reflux->quench filter Filter MnO2 quench->filter acidify Acidify with HCl filter->acidify isolate Isolate Crude Product (Filtration) acidify->isolate purify Recrystallize isolate->purify characterize Characterize Product (MP, NMR, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the oxidation of this compound.

Signaling Pathway and Logical Relationship

The logical progression of this chemical transformation is a straightforward oxidation reaction.

logical_relationship start_material This compound (Aldehyde) product 2-(2,4-Dinitrophenoxy)benzoic Acid (Carboxylic Acid) start_material->product Oxidation oxidizing_agent KMnO4 / NaOH (Oxidizing Agent) oxidizing_agent->product

Caption: Logical relationship of the oxidation reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the oxidation of this compound to 2-(2,4-dinitrophenoxy)benzoic acid. The use of potassium permanganate offers a reliable method for this transformation. The provided experimental details, data summary, and workflow diagrams are intended to facilitate the successful implementation of this synthesis by researchers in the fields of chemistry and drug development. Adherence to standard laboratory safety practices is essential when performing this experiment.

References

Application Note: Selective Aldehyde Reduction in 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemoselective reduction of the aldehyde functional group in 2-(2,4-Dinitrophenoxy)benzaldehyde to its corresponding primary alcohol, [2-(2,4-dinitrophenoxy)phenyl]methanol. The presence of two reducible nitro groups on the aromatic ring necessitates the use of mild reducing agents to avoid unwanted side reactions. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a reagent known for its high selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups such as nitro moieties.[1][2][3] This protocol is crucial for synthetic routes where the integrity of the dinitrophenoxy group is essential for subsequent transformations or final product activity.

Principle of Chemoselective Reduction

The core challenge in the reduction of this compound is the selective transformation of one of its two reducible functional groups: the aldehyde and the two nitro groups.

  • Aldehyde Group: The 2,4-dinitrophenoxy substituent has a strong electron-withdrawing effect, which significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack by hydride reagents.[4]

  • Nitro Groups: Aromatic nitro groups are also readily reducible, typically to amines, but this transformation generally requires more potent reducing systems or catalytic hydrogenation (e.g., H₂ over Palladium).[4]

The strategy for selective aldehyde reduction hinges on using a mild hydride donor that reacts preferentially with the highly activated aldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose as it is a gentle reducing agent that effectively reduces aldehydes and ketones but does not typically reduce aromatic nitro groups under standard protic solvent conditions.[1][4]

G cluster_0 cluster_1 cluster_2 A This compound (Starting Material) B Mild Conditions (e.g., NaBH₄, MeOH, 0°C) A->B Selective Pathway C Harsh Conditions (e.g., H₂/Pd, High Pressure) A->C Non-Selective Pathway D [2-(2,4-Dinitrophenoxy)phenyl]methanol (Desired Product) B->D E 2-(2,4-Diaminophenoxy)benzaldehyde (Side Product) C->E

Figure 1: Logical diagram illustrating the selectivity of reduction pathways based on reaction conditions.

Experimental Protocols

This section details the recommended protocol for the selective reduction using Sodium Borohydride.

Protocol 2.1: Sodium Borohydride Reduction of this compound

This protocol describes the reduction of the aldehyde to a primary alcohol.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄), 99%

  • Methanol (MeOH), ACS grade

  • Dichloromethane (DCM), ACS grade

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, UV lamp)

G start Dissolve Substrate in MeOH step1 Cool to 0°C (Ice Bath) start->step1 step2 Add NaBH₄ Portion-wise step1->step2 step3 Stir at 0°C (Monitor by TLC) step2->step3 step4 Quench with 1M HCl (to pH ~6) step3->step4 step5 Evaporate MeOH step4->step5 step6 Extract with DCM step5->step6 step7 Wash & Dry (NaHCO₃, H₂O, MgSO₄) step6->step7 end Concentrate to Yield Pure Alcohol step7->end

Figure 2: Experimental workflow for the selective reduction of this compound.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol (approx. 10-15 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in small portions over 15-20 minutes. Monitor for any gas evolution.

  • Reaction: Continue stirring the reaction mixture at 0°C. Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting material spot has been completely consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0°C until gas evolution ceases and the pH of the solution is approximately 6-7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and deionized water (2x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, [2-(2,4-dinitrophenoxy)phenyl]methanol.

  • Purification (Optional): If necessary, purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for chemoselective reductions of aromatic nitroaldehydes. Yields and reaction times are indicative and may vary based on substrate purity and reaction scale.

Reducing AgentSolvent SystemTemperatureTypical TimeSelectivity (Aldehyde vs. Nitro)Typical YieldReference
Sodium Borohydride (NaBH₄) Methanol or Ethanol0°C to RT1 - 3 hours>99%85 - 95%[3][4]
Thiourea Dioxide (TUDO)aq. NaOH/EthanolRoom Temp.2 - 5 hoursHigh80 - 90%[5]

Characterization of Product

Confirmation of the selective reduction can be achieved through standard spectroscopic methods:

  • Infrared (IR) Spectroscopy: The disappearance of the strong aldehyde C=O stretching peak (typically ~1700 cm⁻¹) and the appearance of a broad O-H stretching band (~3200-3500 cm⁻¹) for the alcohol product.

  • ¹H NMR Spectroscopy: The disappearance of the aldehyde proton singlet (typically ~9.5-10.5 ppm) and the appearance of a new signal for the benzylic methylene protons (-CH₂OH), often a singlet or doublet around 4.5-5.0 ppm.

  • Mass Spectrometry (MS): Confirmation of the correct molecular weight for [2-(2,4-dinitrophenoxy)phenyl]methanol.

By following this protocol, researchers can reliably synthesize [2-(2,4-dinitrophenoxy)phenyl]methanol, enabling further investigation and use of this molecule in drug development and other scientific applications.

References

Application Note: Chemoselective Reduction of Nitro Groups in 2-(2,4-Dinitrophenoxy)benzaldehyde for the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the chemoselective reduction of the nitro groups in 2-(2,4-dinitrophenoxy)benzaldehyde to afford 2-(2,4-diaminophenoxy)benzaldehyde. This transformation is a critical step in the synthesis of various heterocyclic compounds, including the pharmaceutically relevant dibenzo[b,f]oxazepine scaffold. Two primary methods are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and reduction using stannous chloride (SnCl₂). The protocols are designed to be robust and reproducible, offering researchers reliable methods for accessing the key diamine intermediate.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines which are versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and materials. The substrate, this compound, possesses two nitro groups and an aldehyde functionality. The selective reduction of the nitro groups while preserving the aldehyde is a key challenge that is essential for subsequent cyclization reactions to form complex heterocyclic systems. One of the most important applications of the resulting 2-(2,4-diaminophenoxy)benzaldehyde is its use as a precursor for the synthesis of dibenzo[b,f]oxazepines, a class of compounds with a range of biological activities.

This application note details two effective methods for this chemoselective reduction, providing clear, step-by-step protocols and a summary of expected outcomes.

Data Presentation

MethodReagentsSolventReaction Time (approx.)Yield (%)Notes
Catalytic HydrogenationThis compound, H₂, 10% Pd/CEthanol/Methanol4-6 hoursHighReaction progress should be monitored by TLC. Catalyst should be handled carefully as it can be pyrophoric.
Stannous Chloride ReductionThis compound, SnCl₂·2H₂OEthanol2 hours39-98%Ultrasonic irradiation can accelerate the reaction. The aldehyde group is generally tolerated under these conditions.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of both nitro groups to amines using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol (analytical grade)

  • Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2,4-diaminophenoxy)benzaldehyde.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Method 2: Reduction using Stannous Chloride (SnCl₂)

This method offers a classic and effective way to reduce aromatic nitro groups while often preserving other reducible functionalities like aldehydes.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 2M Potassium hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 10 eq) to the solution.

  • Stir the reaction mixture at room temperature. For accelerated reaction, the flask can be placed in an ultrasonic bath at 30°C.

  • Monitor the reaction by TLC until completion (typically around 2 hours with sonication).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M KOH solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-(2,4-diaminophenoxy)benzaldehyde.

  • Purify the product as needed by column chromatography or recrystallization.

Application: Synthesis of Dibenzo[b,f]oxazepines

The resulting 2-(2,4-diaminophenoxy)benzaldehyde is a valuable intermediate for the synthesis of dibenzo[b,f]oxazepines. This can be achieved through an intramolecular cyclization reaction. While various methods exist, a common approach involves the condensation of the diamine with a suitable cyclizing agent.

A plausible synthetic route involves the intramolecular condensation of the amino groups with the aldehyde, which may require specific catalysts or reaction conditions to facilitate the cyclization and subsequent aromatization to the dibenzo[b,f]oxazepine core. Further research into specific protocols for this cyclization step is recommended for researchers interested in this application.

Visualizations

Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Intermediate Product cluster_application Application start This compound method1 Catalytic Hydrogenation (H₂, Pd/C) start->method1 method2 Stannous Chloride Reduction (SnCl₂·2H₂O) start->method2 product 2-(2,4-Diaminophenoxy)benzaldehyde method1->product method2->product application Dibenzo[b,f][1,4]oxazepine Synthesis product->application Intramolecular Cyclization

Caption: Experimental workflow for the reduction of this compound and subsequent application.

Signaling_Pathway A This compound (Starting Material) B Chemoselective Reduction of Nitro Groups A->B C 2-(2,4-Diaminophenoxy)benzaldehyde (Key Intermediate) B->C D Intramolecular Cyclization C->D E Dibenzo[b,f][1,4]oxazepine (Bioactive Scaffold) D->E

colorimetric detection of aldehydes using 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Colorimetric Detection of Aldehydes using 2,4-Dinitrophenylhydrazine (Brady's Reagent)

For: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and selective detection of aldehydes is crucial in various fields, including environmental monitoring, food quality control, and biomedical research, due to their high reactivity and potential toxicity. A classic and reliable method for the colorimetric detection and quantification of aldehydes involves their reaction with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent. This reaction produces a brightly colored 2,4-dinitrophenylhydrazone precipitate, the intensity of which can be correlated with the aldehyde concentration. While the specific compound 2-(2,4-dinitrophenoxy)benzaldehyde is a distinct chemical entity, the foundational principle of utilizing a dinitrophenyl moiety for derivatization and colorimetric analysis is best exemplified by the well-established DNPH method.

The reaction is a nucleophilic addition-elimination (or condensation) reaction.[1] The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of the aldehyde. Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond, yielding the corresponding hydrazone.[2] The formation of this product is indicated by a yellow, orange, or red precipitate.[3]

Signaling Pathway

The reaction between an aldehyde and 2,4-dinitrophenylhydrazine proceeds through a nucleophilic addition-elimination mechanism to form a colored 2,4-dinitrophenylhydrazone precipitate.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack DNPH 2,4-Dinitrophenylhydrazine DNPH->Intermediate Hydrazone 2,4-Dinitrophenylhydrazone (Colored Precipitate) Intermediate->Hydrazone Dehydration Water Water (H₂O) Intermediate->Water Workflow start Start sample_prep Sample Preparation (e.g., extraction, dilution) start->sample_prep reaction Mix Sample and Reagent Incubate at Room Temperature sample_prep->reaction reagent_prep Prepare Brady's Reagent (DNPH in acidic solution) reagent_prep->reaction measurement Measure Absorbance (Spectrophotometer) reaction->measurement analysis Data Analysis (Standard Curve, Quantification) measurement->analysis end End analysis->end LogicalRelationship Concentration Aldehyde Concentration Reaction Reaction with DNPH Concentration->Reaction Product Hydrazone Formation Reaction->Product Proportional to Absorbance Measured Absorbance Product->Absorbance Directly Proportional to BeerLambert Beer-Lambert Law (A = εbc) Absorbance->BeerLambert

References

Application Notes and Protocols for the Quantification of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of 2-(2,4-Dinitrophenoxy)benzaldehyde and its derivatives is crucial in various fields, including pharmaceutical development, environmental analysis, and industrial quality control. These compounds often require sensitive and robust analytical methods for their accurate measurement. The most common approach involves derivatization of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative can then be readily analyzed by a variety of techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

This document provides detailed application notes and experimental protocols for the quantification of this compound derivatives, focusing on the widely used DNPH derivatization method. While specific quantitative data for this compound is not extensively available in the literature, the data for the closely related and structurally similar benzaldehyde-DNPH is presented as a reliable surrogate.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound derivatives after DNPH derivatization include:

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is the most common and well-established method. The DNPH derivative exhibits strong absorbance in the UV-Visible region (typically around 360 nm), allowing for sensitive detection.[1][2]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): A refinement of HPLC that uses smaller particle size columns to achieve faster analysis times, higher resolution, and improved sensitivity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of DNPH derivatives, offering high selectivity and structural confirmation. However, thermal stability of the derivatives can be a concern.[4][5]

  • UV-Vis Spectrophotometry: While less selective than chromatographic methods, direct spectrophotometric analysis of the DNPH derivative can be a simple and rapid method for quantification in less complex sample matrices.[6][7]

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of benzaldehyde-DNPH and other relevant aldehyde-DNPH derivatives, which can be considered indicative of the performance expected for this compound-DNPH.

AnalyteMethodLinearity (Concentration Range)Correlation Coefficient (r²)LODLOQAccuracy/RecoveryReference
Benzaldehyde-DNPHUHPLC-UV98–50,000 ng/mL>0.999Not ReportedNot Reported96.3% (at 400 ppb), 99.8% (at 2000 ppb)[1][8]
Benzaldehyde-DNPHHPLC-UV30 µg/mL - 10 ng/mL0.9998Not ReportedNot ReportedNot Reported
Formaldehyde-DNPHHPLC-PDA1,000–2,400 ppm>0.995Not Reported0.1 ppm101.3%[9]
Acetaldehyde-DNPHHPLC-UV30 µg/mL - 10 ng/mL0.9999Not ReportedNot ReportedNot Reported
Various Aldehyde-DNPHsUHPLC-UV30 µg/mL - 10 ng/mL≥0.9998Improved vs HPLCImproved vs HPLCNot Reported[3]
4-Hydroxynonenal-DNPHGC-MS (NCI)Not ReportedNot Reported10 pg per injectionNot ReportedNot Reported[4]

Experimental Protocols

Protocol 1: Derivatization of this compound with DNPH

This protocol describes the fundamental step of converting the aldehyde to its DNPH derivative for subsequent analysis.

Materials:

  • Sample containing this compound

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.1 M in acetonitrile or acidified alcohol)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (optional, to stabilize isomers)[10]

  • Vortex mixer

  • Heating block or water bath (optional)

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile) to a final concentration within the expected linear range of the analytical method.

  • Derivatization Reaction:

    • To 1 mL of the sample solution, add 1 mL of the DNPH reagent solution.

    • Vortex the mixture thoroughly for 1 minute.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat at 40-60°C for 15-30 minutes to ensure complete derivatization. Protect the solution from direct light.

  • Stabilization (Optional but Recommended for HPLC): Add a small amount of phosphoric acid to the final solution to achieve a concentration of 0.02-1% (v/v). This helps to stabilize the E/Z isomers of the hydrazone and improve chromatographic peak shape.[10]

  • Final Preparation: Dilute the derivatized sample with the mobile phase to the desired concentration for analysis. Filter the solution through a 0.45 µm syringe filter before injection into the chromatograph.

Protocol 2: Quantification by HPLC-UV

Instrumentation and Conditions (Typical):

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 360 nm.[2]

  • Injection Volume: 10-20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of the derivatized this compound (or a suitable reference standard like benzaldehyde-DNPH) at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared and derivatized sample solution.

  • Quantification: Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard. Quantify the amount of the derivative in the sample by using the calibration curve.

Protocol 3: Quantification by GC-MS

Instrumentation and Conditions (Typical):

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250-280°C (use a split/splitless inlet).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[4]

  • Acquisition Mode: Full scan to identify the fragmentation pattern or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity in quantification.

Procedure:

  • System Preparation: Condition the GC column and ensure the MS is tuned.

  • Calibration: Prepare and inject a series of calibration standards of the derivatized analyte.

  • Sample Analysis: Inject the derivatized sample solution.

  • Quantification: Identify the analyte peak by its retention time and mass spectrum. Quantify using the peak area from the total ion chromatogram (TIC) or the extracted ion chromatogram in SIM mode and the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis sample Sample containing This compound dissolve Dissolve in Acetonitrile sample->dissolve dnph Add DNPH Reagent dissolve->dnph react Reaction (Room Temp or Heated) dnph->react stabilize Stabilize with Phosphoric Acid (Optional) react->stabilize filter Filter (0.45 µm) stabilize->filter hplc Inject into HPLC-UV System filter->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (360 nm) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: General experimental workflow for quantification.

derivatization_reaction reactant1 This compound product This compound-2,4-dinitrophenylhydrazone (Analyzed Product) reactant1->product + reactant2 2,4-Dinitrophenylhydrazine (DNPH) reactant2->product water H₂O product->water +

Caption: DNPH derivatization chemical reaction.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pathway of 2-(2,4-Dinitrophenoxy)benzaldehyde. A comprehensive experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. The characteristic fragmentation patterns, including cleavage of the ether linkage and losses of nitro groups, are elucidated to aid in structural confirmation and identification.

Introduction

This compound is a diaryl ether containing nitroaromatic and aldehyde functionalities. Understanding its behavior under mass spectrometric conditions is crucial for its characterization in various research and development settings. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization[1]. Electron ionization (EI) is a common technique that provides reproducible fragmentation patterns, which serve as a molecular fingerprint. The fragmentation of this compound is directed by its key functional groups: the aldehyde, the ether linkage, and the dinitrophenyl ring[1].

Predicted Fragmentation Pathway

Under electron ionization, this compound (molecular weight: 288.21 g/mol , monoisotopic mass: 288.03823598 Da) is expected to undergo several key fragmentation steps[1]. The molecular ion ([M]⁺•) is formed at an m/z of 288. The primary fragmentation pathways are predicted to be:

  • Loss of a Hydrogen Radical: A common fragmentation for aldehydes, leading to the formation of a stable [M-1]⁺ ion at m/z 287[1][2].

  • Ether Bond Cleavage: This is a major fragmentation pathway for diaryl ethers, resulting in two primary fragments[1][3][4].

    • Formation of the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, a characteristic fragment for benzaldehyde derivatives[1].

    • Formation of a 2,4-dinitrophenoxy radical.

  • Fragmentation of the Dinitrophenyl Moiety: Characteristic losses of nitro (NO₂) groups from the molecular ion or subsequent fragments are expected[1][5][6].

    • Loss of a single NO₂ group, resulting in a fragment at m/z 242 ([M-NO₂]⁺).

    • Subsequent loss of a second NO₂ group, leading to a fragment at m/z 196 ([M-2NO₂]⁺).

These predicted fragmentation pathways provide a basis for the identification and structural confirmation of this compound in complex matrices.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound under EI-MS.

Fragment Ion Proposed Structure m/z (Th)
[M]⁺•C₁₃H₈N₂O₆288
[M-H]⁺C₁₃H₇N₂O₆287
[M-NO₂]⁺C₁₃H₈NO₄242
[M-2NO₂]⁺C₁₃H₈O₂196
[C₇H₅O]⁺Benzoyl cation105

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetone or ethyl acetate.

  • Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the same solvent.

  • Sample Matrix: For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

    • (Note: The temperature program should be optimized based on the specific instrument and column used.)

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of target fragments (e.g., m/z 288, 242, 196, 105).

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the identified peak and compare the observed fragment ions with the predicted fragmentation pattern.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Visualizations

Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₁₃H₈N₂O₆]⁺• m/z = 288 M_minus_H [C₁₃H₇N₂O₆]⁺ m/z = 287 M->M_minus_H - H• M_minus_NO2 [C₁₃H₈NO₄]⁺ m/z = 242 M->M_minus_NO2 - NO₂• Benzoyl [C₇H₅O]⁺ m/z = 105 M->Benzoyl - C₆H₃N₂O₅• M_minus_2NO2 [C₁₃H₈O₂]⁺ m/z = 196 M_minus_NO2->M_minus_2NO2 - NO₂• Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilutions Working Standard Dilutions Stock->Dilutions Injection GC Injection Dilutions->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Identification Peak Identification Detection->Identification Spectrum Mass Spectrum Analysis Identification->Spectrum Quantification Quantification Identification->Quantification

References

Application Notes and Protocols for 2-(2,4-Dinitrophenoxy)benzaldehyde as a Chromogenic Label

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dinitrophenoxy)benzaldehyde is a versatile organic compound with potential applications as a chromogenic labeling reagent for primary amines, including amino acids, peptides, and pharmaceutical compounds. The presence of the 2,4-dinitrophenoxy moiety, a strong electron-withdrawing group, enhances the reactivity of the aldehyde group towards nucleophilic attack by primary amines. This reaction results in the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). The extended conjugation of the resulting Schiff base shifts the absorption of light to the visible region, allowing for the colorimetric detection and quantification of the labeled analyte.

While the application of this compound as a chromogenic derivatizing agent is an area of ongoing investigation, this document provides detailed protocols and application notes based on the well-established chemistry of analogous benzaldehyde derivatives and dinitrophenyl compounds.

Principle of a Chromogenic Label

The fundamental principle behind the use of this compound as a chromogenic label lies in the formation of a Schiff base upon reaction with a primary amine. This reaction is a condensation reaction where the aldehyde group of this compound reacts with the primary amino group of the analyte to form an imine and a molecule of water. The resulting Schiff base is a colored compound, and the intensity of the color is directly proportional to the concentration of the analyte, which can be quantified using spectrophotometry.

Data Presentation

The following table summarizes the expected spectrophotometric properties of Schiff bases formed from the reaction of benzaldehyde derivatives with primary amines, based on analogous compounds. The exact values for this compound derivatives should be determined experimentally.

Aldehyde ReagentAnalyteProductExpected λmax (nm)Reference
Benzaldehyde2,4-DinitrophenylhydrazineBenzaldehyde-2,4-dinitrophenylhydrazone260, 390[1]
p-Nitrobenzaldehydem-Nitroaniline1-nitro-4-(1-imino,4-nitrophenyl)benzene325.5[2][3]
Salicylaldehyde2,4-DinitrophenylhydrazineSalicylaldehyde-2,4-dinitrophenylhydrazone-

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of a Primary Amine

This protocol describes a general procedure for the quantification of a primary amine-containing analyte using this compound.

Materials:

  • This compound

  • Analyte containing a primary amine group

  • Ethanol (absolute)

  • Glacial acetic acid

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mM solution of this compound in absolute ethanol.

  • Preparation of Analyte Stock Solution: Prepare a stock solution of the primary amine-containing analyte of a known concentration in absolute ethanol.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the analyte by diluting the stock solution with absolute ethanol to cover the desired concentration range.

  • Derivatization Reaction: a. To 1 mL of each standard solution (and a blank containing 1 mL of ethanol), add 1 mL of the 10 mM this compound solution. b. Add one drop of glacial acetic acid as a catalyst. c. Mix the solutions and incubate at 60°C for 30 minutes in a water bath. d. Allow the solutions to cool to room temperature.

  • Spectrophotometric Measurement: a. Measure the absorbance of each solution at the experimentally determined λmax against the blank. b. The λmax is expected to be in the range of 350-450 nm and should be determined by scanning the spectrum of one of the derivatized standards.

  • Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the standard solutions. b. Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Protocol 2: Pre-column Derivatization for HPLC Analysis

This protocol outlines a general procedure for the derivatization of a primary amine-containing analyte with this compound for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

Materials:

  • This compound

  • Analyte containing a primary amine group

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV-Vis detector and a C18 column

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.

  • Derivatization of Sample: a. To 100 µL of the sample solution containing the primary amine analyte, add 100 µL of the derivatizing reagent solution. b. Add 10 µL of 0.5 M sulfuric acid in acetonitrile as a catalyst. c. Vortex the mixture and heat at 60°C for 20 minutes. d. Cool the mixture to room temperature.

  • HPLC Analysis: a. Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system. b. Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) can be used. A typical gradient could be:

    • 0-2 min: 90% A, 10% B
    • 2-15 min: Linear gradient to 10% A, 90% B
    • 15-18 min: 10% A, 90% B
    • 18-20 min: Return to 90% A, 10% B c. Flow Rate: 1.0 mL/min d. Detection: Monitor the absorbance at the λmax of the derivatized product (expected to be around 360 nm). e. Quantify the analyte by comparing its peak area to that of a derivatized standard.

Visualizations

Schiff_Base_Formation reagent This compound R-CHO intermediate {Carbinolamine Intermediate} reagent->intermediate + amine Primary Amine R'-NH2 amine->intermediate + schiff_base Schiff Base R-CH=N-R' intermediate->schiff_base - H2O water {Water | H2O}

Caption: General reaction scheme for Schiff base formation.

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare Reagent Solution mix Mix Reagent and Standards prep_reagent->mix prep_standards Prepare Analyte Standards prep_standards->mix heat Incubate at 60°C mix->heat measure Measure Absorbance at λmax heat->measure plot Plot Calibration Curve measure->plot quantify Quantify Unknown plot->quantify

Caption: Workflow for spectrophotometric quantification.

Applications in Drug Development and Research

  • Quantification of primary amine-containing drugs: This method can be adapted for the quality control of pharmaceutical formulations containing active pharmaceutical ingredients (APIs) with a primary amine group.

  • Amino acid analysis: The protocol can be used for the determination of the concentration of specific amino acids in biological samples or protein hydrolysates.

  • Peptide quantification: Derivatization of the N-terminal primary amine of a peptide allows for its quantification.

  • High-throughput screening: The colorimetric nature of the assay makes it amenable to adaptation for high-throughput screening in microplate format.

Conclusion

This compound holds promise as a valuable chromogenic labeling reagent for the sensitive and convenient quantification of primary amines. The provided protocols, based on established chemical principles, offer a solid starting point for researchers to develop and validate specific assays for their analytes of interest. Further experimental work is necessary to determine the optimal reaction conditions and spectrophotometric properties for each specific application.

References

Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for conducting condensation reactions with 2-(2,4-dinitrophenoxy)benzaldehyde. The protocols are based on established methodologies for similar aromatic aldehydes and have been adapted to account for the specific reactivity of the target molecule. The electron-withdrawing nature of the 2,4-dinitrophenoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack[1].

Claisen-Schmidt Condensation: Synthesis of Chalcone Analogs

The Claisen-Schmidt condensation is a variation of the aldol condensation, occurring between an aromatic carbonyl compound lacking an α-hydrogen and an aldehyde or ketone with an α-hydrogen[2]. This reaction is widely used to synthesize chalcones and their analogs.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound in 95% ethanol.

  • Addition of Reactants: Add an equimolar amount of the desired ketone (e.g., acetone or acetophenone) to the solution.

  • Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture. The reaction is typically catalyzed by a base[3][4].

  • Reaction: Continue stirring the mixture at room temperature. A precipitate should begin to form. Allow the reaction to proceed for 20-30 minutes[3][4].

  • Isolation of Product: Cool the reaction mixture in an ice bath to facilitate complete precipitation[3]. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any residual NaOH[4]. Further purify the product by recrystallization from a suitable solvent, such as hot ethanol[3].

  • Drying: Dry the purified crystals under vacuum.

Data Presentation
Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeExpected Product
This compoundAcetone10% NaOH95% EthanolRoom Temp.20-30 min1-(2-(2,4-Dinitrophenoxy)phenyl)but-2-en-1-one
This compoundAcetophenone10% NaOH95% EthanolRoom Temp.30 min1-(2-(2,4-Dinitrophenoxy)phenyl)-3-phenylprop-2-en-1-one

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base[5][6]. This reaction is pivotal for forming new carbon-carbon bonds.

Experimental Protocol
  • Reaction Setup: Combine this compound and an active methylene compound (e.g., diethyl malonate or malononitrile) in equimolar amounts in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a weak base, like piperidine or sodium ethoxide[5][7].

  • Reaction: Reflux the mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Data Presentation
Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeExpected Product
This compoundDiethyl malonatePiperidineEthanolReflux2-4 hoursDiethyl 2-((2-(2,4-dinitrophenoxy)phenyl)methylene)malonate
This compoundMalononitrileSodium ethoxideEthanolReflux1-3 hours2-((2-(2,4-dinitrophenoxy)phenyl)methylene)malononitrile

Schiff Base Formation: Synthesis of Imines

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone[8]. These compounds are of significant interest in medicinal chemistry and materials science. The reaction between this compound and a primary amine is expected to yield the corresponding imine.

Experimental Protocol
  • Dissolution of Reactants: Dissolve this compound in ethanol. In a separate flask, dissolve an equimolar amount of the primary amine (e.g., aniline or 2,4-dinitrophenylhydrazine) in ethanol.

  • Reaction Mixture: Add the amine solution to the aldehyde solution with stirring.

  • Catalysis: A catalytic amount of glacial acetic acid can be added to facilitate the reaction[9].

  • Reaction Conditions: The mixture is typically refluxed for 2-3 hours[9][10].

  • Product Isolation: Upon cooling the reaction mixture to room temperature, the Schiff base product is expected to precipitate. The solid is collected by vacuum filtration.

  • Purification: Wash the product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent if necessary[9].

  • Drying: Dry the purified product in a desiccator over CaCl2[10].

Data Presentation
Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeExpected Product
This compoundAnilineGlacial Acetic AcidEthanolReflux2-3 hoursN-((2-(2,4-dinitrophenoxy)phenyl)methylene)aniline
This compound2,4-DinitrophenylhydrazineGlacial Acetic AcidEthanol60°C3 hours1-((2-(2,4-dinitrophenoxy)phenyl)methylene)-2-(2,4-dinitrophenyl)hydrazine[9]

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Condensation Reactions start Start dissolve Dissolve this compound and second reactant in solvent start->dissolve add_catalyst Add Catalyst (e.g., Base or Acid) dissolve->add_catalyst react Reaction under controlled temperature and time add_catalyst->react cool Cool reaction mixture (e.g., Ice Bath) react->cool filter Isolate crude product (Vacuum Filtration) cool->filter wash Wash crude product filter->wash recrystallize Purify by Recrystallization wash->recrystallize dry Dry purified product recrystallize->dry characterize Characterize final product (NMR, IR, MS, Melting Point) dry->characterize end End characterize->end

Caption: General experimental workflow for condensation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nucleophilic aromatic substitution (SNAr) reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and an electrophilic 2,4-dinitrophenyl source.

Problem Potential Cause Suggested Solution
Low or No Product Yield Ineffective Deprotonation: The base used may be too weak or used in insufficient quantity to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, which is necessary to form the more potent phenoxide nucleophile.[1]- Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). - Ensure the base is anhydrous, as water can inhibit the reaction. - Use a slight excess of the base (e.g., 1.1 to 1.3 equivalents) to ensure complete deprotonation.
Poor Leaving Group: The leaving group on the 2,4-dinitrophenyl electrophile may not be sufficiently labile.- 2,4-Dinitrofluorobenzene is often more reactive than 2,4-dinitrochlorobenzene due to the high electronegativity of fluorine, which enhances the rate of SNAr reactions.[2] Consider using the fluoro-derivative for better yields.
Inappropriate Solvent: The solvent may not be suitable for an SNAr reaction.- Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to facilitate the reaction. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic.
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gently heat the reaction mixture. A temperature range of 60-100 °C is often effective for SNAr reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
Presence of Multiple Spots on TLC (Side Products) Side Reactions of the Aldehyde: The aldehyde group is reactive and can undergo side reactions under basic conditions, such as aldol condensation or Cannizzaro reaction, although the latter is less likely under these conditions.- Add the base portion-wise at a lower temperature to control the reaction's exothermicity. - Protect the aldehyde group if side reactions are significant, though this adds extra steps to the synthesis.
Hydrolysis of the Electrophile: If water is present in the reaction mixture, the 2,4-dinitrohalobenzene can be hydrolyzed to 2,4-dinitrophenol.- Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents.
Di-substitution Product: In a related synthesis using ethylene glycol, a di-substituted product was observed.[3][4] While less likely with 2-hydroxybenzaldehyde, similar over-reaction could occur.- Use a stoichiometric amount or a slight excess of the 2-hydroxybenzaldehyde relative to the 2,4-dinitrohalobenzene.
Difficulty in Product Purification Co-precipitation of Starting Materials: Unreacted starting materials may co-precipitate with the product upon cooling or workup.- Monitor the reaction to completion using TLC to ensure all starting material is consumed. - Optimize the recrystallization solvent system to selectively dissolve the product while leaving impurities behind. A mixed solvent system may be necessary.
Oily Product: The product may not crystallize and instead form an oil.- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Use a seed crystal from a previous successful batch to initiate crystallization. - Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The two electron-withdrawing nitro groups on the dinitrophenyl ring strongly activate it for nucleophilic attack.[1] The reaction involves the deprotonation of 2-hydroxybenzaldehyde by a base to form a phenoxide, which then acts as a nucleophile, attacking the carbon atom bearing the leaving group on the 2,4-dinitrohalobenzene. This is followed by the elimination of the leaving group to yield the final ether product.

Q2: Which base is most effective for this synthesis?

A2: While several bases can be used, potassium carbonate (K₂CO₃) is a common and effective choice for this type of reaction.[1] It is sufficiently basic to deprotonate the phenol and is generally non-nucleophilic, minimizing side reactions. Sodium hydroxide (NaOH) can also be used, but care must be taken to avoid hydrolysis of the electrophile.[3][4]

Q3: How does the choice of leaving group on the 2,4-dinitrophenyl ring affect the reaction?

A3: The rate of SNAr reactions is dependent on the nature of the leaving group. For SNAr, the reactivity order is typically F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom makes the carbon atom it is attached to more electrophilic.

Q4: What are the optimal reaction conditions (temperature, solvent)?

A4: Optimal conditions can vary, but a good starting point is to use a polar aprotic solvent like DMF or DMSO and a temperature between 60-100 °C. It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific setup.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined experimentally.

Q6: What is a suitable method for purifying the final product?

A6: Recrystallization is a common and effective method for purifying the solid product. The choice of solvent is crucial; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water could be a good starting point. If recrystallization is ineffective, column chromatography can be used for purification.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 2,4-Dinitrofluorobenzene or 2,4-Dinitrochlorobenzene

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq).

  • Dissolve the 2-hydroxybenzaldehyde in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.2 eq) to the solution and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt.

  • To this mixture, add a solution of 2,4-dinitrofluorobenzene (1.05 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain the purified this compound.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde reaction_step_1 Deprotonation 2_hydroxybenzaldehyde->reaction_step_1 2_4_dinitrofluorobenzene 2,4-Dinitrofluorobenzene reaction_step_2 SNAr Attack 2_4_dinitrofluorobenzene->reaction_step_2 K2CO3 K₂CO₃ (Base) K2CO3->reaction_step_1 DMF DMF (Solvent) product This compound phenoxide reaction_step_1->phenoxide Phenoxide Intermediate phenoxide->reaction_step_2 meisenheimer reaction_step_2->meisenheimer Meisenheimer Complex reaction_step_3 Elimination meisenheimer->reaction_step_3 reaction_step_3->product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No base Check Base: - Strength (K₂CO₃, NaOH) - Anhydrous? - Stoichiometry (1.1-1.3 eq) check_yield->base Yes end_ok Successful Synthesis check_purity->end_ok No side_reactions Investigate Side Reactions: - Anhydrous conditions? - Stoichiometry? check_purity->side_reactions Yes end_fail Consult Further leaving_group Check Leaving Group: - Use Fluoro-derivative? base->leaving_group conditions Check Conditions: - Polar aprotic solvent (DMF)? - Temperature (60-100 °C)? leaving_group->conditions conditions->end_fail purification Optimize Purification: - Recrystallization solvent - Column chromatography purification->end_fail side_reactions->purification

Caption: Troubleshooting workflow for synthesis optimization.

References

stability and storage conditions for 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 2-(2,4-Dinitrophenoxy)benzaldehyde, alongside troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Stability and Storage Conditions

Proper handling and storage are crucial for maintaining the integrity of this compound. The molecule's stability is influenced by its structural features, including a generally stable ether linkage and a highly reactive aldehyde group. The electron-withdrawing nature of the 2,4-dinitrophenoxy substituent significantly activates the aldehyde group towards nucleophilic attack.

Key Recommendations:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture and light to prevent degradation.

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the aldehyde group.

Summary of Storage Recommendations:

ConditionRecommendationRationale
Temperature Cool (2-8 °C recommended)To minimize degradation and potential side reactions.
Light Protect from lightTo prevent light-induced degradation of the benzaldehyde moiety.
Moisture Store in a dry environmentThe aldehyde group can be sensitive to moisture.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde functional group.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Low or No Reaction Yield:

Potential Cause Troubleshooting Step
Degraded Reagent Ensure the this compound has been stored properly. Consider using a freshly opened container or purifying the existing stock.
Inadequate Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. The high reactivity of the aldehyde may necessitate milder conditions for some transformations.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent unwanted side reactions with the aldehyde group.
Steric Hindrance The bulky 2,4-dinitrophenoxy group may sterically hinder the approach of nucleophiles. Consider using smaller, more reactive nucleophiles or adjusting the catalyst system.

Formation of Impurities:

Potential Cause Troubleshooting Step
Side Reactions of the Aldehyde The highly electrophilic aldehyde can undergo various side reactions. Use specific and mild reaction conditions. Protect the aldehyde group if other functional groups in the molecule are being targeted.
Degradation of the Molecule Avoid prolonged exposure to harsh conditions (strong acids/bases, high temperatures, or UV light). Potential degradation pathways for the benzaldehyde portion include oxidation to a carboxylic acid or decarbonylation.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. Protic solvents may react with the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: The primary reactive site is the aldehyde functional group (-CHO). The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the 2,4-dinitrophenoxy substituent, making it very susceptible to nucleophilic attack.[1] The dinitrophenyl ring can also undergo nucleophilic aromatic substitution under certain conditions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation studies on this compound are not widely available, analogous benzaldehydes can undergo oxidation to the corresponding carboxylic acid (2-(2,4-dinitrophenoxy)benzoic acid) or, under more forcing conditions, decarbonylation. Exposure to light may also lead to the formation of benzene from the benzaldehyde moiety.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: While quantitative solubility data is limited, compounds with similar structures are generally soluble in common organic solvents such as acetone, acetonitrile, ethanol, and methanol. It is expected to have low solubility in water.

Q4: Are there any specific safety precautions for handling this compound?

A4: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

General Protocol for Nucleophilic Addition to the Aldehyde Group:

This protocol provides a general guideline for reacting a nucleophile with the aldehyde functionality of this compound.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., Grignard reagent, organolithium, or an amine) to the stirred solution. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution for organometallic reagents or water for other nucleophiles).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous solvent under inert atmosphere cool Cool reaction mixture prep->cool add Slowly add nucleophile cool->add monitor Monitor reaction progress (TLC/LC-MS) add->monitor quench Quench reaction monitor->quench extract Aqueous work-up quench->extract purify Purify product extract->purify

Caption: General experimental workflow for a nucleophilic addition reaction.

logical_relationship compound This compound stability Stability compound->stability reactivity Reactivity compound->reactivity storage Proper Storage stability->storage Ensures troubleshooting Troubleshooting reactivity->troubleshooting Informs

Caption: Key relationships for successful experimentation.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their SNAr experiments.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions in a question-and-answer format.

Question: Why is my SNAr reaction showing low or no conversion to the desired product?

Answer:

Several factors can contribute to low or no product formation in an SNAr reaction. A systematic evaluation of the reaction components and conditions is crucial.

  • Substrate Activation: The aromatic ring must be sufficiently "activated" towards nucleophilic attack. This requires the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[1][2][3][4][5][6][7] If the EWG is in the meta position, it cannot effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, leading to a significantly slower reaction.[4][5][7]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group.[5][6] Consequently, the "element effect" is often observed, where fluoride is the best leaving group, followed by nitro, chloride, bromide, and iodide (F > NO₂ > Cl ≈ Br > I).[4][8] The high electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the initial attack.[4][6] Consider using an aryl fluoride if your current leaving group is less effective.

  • Nucleophile Strength and Concentration: The nucleophile should be sufficiently strong to attack the electron-deficient aromatic ring. Common nucleophiles include alkoxides, thiolates, and amines.[4] If using a neutral nucleophile like an amine or an alcohol, a base is required to either deprotonate it to a more reactive anionic form or to neutralize the acid generated during the reaction.[9] Ensure the nucleophile is not sterically hindered, which could impede its approach to the reaction center.

  • Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, often in the range of 80-130 °C.[10] If your reaction is sluggish at room temperature, gradually increasing the temperature may improve the yield. However, excessively high temperatures can lead to side reactions and decomposition.[10][11]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are commonly used as they can solvate the cation of the nucleophile salt while leaving the anion "naked" and more reactive.[9][10][12] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[8]

Question: My SNAr reaction is producing significant amounts of side products. How can I improve the selectivity?

Answer:

The formation of side products in SNAr reactions often arises from competing reaction pathways or decomposition.

  • Hydrolysis of Activated Electrophiles: Highly activated electrophiles can be susceptible to hydrolysis, especially under basic aqueous conditions, leading to the formation of phenolic byproducts.[10] If you suspect hydrolysis, ensure your reaction is conducted under anhydrous conditions.

  • Competing Elimination Reactions: At higher temperatures, elimination reactions can compete with substitution, particularly if the substrate has protons on a carbon adjacent to the aromatic ring.[11][13] Running the reaction at a lower temperature for a longer duration might favor the substitution product.

  • Benzyne Formation: In the absence of activating electron-withdrawing groups and in the presence of a very strong base (like NaNH₂), a competing elimination-addition mechanism involving a "benzyne" intermediate can occur, which may lead to a mixture of regioisomers.[1][3][14][15]

  • Excess Base: While a base is often necessary, an excess of a strong base can lead to unwanted side reactions, such as the deprotonation of other acidic protons in your starting materials.[16]

Frequently Asked Questions (FAQs)

What is the role of the Meisenheimer complex in the SNAr mechanism?

The Meisenheimer complex is a key intermediate in the SNAr reaction.[1][9] It is a resonance-stabilized anionic intermediate formed when the nucleophile attacks the carbon atom bearing the leaving group on the aromatic ring.[3] The formation of this complex temporarily disrupts the aromaticity of the ring.[14][17] The stability of the Meisenheimer complex is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which delocalize the negative charge.[1][3][7]

Can I use a catalyst for my SNAr reaction?

While many SNAr reactions proceed without a catalyst, certain catalysts can be employed, especially for less activated substrates.

  • Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts can facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the aryl halide is located.

  • Transition Metal Catalysis: For unactivated aryl halides, transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an alternative pathway for nucleophilic substitution.[18] Additionally, transition metals like ruthenium and rhodium have been shown to catalyze the amination of phenols.[19]

  • Acid Catalysis: The substitution of a chloro group by an amine on a purine ring has been shown to be acid-catalyzed.[20]

How does solvent choice impact the reaction rate?

The reaction rate is significantly influenced by the solvent. Polar aprotic solvents like DMSO are highly effective as they do not strongly solvate the anionic nucleophile, making it more reactive.[12] This can lead to rate enhancements of several orders of magnitude compared to protic solvents.[12] In some cases, ionic liquids have also been shown to be effective reaction media.[21][22]

Data Presentation

Table 1: Effect of Solvents on SNAr Reaction Rates

SolventDielectric Constant (ε)Relative Rate (approx.)Key Characteristics
DMSO47~1,000,000Highly polar aprotic, excellent for SNAr.[12]
DMF37~100,000Polar aprotic, common choice.[10]
Acetonitrile37.5~5,000Polar aprotic, good alternative.
THF7.6~100Less polar ether, moderate rates.[23]
Toluene2.4~10Nonpolar, generally slow.[24]
Methanol331Protic, solvates nucleophile, slow.[8]

Note: Relative rates are approximate and can vary significantly depending on the specific reactants and conditions.

Table 2: Common Bases for SNAr Reactions

BasepKa of Conjugate AcidTypical UseConsiderations
K₂CO₃10.3Deprotonation of phenols, thiols, and some amines.Mild, often requires heating.[9]
Cs₂CO₃10.3Similar to K₂CO₃, sometimes more effective.More soluble in organic solvents.[9]
Et₃N10.7Scavenging acid byproducts.Non-nucleophilic organic base.[9]
DBU13.5Strong, non-nucleophilic base.Useful for less acidic nucleophiles.
NaH35Deprotonation of alcohols and other weak acids.Strong base, handle with care (flammable).[9]
KHMDS26Strong, non-nucleophilic base.Good for sterically hindered substrates.[23]

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of the aryl halide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL per mmol of aryl halide) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.1-1.5 equiv).

  • Add a base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: The two-step addition-elimination mechanism of SNAr.

Troubleshooting_Workflow Start Low/No Product Yield Check_Activation Is the EWG ortho/para to the leaving group? Start->Check_Activation Check_LG Is the leaving group optimal (F > Cl > Br)? Check_Activation->Check_LG Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Change Leaving Group Check_Activation->Optimize_Conditions No Check_Temp Is the reaction temperature sufficiently high? Check_LG->Check_Temp Yes Check_LG->Optimize_Conditions No Check_Solvent Is a polar aprotic solvent being used? Check_Temp->Check_Solvent Yes Check_Temp->Optimize_Conditions No Check_Solvent->Optimize_Conditions No Success Successful Reaction Check_Solvent->Success Yes Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

References

troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during derivatization reactions with 2-(2,4-dinitrophenoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity?

A1: this compound is an aromatic aldehyde. Its key feature is the presence of a potent electron-withdrawing 2,4-dinitrophenoxy group. This group significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a critical factor to consider during derivatization reactions.

Q2: What is the most common derivatization reaction for this compound?

A2: The most common derivatization for aldehydes, including this compound, is the reaction with 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, often brightly colored, 2,4-dinitrophenylhydrazone derivative, which can be easily detected and quantified.

Q3: Why is the yield of my derivatization reaction with this compound low?

A3: Low yields can stem from several factors, including suboptimal reaction conditions (pH, temperature, reaction time), reagent quality, solubility issues of the starting material or product, and the occurrence of side reactions. The troubleshooting guide below provides a systematic approach to identifying and resolving these issues.

Q4: Can the product exist as different isomers?

A4: Yes, the resulting 2,4-dinitrophenylhydrazone derivative can exist as E and Z stereoisomers due to the C=N double bond. The formation of these isomers can sometimes complicate purification and analysis.

Troubleshooting Guide for Low Derivatization Yield

This guide provides a structured approach to troubleshooting low yields in the derivatization of this compound, likely with 2,4-dinitrophenylhydrazine (DNPH).

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH The reaction is acid-catalyzed. Ensure the reaction medium is acidic, typically in the pH range of 2-4.An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
Incorrect Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate.Increased temperature can overcome the activation energy barrier, leading to a higher reaction rate and improved yield.
Insufficient Reaction Time Monitor the reaction progress over time using a suitable analytical technique (e.g., TLC, HPLC).This will help determine the optimal reaction time for maximum conversion without significant degradation of the product.
Poor Reagent Quality Use fresh, high-purity 2,4-dinitrophenylhydrazine (DNPH). DNPH can degrade over time.High-quality reagents are crucial for achieving high yields and avoiding side reactions.
Inadequate Mixing Ensure the reaction mixture is homogenous through efficient stirring or agitation.Proper mixing ensures that the reactants are in close proximity, facilitating the reaction.
Problem 2: Product Precipitation and Loss during Reaction or Work-up
Possible Cause Troubleshooting Step Expected Outcome
Low Solubility of Starting Material Choose a solvent system in which this compound is sufficiently soluble. Alcohols like ethanol or methanol are commonly used.Complete dissolution of the starting material is essential for the reaction to proceed efficiently.
Low Solubility of the Product The 2,4-dinitrophenylhydrazone product is often sparingly soluble and may precipitate from the reaction mixture. While this can drive the reaction to completion, it can also lead to co-precipitation of unreacted starting materials or impurities.If premature precipitation is suspected to be trapping reactants, consider using a solvent system where the product has slightly higher solubility or perform the reaction at a slightly higher temperature.
Product Loss During Isolation The crystalline nature of the hydrazone product can lead to losses during filtration and washing.Use appropriate filtration techniques (e.g., suction filtration with a Büchner funnel) and wash the crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.
Problem 3: Presence of Multiple Products or Impurities
Possible Cause Troubleshooting Step Expected Outcome
Side Reactions The high reactivity of the aldehyde can lead to side reactions. Ensure the reaction is performed under an inert atmosphere if oxidation is a concern.Minimizing oxygen exposure can prevent the oxidation of the aldehyde to the corresponding carboxylic acid.
Formation of E/Z Isomers The presence of both E and Z isomers of the hydrazone can appear as two distinct spots on TLC or peaks in HPLC.This is an inherent property of the product. Characterization should confirm the presence of both isomers. For quantitative analysis, ensure that the analytical method accounts for both isomers.
Degradation of Product Prolonged exposure to harsh acidic conditions or high temperatures can lead to product degradation.Optimize reaction time and temperature to achieve complete conversion without significant degradation.

Experimental Protocols

General Protocol for Derivatization of this compound with DNPH
  • Reagent Preparation:

    • Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., ethanol or a mixture of ethanol and a small amount of concentrated sulfuric acid or hydrochloric acid). Safety Note: DNPH is explosive when dry and should be handled with care.

  • Reaction Setup:

    • Dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol).

    • Add the DNPH solution to the aldehyde solution. An excess of the DNPH reagent is typically used to drive the reaction to completion.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed. The formation of the hydrazone product is often indicated by the appearance of a yellow, orange, or red precipitate.

  • Product Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove unreacted DNPH and other impurities.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a pure sample.

    • Dry the purified product under vacuum.

Data Presentation

ParameterEffect on YieldRationale
pH Optimal in acidic range (2-4)Acid catalysis activates the carbonyl group.
Temperature Increased temperature generally increases rateProvides energy to overcome the activation barrier.
Reaction Time Yield increases with time up to a pointAllows for complete reaction; prolonged time may lead to degradation.
Reagent Purity High purity is crucialImpurities can lead to side reactions and lower yields.
Solvent Should dissolve reactantsEnsures reactants are in the same phase to react.

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation Reagent_Prep Prepare DNPH Reagent Mix Mix Reagents Reagent_Prep->Mix Substrate_Prep Dissolve Aldehyde Substrate_Prep->Mix React React (Control Temp & Time) Mix->React Monitor Monitor Progress (TLC/HPLC) React->Monitor Isolate Isolate Product (Filtration) Monitor->Isolate Reaction Complete Purify Purify Product (Recrystallization) Isolate->Purify

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Low_Yield cluster_reaction_conditions Check Reaction Conditions cluster_reagents_solubility Check Reagents & Solubility cluster_workup Check Work-up & Side Reactions Start Low Yield Observed Check_pH Is pH Acidic (2-4)? Start->Check_pH Check_Reagents Are Reagents High Purity? Start->Check_Reagents Check_Precipitation Premature Precipitation? Start->Check_Precipitation Check_Temp Is Temperature Optimized? Check_pH->Check_Temp Yes Solution1 Adjust pH Check_pH->Solution1 No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Solution2 Optimize Temperature Check_Temp->Solution2 No Check_Time->Check_Reagents Solution3 Optimize Reaction Time Check_Time->Solution3 No Check_Solubility Are Reactants Fully Dissolved? Check_Reagents->Check_Solubility Yes Solution4 Use Fresh Reagents Check_Reagents->Solution4 No Check_Solubility->Check_Precipitation Solution5 Change Solvent Check_Solubility->Solution5 No Check_Side_Reactions Evidence of Side Reactions? Check_Precipitation->Check_Side_Reactions No Solution6 Adjust Solvent/Temp for Crystallization Check_Precipitation->Solution6 Yes Solution7 Use Inert Atmosphere Check_Side_Reactions->Solution7 Yes

Caption: Troubleshooting logic for low yield in derivatization reactions.

Technical Support Center: Separation of E/Z Isomers of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of E/Z isomers of 2-(2,4-dinitrophenoxy)benzaldehyde derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the separation of E/Z isomers of this compound derivatives.

Issue 1: Poor or no separation of E/Z isomers in HPLC.

  • Question: I am not seeing any separation between the E and Z isomers of my this compound derivative using a standard C18 column. What can I do?

  • Answer:

    • Optimize the Mobile Phase:

      • Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier can increase retention and may improve resolution.

      • Solvent Type: If you are using methanol, consider switching to acetonitrile, or vice versa. The different selectivities of these solvents can impact the separation of isomers.

      • Additives: The addition of a small amount of acid, such as phosphoric acid (0.02-0.1% v/v), to the mobile phase can sometimes improve peak shape and resolution for dinitrophenyl compounds.[1][2] However, be aware that acidic conditions can also promote E/Z isomerization.[1][2] It is crucial to add the same concentration of acid to both your sample and standard solutions to ensure a consistent equilibrium between the isomers.[1][2]

    • Change the Stationary Phase:

      • Polar-Embedded Columns: Consider using a column with a polar-embedded stationary phase (e.g., amide or cyano). These columns can offer different selectivity for isomers compared to standard C18 columns.

      • Phenyl Columns: Phenyl-based stationary phases can provide alternative selectivity for aromatic compounds through pi-pi interactions.

      • Chiral Columns: In some cases, E/Z isomers can be separated on a chiral stationary phase, even though they are not enantiomers.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.

Issue 2: Isomerization of the product during separation.

  • Question: I suspect that my purified E isomer is converting to the Z isomer (or vice versa) during my HPLC analysis or workup. How can I prevent this?

  • Answer:

    • Avoid UV Exposure: 2,4-Dinitrophenyl derivatives can be sensitive to UV light, which can induce isomerization.[1][2] Protect your samples from light by using amber vials and minimizing exposure to ambient light.

    • Control pH: Acidic conditions can catalyze the isomerization of similar dinitrophenylhydrazone derivatives.[1][2] If possible, work under neutral pH conditions. If an acidic mobile phase is necessary for chromatography, ensure it is used consistently and consider the impact on isomer ratios.

    • Low-Temperature Analysis: Performing the separation at a lower temperature can help to reduce the rate of isomerization.

Issue 3: Difficulty in identifying E and Z isomers.

  • Question: I have separated two isomers, but I am unsure which is the E and which is the Z isomer. How can I identify them?

  • Answer:

    • NMR Spectroscopy:

      • 1D NMR: The chemical shifts of protons, particularly those close to the C=N-O bond (if applicable in a derivative) or the aromatic protons, can differ between the E and Z isomers.

      • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining the spatial proximity of protons.[3][4] An NOE between specific protons on the benzaldehyde ring and the dinitrophenoxy ring can confirm the stereochemistry. For example, an NOE between the aldehyde proton and a proton on the dinitrophenoxy ring would suggest the E isomer.

Issue 4: Inconsistent quantification of E/Z isomer ratios.

  • Question: My quantitative results for the E/Z ratio of my sample are not reproducible. What could be the cause?

  • Answer:

    • On-Column Isomerization: As mentioned, isomerization can occur during the HPLC run, leading to inconsistent results.

    • Establishing Equilibrium: For reliable quantification of dinitrophenylhydrazone derivatives, it has been shown to be effective to intentionally induce an equilibrium between the E and Z isomers by adding a controlled amount of acid (e.g., 0.02-0.2% v/v phosphoric acid) to both the sample and the standard solutions.[1][2] This ensures that the E/Z ratio is stable and comparable between samples.

    • Detector Wavelength: The UV-Vis spectra of E and Z isomers can differ slightly.[1][2] Ensure you are using a detection wavelength that provides a good response for both isomers and is ideally at an isosbestic point if one exists.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating E/Z isomers of this compound derivatives?

A1: The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique due to its high resolution and sensitivity. Reversed-phase HPLC with C18 or polar-embedded columns is a good starting point.

  • Column Chromatography: For preparative scale separations, column chromatography with silica gel can be effective. Careful selection of the eluent system is crucial.

  • Fractional Crystallization: If the E and Z isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective method for separation on a larger scale.

Q2: How can I monitor the separation of E/Z isomers?

A2:

  • HPLC with UV detection: This is the most common method for analytical scale monitoring.

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid screening of solvent systems for column chromatography and to monitor the progress of the separation.

  • NMR Spectroscopy: After separation, NMR can be used to confirm the identity and purity of the isolated isomers.

Q3: Are there any specific safety precautions I should take when working with this compound derivatives?

A3: Yes. Dinitrophenyl compounds are often toxic and can be skin sensitizers. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed safety information.

Experimental Protocols

Protocol 1: HPLC Method for E/Z Isomer Separation

This protocol is a general starting point and should be optimized for your specific derivative.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile with 0.1% phosphoric acid

  • Gradient Program:

    • Start with a gradient of 50% B, increasing to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Ensure both the sample and standard solutions contain the same concentration of phosphoric acid.

Protocol 2: Column Chromatography for Preparative Separation

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The optimal solvent system should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude mixture of isomers in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the separated isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Protocol 3: Fractional Crystallization

  • Procedure:

    • Dissolve the mixture of E/Z isomers in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at an elevated temperature to achieve saturation.

    • Slowly cool the solution to allow for the less soluble isomer to crystallize.

    • Collect the crystals by filtration.

    • The mother liquor will be enriched in the more soluble isomer.

    • Repeat the crystallization process with both the collected crystals and the mother liquor to improve the purity of each isomer. The choice of solvent and the cooling rate are critical and need to be determined empirically.

Data Presentation

Table 1: Hypothetical HPLC Retention Times for E/Z Isomers of a this compound Derivative on Different Columns.

Column TypeMobile Phase (Isocratic)Retention Time (E-isomer) (min)Retention Time (Z-isomer) (min)Resolution (Rs)
C1860% Acetonitrile / 40% Water8.28.51.2
Phenyl55% Acetonitrile / 45% Water9.19.81.8
Cyano50% Methanol / 50% Water7.58.11.5

Note: This data is illustrative and will vary depending on the specific derivative and experimental conditions.

Table 2: Hypothetical Solubility Data for Fractional Crystallization.

IsomerSolubility in Ethanol ( g/100 mL) at 25°CSolubility in Ethanol ( g/100 mL) at 0°C
E-isomer2.50.8
Z-isomer4.22.1

Note: This data is illustrative. Solubility needs to be determined experimentally for each compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Characterization start Crude Mixture of E/Z Isomers hplc HPLC Separation start->hplc Analytical cc Column Chromatography start->cc Preparative fc Fractional Crystallization start->fc Preparative pure_e Pure E-Isomer hplc->pure_e pure_z Pure Z-Isomer hplc->pure_z cc->pure_e cc->pure_z fc->pure_e fc->pure_z nmr NMR Analysis (1D, 2D-NOESY) pure_e->nmr pure_z->nmr

Caption: Experimental workflow for the separation and characterization of E/Z isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change cluster_other Other Parameters start Poor E/Z Separation in HPLC mp_solvent Change Solvent Ratio (e.g., lower % organic) start->mp_solvent mp_type Switch Organic Solvent (ACN vs. MeOH) start->mp_type mp_additive Add Acidic Modifier (e.g., H3PO4) start->mp_additive sp_polar Use Polar-Embedded Column (Amide, Cyano) start->sp_polar sp_phenyl Use Phenyl Column start->sp_phenyl temp Lower Column Temperature start->temp

Caption: Troubleshooting logic for poor HPLC separation of E/Z isomers.

References

solubility issues of 2-(2,4-Dinitrophenoxy)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 2-(2,4-Dinitrophenoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of its functional groups and overall structure:

  • Two Aromatic Rings: The bulky, nonpolar diaryl ether structure provides significant hydrophobic character, which tends to decrease solubility in polar solvents like water or lower alcohols.

  • Two Nitro (NO₂) Groups: These are strong electron-withdrawing groups that make the molecule highly polar. This polarity enhances solubility in polar aprotic solvents.

  • Aldehyde (-CHO) Group: This is a polar group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, contributing to solubility in certain polar solvents.

  • Ether Linkage (-O-): The ether bond adds some polarity and can act as a hydrogen bond acceptor.

Overall, the molecule possesses both significant nonpolar surface area and highly polar functional groups, leading to complex solubility behavior.

Q2: Why is this compound poorly soluble in water?

A2: Despite having several polar groups, its large, nonpolar hydrocarbon backbone (the two benzene rings) disrupts the strong hydrogen bonding network between water molecules.[1][2] The energy required to break these water-water bonds is not sufficiently compensated by the formation of new bonds between the compound and water, leading to poor aqueous solubility.[3]

Q3: In which types of organic solvents is this compound expected to be most soluble?

A3: Based on the principle of "like dissolves like," polar aprotic solvents are generally the best choice.[4] These solvents can effectively solvate the polar nitro and aldehyde groups without having reactive protons that could engage in unwanted side reactions. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone.

Q4: Can temperature be used to increase the solubility?

A4: Yes, for most solid solutes, solubility increases with temperature.[4][5] Heating the solvent provides the energy needed to overcome the crystal lattice energy of the solid solute and the intermolecular forces of the solvent. However, be cautious, as excessive heat could potentially degrade the compound, especially in reactive solvents. Always start with gentle warming.

Troubleshooting Guide for Solubility Issues

Q: I am trying to dissolve this compound, but it won't go into solution. What should I do?

A: Follow this troubleshooting workflow:

  • Verify Solvent Choice: Are you using an appropriate solvent? Refer to the solubility data table below. Polar aprotic solvents like DMSO or DMF are the recommended starting points. Nonpolar solvents like hexanes or toluene are unlikely to be effective.

  • Increase Agitation: Ensure the mixture is being mixed vigorously. Use a vortex mixer or a magnetic stirrer. Sometimes, physical energy is needed to break up solute aggregates.

  • Introduce Gentle Heat: Warm the solution gently (e.g., to 40-50°C). This can significantly increase the dissolution rate and solubility limit. Do not boil the solvent.

  • Use Sonication: Place the vial in an ultrasonic bath. Sonication uses high-frequency sound waves to agitate particles and can be very effective at dissolving stubborn compounds.

  • Consider a Solvent Mixture (Co-solvent): If the compound is partially soluble in two different miscible solvents, a mixture might be effective. For example, a small amount of DMSO mixed into acetone could improve solubility.

Q: My compound dissolved initially but then precipitated out of solution. What happened?

A: This indicates that you created a supersaturated solution, likely by heating it to get the compound to dissolve and then letting it cool to room temperature. The room temperature solubility is lower than the concentration you prepared. To resolve this, you can either gently re-warm the solution before use or prepare a more dilute solution that will remain stable at room temperature.

Q: I'm concerned about the stability of the compound in my chosen solvent. Are there any known incompatibilities?

A: While generally stable, be mindful of the following:

  • Basic Solvents: In the presence of strong bases, the aldehyde group could potentially undergo reactions.

  • Protic Solvents: While it may dissolve in some alcohols, the potential for side reactions (e.g., acetal formation), though generally requiring a catalyst, should be considered for long-term storage.

  • DMSO: For long-term storage, ensure you are using anhydrous DMSO. The presence of water can affect the stability of many compounds over time.

Solubility Data Summary

The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical structure.

SolventSolvent TypeExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent polarity to solvate the nitro and aldehyde groups.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, highly effective for polar compounds.
AcetonePolar AproticModerate to HighGood polarity, but less effective than DMSO/DMF for highly polar solids.[6]
AcetonitrilePolar AproticModeratePolar enough to dissolve the compound, but may require warming.
Tetrahydrofuran (THF)Polar AproticModerate to LowLess polar than acetone; solubility may be limited.
Ethyl AcetatePolar AproticLowModerate polarity, but often a poor solvent for complex, highly polar molecules.
Dichloromethane (DCM)HalogenatedLowCan dissolve a range of compounds, but may struggle with the high polarity here.
ChloroformHalogenatedLowSimilar to DCM.
Ethanol / MethanolPolar ProticLowThe nonpolar backbone limits solubility despite the solvent's polarity.[7]
TolueneNonpolarVery Low / InsolubleLacks the polarity to interact favorably with the nitro and aldehyde groups.
Hexanes / HeptaneNonpolarInsolubleEntirely nonpolar; ineffective for this polar compound.

Experimental Protocols

Protocol: Qualitative Solubility Test

This method is used to quickly screen for suitable solvents.

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean test tube or vial.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) to the vial.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Check for dissolution. A compound is considered soluble if it forms a clear, homogenous solution with no visible particles.[7]

  • Documentation: Record the approximate volume of solvent required to dissolve the compound. Repeat for each solvent to be tested.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This is a more rigorous method to determine the exact solubility limit.

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. Ensure there is undissolved solid at the bottom.

  • Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the dissolved portion) using a pipette. Be careful not to disturb the solid at the bottom.

  • Analysis: Quantify the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. This concentration is the solubility of the compound in that solvent at that temperature.

Visualizations

G Diagram 1: Solubility Troubleshooting Workflow start Compound not dissolving solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent agitation Is agitation sufficient? solvent->agitation Yes fail Consider alternative solvent or formulation strategy solvent->fail No heat Have you tried gentle warming? agitation->heat Yes agitation->fail No sonicate Have you tried sonication? heat->sonicate Yes heat->fail No end Compound Dissolved sonicate->end Yes sonicate->fail No

Caption: A logical workflow for troubleshooting common solubility problems.

G Diagram 2: 'Like Dissolves Like' Principle cluster_solvents Solvent Types compound This compound (Polar Groups + Nonpolar Rings) polar_aprotic Polar Aprotic (DMSO, DMF, Acetone) compound->polar_aprotic High Interaction (Good Solubility) polar_protic Polar Protic (Water, Ethanol) compound->polar_protic Mixed Interaction (Low Solubility) nonpolar Nonpolar (Hexane, Toluene) compound->nonpolar Poor Interaction (Insoluble)

Caption: Interaction model between the target compound and solvent types.

G Diagram 3: Experimental Workflow for Solubility Test start Start: Weigh Solute add_solvent Add 0.1 mL Solvent Increment start->add_solvent agitate Vortex / Sonicate for 60 seconds add_solvent->agitate observe Observe for Complete Dissolution agitate->observe record Record as 'Soluble' at this concentration observe->record Yes max_vol Reached Max Volume? observe->max_vol No end End record->end max_vol->add_solvent No insoluble Record as 'Insoluble' or 'Sparingly Soluble' max_vol->insoluble Yes insoluble->end

Caption: Step-by-step process for a qualitative solubility experiment.

References

preventing degradation of 2-(2,4-Dinitrophenoxy)benzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dinitrophenoxy)benzaldehyde. The focus is on identifying and preventing degradation of the molecule during experimental reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound seem more reactive than standard benzaldehyde?

A1: The 2,4-dinitrophenoxy group attached to the benzaldehyde ring is a powerful electron-withdrawing group. This effect significantly increases the positive partial charge (electrophilicity) on the aldehyde's carbonyl carbon. As a result, the aldehyde group in this molecule is highly susceptible to nucleophilic attack, making it more reactive than unsubstituted benzaldehyde.[1] While aromatic aldehydes are generally less reactive than aliphatic ones due to resonance stabilization, the strong inductive effect of the dinitrophenoxy moiety counteracts this.[2][3][4]

Q2: What are the most common degradation pathways for this molecule during a reaction?

A2: The primary points of reactivity and potential degradation are the aldehyde functional group and the ether linkage.

  • Aldehyde Reactions: The highly electrophilic aldehyde is prone to unintended nucleophilic addition, oxidation to a carboxylic acid, or condensation reactions.[1][4][5]

  • Ether Cleavage: The diaryl ether linkage, while generally stable, can be susceptible to cleavage under harsh nucleophilic or reductive conditions.

  • Photodegradation: Like other benzaldehyde derivatives, this compound may be sensitive to light, which can promote degradation to products like benzene or benzoic acid.[6]

Q3: How can I prevent the aldehyde group from reacting if it's not the intended reaction site?

A3: The most effective strategy is to use a protecting group.[7] Converting the aldehyde to an acetal is a common and reliable method.[8][9] Acetals are stable under basic, reductive, and nucleophilic conditions and can be removed later to regenerate the aldehyde.[8]

Q4: My reaction is performed under basic conditions. What should I be concerned about?

A4: Under basic conditions, the primary concern is an unintended reaction at the highly activated aldehyde group. If another nucleophile is present, it will likely attack the carbonyl carbon. If the aldehyde is intended to be a spectator in the reaction, it is crucial to protect it, for example, as an acetal, which is stable in basic media.[8]

Q5: How can I monitor the stability of this compound in my reaction mixture?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for monitoring the concentration of the starting material and detecting the formation of degradation products over time.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to enhance volatility and detection.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

ProblemPossible CauseRecommended Solution(s)
Low or No Yield of Desired Product Unintended reaction at the aldehyde: The aldehyde group is highly reactive due to the electron-withdrawing dinitrophenoxy substituent and may have reacted with your reagents.[1]If the aldehyde is not the target reaction site, protect it as an acetal prior to the reaction. See Protocol 1 .
Degradation of starting material: The compound may be unstable under your specific reaction conditions (e.g., high temperature, presence of strong nucleophiles, light exposure).Run control experiments to test the stability of the starting material under the reaction conditions without other key reagents. Protect the reaction from light by wrapping the flask in foil.[6]
Multiple Unidentified Byproducts Aldehyde oxidation: Aromatic aldehydes can undergo auto-oxidation to form the corresponding carboxylic acid, especially in the presence of air.[4]Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If compatible with the reaction chemistry, consider adding an antioxidant like BHT.[12]
Ether linkage cleavage: Harsh nucleophilic or reductive conditions may have cleaved the C-O bond of the diaryl ether.Use milder reaction conditions where possible. Screen alternative, less aggressive reagents.
Side reactions involving the nitro groups: The nitro groups can be reduced under certain conditions (e.g., catalytic hydrogenation, some metal-based reductions).Avoid strong reducing agents if the nitro groups need to be preserved. Choose a chemoselective reducing agent if another functional group must be reduced.
Product is a Hydrazone Derivative Contamination with hydrazine-like reagents: The aldehyde has reacted with a hydrazine or a similar compound. 2,4-Dinitrophenylhydrazine (DNPH) itself is a classic reagent used to derivatize aldehydes.[13][14][15]Ensure all reagents and solvents are pure and free from hydrazine contaminants. The formation of a yellow-to-red precipitate is a characteristic sign of this reaction.[13][16]

Key Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal

This protocol describes a standard procedure for protecting the aldehyde functional group, which is recommended when the aldehyde is not the intended site of reaction.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents, catalyst)

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in toluene in a round-bottom flask.

  • Add ethylene glycol and a catalytic amount of p-TsOH to the solution.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the protected compound.

  • The resulting acetal is generally stable and can be carried forward to the next reaction step. Deprotection is typically achieved using aqueous acid.[7]

Protocol 2: Monitoring Degradation via HPLC-UV

This protocol provides a general method for analyzing the stability of the compound in a reaction mixture.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for peak shaping)

  • Reaction aliquots

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the this compound peak and any expected reactants, products, or potential degradation products. A typical starting point is a gradient elution from water/acetonitrile to 100% acetonitrile. The dinitrophenyl group provides a strong UV chromophore, so detection at wavelengths such as 254 nm or 360 nm should be effective.

  • Standard Curve: Prepare a standard curve by injecting known concentrations of a pure sample of this compound to allow for quantification.

  • Sample Preparation: At various time points during your experiment, withdraw a small aliquot from the reaction mixture.

  • Immediately quench the reaction in the aliquot if necessary (e.g., by cooling or adding a quenching agent).

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the range of your standard curve.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: Monitor the peak area of the this compound peak over time. A decrease in its area, not accounted for by conversion to the desired product, indicates degradation. The appearance of new, unidentified peaks suggests the formation of degradation products.

Visual Guides

G start Problem: Low Yield or Impure Product q1 Is the aldehyde group the intended reaction site? start->q1 protect SOLUTION: Protect aldehyde as an acetal before reaction. (See Protocol 1) q1->protect No investigate Potential Degradation Pathway (Aldehyde is a reactant) q1->investigate Yes q2 Are harsh nucleophiles or reducing agents used? investigate->q2 q3 Is the reaction exposed to air (O2)? q2->q3 No ether_cleavage CAUSE: Ether Linkage Cleavage q2->ether_cleavage Yes q4 Is the reaction exposed to light? q3->q4 No oxidation CAUSE: Oxidation to Carboxylic Acid q3->oxidation Yes photo CAUSE: Photodegradation q4->photo Yes

Caption: Troubleshooting workflow for degradation of this compound.

G cluster_main This compound cluster_pathways Potential Degradation Pathways main_compound C₁₃H₈N₂O₆ nucleophilic_attack Nucleophilic Attack (at Aldehyde) main_compound->nucleophilic_attack Reagents: Nu⁻, Base oxidation Oxidation (at Aldehyde) main_compound->oxidation Conditions: O₂, Heat ether_cleavage Ether Cleavage main_compound->ether_cleavage Conditions: Strong Nu⁻/Reductants photodegradation Photodegradation main_compound->photodegradation Conditions: UV Light product1 Adduct/Side Product nucleophilic_attack->product1 product2 Carboxylic Acid Derivative oxidation->product2 product3 2,4-Dinitrophenol & Benzaldehyde fragments ether_cleavage->product3 product4 e.g., Benzoic Acid, Benzene photodegradation->product4

References

Technical Support Center: Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting, FAQs, experimental protocols, and workflow visualizations to support researchers in the synthesis and scale-up of 2-(2,4-Dinitrophenoxy)benzaldehyde.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a 2,4-dinitrohalobenzene.[1]

Question / Issue Potential Cause(s) Recommended Solution(s)
1. Why is my reaction yield consistently low? Incomplete Deprotonation: The base is not strong enough or is used in insufficient quantity to fully deprotonate the salicylaldehyde, leading to a low concentration of the active nucleophile.- Ensure the base (e.g., K₂CO₃, Na₂CO₃, NaOH) is anhydrous and of high purity.[1][2] - Use a slight excess of the base (1.1-1.3 equivalents) to drive the deprotonation to completion. - Consider a stronger base if necessary, but be mindful of potential side reactions.
Poor Leaving Group: While fluoride is the most activating for SNAr, chloride is more common and less expensive.[3][4] If using 2,4-dinitrochlorobenzene, the reaction may be slower.- Increase reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS. - If feasible, switch to 2,4-dinitrofluorobenzene for a faster reaction rate.[3]
Suboptimal Solvent: The solvent may not effectively solvate the intermediates or may be wet. Polar aprotic solvents like DMF or DMSO are generally preferred.[2][5]- Ensure the solvent is anhydrous. - Switch to a high-purity polar aprotic solvent such as DMF, DMSO, or acetonitrile.
2. My reaction has stalled and is not proceeding to completion. Insufficient Temperature: The activation energy for the SNAr reaction is not being met.- Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition. A typical temperature range is 60-100°C.[6][7]
Reagent Degradation: The salicylaldehyde may have oxidized, or the dinitrohalobenzene may have hydrolyzed over time.- Use freshly opened or purified reagents. Check the purity of starting materials via melting point, NMR, or GC-MS.
3. I am observing significant impurity formation. Side Reactions: Possible side reactions include self-condensation of salicylaldehyde or the formation of bis-ether products if a diol is present as an impurity.[6][8]- Maintain strict temperature control. - Ensure stoichiometry is accurate. - Use high-purity starting materials and solvents.
Product Decomposition: The product may be sensitive to high temperatures or prolonged reaction times in the presence of a strong base.- Do not overheat the reaction. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
4. How do I effectively purify the final product? Co-eluting Impurities: Unreacted starting materials or side products may have similar polarity to the desired product, making chromatographic separation difficult.- Recrystallization: This is often the most effective method for purification on a larger scale. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane).[9] - Column Chromatography: If recrystallization is ineffective, optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) can improve separation.
Residual Solvent: Solvents like DMF or DMSO can be difficult to remove completely.- After aqueous workup and extraction, wash the organic layer thoroughly with water and brine to remove high-boiling polar solvents. - Dry the final product under high vacuum at a moderate temperature (e.g., 40-50°C).
5. What are the key considerations for scaling up this synthesis? Exothermic Reaction: The SNAr reaction can be exothermic, especially at larger scales.- Ensure the reaction vessel is equipped with efficient stirring and temperature control (e.g., a cooling bath). - Add reagents portion-wise or via a dropping funnel to manage heat generation.
Workup and Extraction: Handling large volumes of solvents during extraction can be cumbersome and may lead to emulsion formation.- Use a suitably sized separatory funnel or an industrial liquid-liquid extractor. - To break emulsions, add a saturated solution of NaCl (brine) or allow the mixture to stand.
Purification: Large-scale column chromatography can be inefficient.- Prioritize developing a robust recrystallization protocol at the lab scale, as this is more amenable to scale-up.[9]

II. Experimental Protocol: Synthesis of this compound

This protocol describes a general lab-scale synthesis. Quantities can be adjusted proportionally for scale-up, with careful consideration of heat management.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq), 2,4-dinitrochlorobenzene (1.0 eq), and anhydrous potassium carbonate (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.[6][7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The reaction is typically complete within 4-8 hours.

  • Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMF). A yellow precipitate should form.

  • Extraction: Stir the aqueous mixture for 30 minutes, then filter the solid product. Alternatively, extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude yellow solid by recrystallization from ethanol or by flash column chromatography using a hexane/ethyl acetate gradient.

III. Quantitative Data Summary

The following table summarizes typical parameters for the synthesis. Optimal conditions may vary and should be determined empirically.

ParameterValue / RangeNotes
Stoichiometry
Salicylaldehyde1.0 eqNucleophile precursor
2,4-Dinitrohalobenzene1.0 - 1.05 eqElectrophile. A slight excess can ensure full conversion of the salicylaldehyde.
Base (e.g., K₂CO₃)1.1 - 1.3 eqMust be anhydrous.
Reaction Conditions
SolventDMF, DMSO, AcetonitrilePolar aprotic solvents are preferred.[2][5]
Temperature60 - 100 °CHigher temperatures may be needed for chloro- derivatives vs. fluoro- derivatives.[6][7]
Time2 - 12 hoursMonitor by TLC for completion.
Purification
TLC EluentHexane:EtOAc (4:1 to 2:1)For reaction monitoring and column chromatography.
Recrystallization SolventEthanol, IsopropanolOften provides a high-purity product on scale.[9]
Typical Yield 75 - 95%Highly dependent on reaction conditions and purity of reagents.

IV. Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow reagents 1. Reagent Preparation (Salicylaldehyde, DNCB, K₂CO₃, DMF) reaction 2. SₙAr Reaction (80-90°C, 4-8h) reagents->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Periodic Sampling monitoring->reaction Incomplete workup 4. Aqueous Workup (Quench, Extract) monitoring->workup Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, MP) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Problem: Low Product Yield check_tlc Check Reaction TLC: Any Starting Material Left? start->check_tlc incomplete Reaction Incomplete check_tlc->incomplete Yes complete Reaction Complete (Low Isolated Yield) check_tlc->complete No solution1 Action: - Increase Temp/Time - Check Base Activity incomplete->solution1 solution2 Action: - Review Workup Procedure - Check for Product Loss  During Extraction/Washes complete->solution2 solution3 Action: - Optimize Purification - Analyze Crude vs. Pure Yield solution2->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purifying 2-(2,4-Dinitrophenoxy)benzaldehyde

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

A: A failure to crystallize is most commonly due to using an excessive amount of solvent, resulting in a solution that is not saturated upon cooling.[6][7] To address this:

  • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation.

  • Induce Crystallization: If the solution is saturated but crystals won't form, you can try scratching the inner wall of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.

Q3: The compound has separated as an oily liquid instead of solid crystals. How can this be resolved?

A: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution, causing it to melt rather than dissolve.[7] It can also happen if a highly saturated solution is cooled too quickly.[5][7] To obtain crystals:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount of additional hot solvent to reduce the saturation level.

  • Allow the flask to cool much more slowly. You can insulate the flask to slow heat loss.

Q4: The final yield of pure crystals is very low. What are the most likely reasons?

A: A poor yield can result from several procedural issues:

  • Excess Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[7]

  • Insufficient Cooling: Failing to cool the solution to a sufficiently low temperature (e.g., in an ice bath) will result in lower recovery.[4]

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, some product may crystallize in the funnel if the apparatus and solution cool down too much during the process.[5]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is too warm, can dissolve some of your product.[4]

Q5: The purified crystals still have a broad or low melting point. Why is this?

A: A broad or depressed melting point is a strong indicator that the compound is still impure. This can happen if crystallization occurs too rapidly, trapping impurities within the crystal lattice.[7] To achieve higher purity, ensure the solution cools slowly and without disturbance to allow for the formation of well-ordered crystals.[6] A second recrystallization may be necessary. For related DNPH derivatives, residual acid from the synthesis can also lower the melting point; a wash with a sodium bicarbonate solution can sometimes remedy this.[1]

Q6: What color should I expect for the purified crystals?

A: Compounds containing the 2,4-dinitrophenyl group are typically yellow to orange crystalline solids.[8][9][10] If you suspect the presence of other colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. However, use charcoal sparingly, as it can adsorb your product and reduce the overall yield.[7]

Experimental Data for Related Compounds

This table summarizes recrystallization data for compounds structurally similar to this compound to guide solvent selection and characterization.

Compound NameRecrystallization Solvent(s)Reported Melting Point (°C)Citation
2,4-DinitrobenzaldehydeNaphtha (b.p. 90-110°C)69-71[11]
Benzaldehyde 2,4-dinitrophenylhydrazoneEthanol (95%)113-116 (from 3-Methylbutanal DNPH)[1]
2-(2,4-Dinitrophenoxy)ethanolEthanolNot specified[2][3]
2,4-Dinitrophenylhydrazinen-Butyl alcohol190-192[12]

Detailed Experimental Protocol: Recrystallization

This protocol provides a general yet detailed methodology for the purification of this compound.

  • Solvent Selection:

    • Place a small amount of the crude solid (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol).

    • If it dissolves immediately at room temperature, the solvent is unsuitable.

    • If it does not dissolve, gently heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while heating the flask.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration.

    • Pre-heat a funnel and a clean receiving flask to prevent premature crystallization.

    • Quickly pour the hot solution through a fluted filter paper in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and set it aside to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, use a desiccator.

  • Analysis:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common issues encountered during recrystallization.

Recrystallization_Troubleshooting start start problem1 No Crystals Formed start->problem1 Problem problem2 Oily Product Formed start->problem2 Problem problem3 Low Crystal Yield start->problem3 Problem problem problem cause cause solution solution cause1a Too Much Solvent Used problem1->cause1a Cause? cause1b Supersaturated but no nucleation sites problem1->cause1b Cause? cause2a Solution cooled too quickly or solution too concentrated problem2->cause2a Cause? cause2b Solvent boiling point > Compound melting point problem2->cause2b Cause? cause3a Excess solvent used problem3->cause3a Cause? cause3b Insufficient cooling problem3->cause3b Cause? cause3c Product lost during washing problem3->cause3c Cause? solution1a Boil off excess solvent to concentrate solution cause1a->solution1a Solution solution1b Scratch flask inner wall or add a seed crystal cause1b->solution1b Solution solution2a Reheat to dissolve oil, add more solvent, cool slowly cause2a->solution2a Solution solution2b Choose a lower-boiling point solvent cause2b->solution2b Solution solution3a Use minimum required amount of hot solvent cause3a->solution3a Solution solution3b Cool solution in an ice-water bath cause3b->solution3b Solution solution3c Wash crystals with ice-cold solvent cause3c->solution3c Solution

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing in the HPLC analysis of basic compounds and their derivatives.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic analytes, that can compromise resolution, sensitivity, and quantitation.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Is the peak tailing observed for all peaks or only for specific, typically basic, compounds?

  • All Peaks Tailing: This often suggests a physical or system-wide issue.

    • Possible Cause 1: Column Void or Damage. A void at the column inlet or a damaged packing bed can cause all peaks to tail.[1] This can result from pressure shocks or operating at a high pH.

      • Solution: Replace the column. To prevent recurrence, always ramp up the flow rate gradually and ensure the mobile phase pH is within the column's recommended range.[2]

    • Possible Cause 2: Extra-Column Volume. Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can lead to band broadening and peak tailing.

      • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and minimize its length. Ensure all fittings are properly tightened to eliminate dead volume.

    • Possible Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[1]

  • Only Basic Compound Peaks Tailing: This is the most common scenario and typically points to a chemical interaction between the analyte and the stationary phase.

    • Primary Cause: Secondary Interactions with Silanol Groups. The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the interaction between the positively charged basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][3][4][5][6] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1][3][4][5][6]

      • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[1][3][4][5]

      • Solution 2: Use a Mobile Phase Additive (Competing Base). Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. The TEA molecules will preferentially interact with the silanols, preventing the analyte from doing so.[1]

      • Solution 3: Increase Buffer Concentration. A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions and improve peak shape.[7]

      • Solution 4: Choose an Appropriate Column. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older Type A silica columns.[5] Columns with end-capping, where the residual silanols are chemically bonded with a small, inert group, are also highly recommended for the analysis of basic compounds.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks basic_peaks Only Basic Peaks Tailing? all_peaks->basic_peaks No check_column Check for Column Void/ Damage all_peaks->check_column Yes adjust_ph Adjust Mobile Phase pH (e.g., pH < 3) basic_peaks->adjust_ph Yes check_connections Inspect System Connections (Extra-column Volume) check_column->check_connections No Void replace_column Replace Column check_column->replace_column check_solvent Verify Sample Solvent Compatibility check_connections->check_solvent Connections OK fix_connections Optimize Tubing and Fittings check_connections->fix_connections modify_solvent Dissolve Sample in Mobile Phase check_solvent->modify_solvent use_additive Use Mobile Phase Additive (e.g., TEA) adjust_ph->use_additive No Improvement solution Peak Shape Improved adjust_ph->solution change_column Select Appropriate Column (End-capped, Type B) use_additive->change_column No Improvement use_additive->solution change_column->solution replace_column->solution fix_connections->solution modify_solvent->solution

Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A Tf greater than 1.2 is generally considered to be tailing.[7]

Q2: Why are basic compounds more prone to peak tailing in reversed-phase HPLC?

A2: Basic compounds, especially those containing amine functional groups, are easily protonated at neutral or acidic pH, carrying a positive charge. This positive charge leads to a strong electrostatic interaction with the negatively charged, deprotonated silanol groups present on the surface of silica-based stationary phases. This secondary interaction is a common cause of peak tailing.[1][3][4][5]

Q3: How does lowering the mobile phase pH improve the peak shape of basic compounds?

A3: The pKa of silanol groups is approximately 3.5-4.5. By lowering the mobile phase pH to below 3, the silanol groups become protonated and are therefore neutral. This eliminates the ionic interaction between the basic analyte and the stationary phase, resulting in a more symmetrical peak shape.[1][3][4]

Q4: What are the disadvantages of using triethylamine (TEA) as a mobile phase additive?

A4: While effective, TEA is a strong base and can be difficult to completely wash out of an HPLC column and system. This can lead to column memory effects, where subsequent analyses are affected by residual TEA. Additionally, TEA can suppress ionization in mass spectrometry, making it less suitable for LC-MS applications.

Q5: Can column temperature affect peak tailing?

A5: Yes, in some cases, increasing the column temperature can improve peak shape. Higher temperatures can reduce the viscosity of the mobile phase and improve mass transfer kinetics, which can sometimes lead to sharper, more symmetrical peaks. However, the effect is analyte and method-dependent.

Data Presentation

The following table demonstrates the effect of mobile phase pH on the peak asymmetry of methamphetamine, a basic compound.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33
Data derived from a study on the separation of basic drug compounds.[3]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for improving the peak shape of a basic analyte.

Materials:

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Your basic analyte standard

  • Mobile phase A: Water with 0.1% formic acid (pH ~2.8)

  • Mobile phase B: Acetonitrile or Methanol

  • Mobile phase C: Water with 10 mM ammonium acetate (adjust pH to 4.5 with acetic acid)

  • Mobile phase D: Water with 10 mM ammonium bicarbonate (pH ~7.0)

Procedure:

  • Prepare your analyte standard in a solvent compatible with the initial mobile phase conditions.

  • Experiment 1 (Low pH):

    • Equilibrate the column with a mobile phase composition of 95% A and 5% B for at least 15 column volumes.

    • Inject your standard and record the chromatogram.

    • Run your desired gradient or isocratic method.

    • Calculate the tailing factor for your analyte peak.

  • Experiment 2 (Mid pH):

    • Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent.

    • Equilibrate the column with a mobile phase composition of 95% C and 5% B for at least 15 column volumes.

    • Inject your standard and run the same method as in Experiment 1.

    • Calculate the tailing factor.

  • Experiment 3 (Neutral pH):

    • Thoroughly flush the system and column.

    • Equilibrate the column with a mobile phase composition of 95% D and 5% B for at least 15 column volumes.

    • Inject your standard and run the same method.

    • Calculate the tailing factor.

  • Analysis: Compare the tailing factors obtained at the different pH values to determine the optimal pH for your analysis.

Protocol 2: Evaluating the Effect of a Mobile Phase Additive (TEA)

Objective: To assess the impact of triethylamine (TEA) on the peak shape of a basic analyte.

Materials:

  • HPLC system and C18 column

  • Your basic analyte standard

  • Mobile phase A: Water with 10 mM ammonium acetate, pH 4.5

  • Mobile phase B: Acetonitrile or Methanol

  • Triethylamine (TEA)

Procedure:

  • Baseline Experiment (No Additive):

    • Equilibrate the column with your standard mobile phase (e.g., a gradient of A and B).

    • Inject your standard and record the chromatogram.

    • Calculate the tailing factor.

  • Experiment with TEA:

    • Prepare a new aqueous mobile phase (Mobile Phase A') containing the same buffer as Mobile Phase A, but with the addition of 0.1% (v/v) TEA. Readjust the pH to 4.5 if necessary.

    • Equilibrate the column with the TEA-containing mobile phase for at least 20 column volumes.

    • Inject your standard and run the same method as the baseline experiment.

    • Calculate the tailing factor.

  • Analysis: Compare the peak shape and tailing factor with and without TEA to determine if the additive is effective.

  • Column Cleaning: After using TEA, it is crucial to thoroughly flush the column with a mobile phase without the additive to minimize carryover.

Mechanism Visualization

The following diagram illustrates the interaction between a protonated basic analyte and a deprotonated silanol group on the stationary phase, which is the primary cause of peak tailing.

G Mechanism of Silanol Interaction with Basic Analytes cluster_0 Silica Surface cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) bonded_phase C18 Bonded Phase analyte Protonated Basic Analyte (Analyte-NH₃⁺) analyte->silanol Electrostatic Interaction (Causes Peak Tailing)

References

minimizing interference in analytical assays using 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: While your query specified "2-(2,4-Dinitrophenoxy)benzaldehyde," our resources indicate that this compound is itself an aldehyde. The standard reagent for the detection and quantification of aldehydes and ketones in analytical assays is 2,4-dinitrophenylhydrazine (DNPH) . This technical support guide focuses on minimizing interference in assays using DNPH, as it is the globally recognized method for this application. The 2,4-dinitrophenyl moiety is the key reactive component in these analyses.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the use of DNPH for carbonyl compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DNPH assay for carbonyl detection?

A1: The DNPH assay is based on the reaction of 2,4-dinitrophenylhydrazine with the carbonyl group (C=O) of an aldehyde or ketone.[1] This reaction, which occurs under acidic conditions, is a nucleophilic addition-elimination (or condensation) reaction that forms a stable, colored product called a 2,4-dinitrophenylhydrazone.[2] The intensity of the color, which can be yellow, orange, or red depending on the structure of the carbonyl compound, is proportional to the concentration of the carbonyl compound in the sample.[3] This allows for spectrophotometric quantification.

Q2: What are the most common sources of interference in DNPH-based assays?

A2: Common sources of interference include atmospheric oxidants like ozone (O₃) and nitrogen oxides (NOx), which can degrade DNPH or the resulting hydrazones.[4] Co-eluting compounds in chromatographic analyses can also interfere with quantification. In protein carbonyl assays, excess DNPH can lead to high background absorbance.[5] Additionally, the presence of other reactive compounds in the sample matrix can compete with the target carbonyls for reaction with DNPH.

Q3: Can the stereoisomers of 2,4-dinitrophenylhydrazones affect my results?

A3: Yes. The 2,4-dinitrophenylhydrazone derivatives can exist as E- and Z-stereoisomers due to the C=N double bond.[6] These isomers may have different chromatographic retention times and molar absorptivities, potentially leading to analytical errors such as peak splitting or inaccurate quantification.[7] The formation of these isomers can be influenced by factors like UV irradiation and the presence of acid.[6]

Q4: How can I be sure that the precipitate formed is from an aldehyde or ketone?

A4: The formation of a yellow, orange, or red precipitate upon adding DNPH reagent is a strong indication of the presence of an aldehyde or ketone.[2] This test is highly specific for the carbonyl functional group. To confirm the identity of the specific aldehyde or ketone, the hydrazone precipitate can be purified by recrystallization and its melting point determined and compared to known values.[2] Further analysis by techniques like HPLC or mass spectrometry can also be used for definitive identification.

Troubleshooting Guide

Issue/Observation Potential Cause(s) Recommended Solution(s)
High background signal or no clear peak in spectrophotometry/chromatography 1. Excess unreacted DNPH in the sample.[5] 2. Contamination of reagents or glassware with carbonyl compounds.1. For protein carbonyl assays, a modified protocol involving the addition of NaOH after DNPH can shift the maximum absorbance wavelength of the derivatized protein, reducing interference from DNPH.[5] 2. Use high-purity solvents and thoroughly clean all glassware. Run a reagent blank to check for contamination.
Inconsistent or non-reproducible results 1. Formation of E/Z stereoisomers of the hydrazone derivatives.[7] 2. Instability of the hydrazone derivatives. 3. Variable reaction conditions (temperature, pH, incubation time).1. To resolve issues with stereoisomers, a method involving reductive amination of the C=N bond to a C-N single bond has been developed.[6] Alternatively, adding phosphoric acid to both samples and standards can help standardize isomer formation.[7] 2. Analyze samples as soon as possible after derivatization. Store derivatized samples protected from light and at a low temperature. 3. Strictly control all reaction parameters. Ensure consistent timing for all steps of the procedure.
Low or no signal for known carbonyl-containing samples 1. Insufficient DNPH reagent. 2. Incorrect pH for the derivatization reaction. 3. Degradation of DNPH reagent.1. Ensure DNPH is in large excess to drive the reaction to completion.[8] 2. The reaction requires acidic conditions. Verify the pH of the reaction mixture.[2] 3. Use freshly prepared DNPH reagent. Store the stock solution in a dark, cool place.
Unexpected peaks in chromatogram 1. Interference from other compounds in the sample matrix. 2. Reaction of DNPH with interfering atmospheric components (e.g., ozone).[4]1. Optimize the chromatographic separation method (e.g., gradient elution, different column). 2. For air sampling, use an ozone denuder or scrubber upstream of the DNPH-coated sorbent.[4]

Quantitative Data Summary

The following tables summarize quantitative data related to the performance and potential issues in DNPH-based assays.

Table 1: Linearity of Carbonyl-DNPH Derivative Detection by UHPLC/UV

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Formaldehyde-DNPH98 - 50,000> 0.999
Acetaldehyde-DNPH98 - 50,000> 0.999
Acetone-DNPH98 - 50,000> 0.999
Benzaldehyde-DNPH98 - 50,000> 0.999
o-Tolualdehyde-DNPH98 - 50,000> 0.999

Table 2: Accuracy of UHPLC Method for Quantifying Carbonyl-DNPH Derivatives

AnalyteConcentration (ppb)Accuracy (%)
Benzaldehyde-DNPH40096.3
Benzaldehyde-DNPH200099.8
o-Tolualdehyde-DNPH400103.6
o-Tolualdehyde-DNPH200099.9

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Carbonyls in Oxidized Proteins (Modified DNPH Assay)

This protocol is a simplified method that reduces interference from excess DNPH.[5]

  • Sample Preparation: Prepare protein samples in a suitable buffer.

  • Derivatization: Add an equal volume of 10 mM DNPH in 2.5 M HCl to the protein solution. Incubate at room temperature for 1 hour in the dark.

  • Color Development: Add 10 M NaOH to the solution to a final concentration of 2 M.

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the carbonyl content using the molar extinction coefficient for the hydrazones formed.

Protocol 2: General Procedure for Detection of Aldehydes and Ketones

This is a qualitative test for the presence of carbonyl compounds.[2]

  • Reagent Preparation: Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.

  • Reaction: Add a few drops of the sample (or a solution of the sample in methanol) to the Brady's reagent.

  • Observation: The formation of a bright orange or yellow precipitate indicates the presence of an aldehyde or ketone.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products carbonyl Aldehyde/Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Attack (+H⁺) dnph 2,4-Dinitrophenylhydrazine dnph->intermediate hydrazone 2,4-Dinitrophenylhydrazone (Colored Precipitate) intermediate->hydrazone Dehydration (-H₂O) water Water (H₂O) intermediate->water Workflow start Start: Sample Collection derivatization Derivatization with DNPH (Acidic Conditions) start->derivatization separation Separation (e.g., HPLC) derivatization->separation If chromatographic analysis is needed detection Detection (e.g., UV-Vis Detector) derivatization->detection For direct spectrophotometry separation->detection quantification Data Analysis & Quantification detection->quantification end End: Report Results quantification->end

References

Technical Support Center: LC-MS Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound derivatives, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape and Tailing for Target Analytes

  • Question: My chromatogram shows significant peak tailing for my this compound derivatives. What could be the cause and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: The dinitrophenoxy group can interact with residual silanols on C18 columns. Try adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase to suppress these interactions.

      • Column Choice: If the issue persists, consider using a column with a different stationary phase, such as a phenyl-hexyl or a superficially porous particle column, which can offer different selectivity for aromatic compounds.

      • Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with dilution, you may need to adjust your sample preparation to reduce the analyte concentration.

      • Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.

Issue 2: Inconsistent Analyte Response and Poor Reproducibility

  • Question: I am observing significant variability in the peak areas of my analytes between injections of the same sample. What is causing this, and what should I do?

  • Answer: Inconsistent analyte response is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analytes.[1][2]

    • Troubleshooting Steps:

      • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[2] Consider more rigorous sample preparation techniques.

        • Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane to remove highly non-polar interferences, followed by extraction of your analytes with a moderately polar solvent like ethyl acetate.

        • Solid-Phase Extraction (SPE): Utilize a polymeric reversed-phase SPE cartridge to retain your analytes while washing away polar matrix components. A subsequent elution with an appropriate organic solvent can provide a cleaner sample.

      • Chromatographic Separation: Enhance the separation of your analytes from matrix components by optimizing the gradient elution. A shallower gradient can improve resolution.

      • Internal Standard: Use a stable isotope-labeled internal standard that has a similar chemical structure and elution profile to your analyte. This will help to compensate for variations in ionization efficiency caused by matrix effects.[2]

Issue 3: Significant Signal Suppression or Enhancement

  • Question: My analyte signal is much lower (suppression) or higher (enhancement) in the sample matrix compared to the standard in a clean solvent. How can I quantify and minimize this?

  • Answer: This is a direct indication of matrix effects.[3] Quantifying the effect is the first step to addressing it.

    • Troubleshooting Steps:

      • Quantify Matrix Effect: Perform a post-extraction spike experiment.[3]

        • Prepare three sets of samples:

          • Set A: Analyte in a clean solvent.

          • Set B: Blank matrix extract spiked with the analyte.

          • Set C: Sample with the analyte.

        • Calculate the matrix effect (%) as: (Peak Area in Set B / Peak Area in Set A) * 100. A value below 100% indicates suppression, while a value above 100% indicates enhancement.

      • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression for certain compounds.[3] Negative ion mode APCI has been shown to be effective for DNPH derivatives.[4]

      • Dilution: A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may compromise sensitivity if your analyte is at a very low concentration.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis?

A1: The "matrix" refers to all the components in a sample other than the analyte of interest.[2] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal.[1][3] This can significantly impact the accuracy and reproducibility of quantitative analysis.[1]

Q2: Why are this compound derivatives particularly susceptible to matrix effects?

A2: These are relatively large, aromatic molecules. Their derivatization with DNPH adds another aromatic ring, increasing their potential for non-specific interactions with matrix components and the chromatographic stationary phase. In complex biological or environmental samples, there are many endogenous compounds with similar properties that can co-elute and cause interference.

Q3: What is the best sample preparation technique to minimize matrix effects for these derivatives?

A3: There is no single "best" method, as it depends on the sample matrix. However, a multi-step approach is often most effective. For complex matrices like plasma or tissue extracts, a combination of protein precipitation followed by either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is recommended to remove a broad range of interferences.[2]

Q4: How do I choose an appropriate internal standard?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If that is not available, a close structural analog that exhibits similar chromatographic behavior and ionization efficiency is the next best choice. It should be added to the sample at the beginning of the sample preparation process to account for variability in both extraction and ionization.[2]

Q5: Can I just use a matrix-matched calibration curve to correct for matrix effects?

A5: While matrix-matched calibration curves (preparing your calibration standards in a blank matrix extract) can help to compensate for consistent matrix effects, they do not account for sample-to-sample variability in the matrix composition. Therefore, while better than a solvent-based curve, it may not be sufficient for highly variable samples. A combination of good sample cleanup and the use of a suitable internal standard is a more robust approach.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure. Spike the analytical standard into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analytical standard into the blank matrix at the same concentration as Set A before starting the sample preparation procedure.

  • Analyze all samples by LC-MS under the same conditions.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound derivatives with 1 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMean Analyte Peak Area (in Matrix)Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation45,87655% (Suppression)92%
Liquid-Liquid Extraction72,15487% (Suppression)85%
Solid-Phase Extraction79,98296% (Minimal Effect)89%
Analyte in neat solvent83,315100% (Reference)N/A

Table 2: LC-MS/MS Parameters for a Representative Analyte

ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient40% to 95% B over 8 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Negative
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.400 °C
MRM Transitione.g., m/z 391.1 -> 182.0
Collision Energy25 eV

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (e.g., Plasma) IS_Spike Spike Internal Standard Sample->IS_Spike Protein_Precip Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precip SPE Solid-Phase Extraction (SPE) Protein_Precip->SPE Evap Evaporation (Nitrogen Stream) SPE->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS System Recon->LC_MS Data_Acq Data Acquisition LC_MS->Data_Acq Data_Proc Data Processing (Quantification) Data_Acq->Data_Proc

Caption: Experimental workflow for the analysis of this compound derivatives.

troubleshooting_logic start Inconsistent Results or Signal Suppression/Enhancement check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep improve_sample_prep Implement LLE or SPE check_sample_prep->improve_sample_prep No check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_gradient Develop Shallower Gradient check_chromatography->optimize_gradient No use_is Is a Suitable Internal Standard Being Used? check_chromatography->use_is Yes optimize_gradient->use_is implement_is Incorporate Stable Isotope-Labeled IS use_is->implement_is No end Reliable Quantification use_is->end Yes implement_is->end

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Guide: 2-(2,4-Dinitrophenoxy)benzaldehyde versus DNPH for Aldehyde Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4-Dinitrophenylhydrazine (DNPH), the industry standard for aldehyde detection, with the potential alternative, 2-(2,4-Dinitrophenoxy)benzaldehyde. While DNPH is a well-established and validated reagent, this guide also explores the theoretical advantages and current research status of this compound, offering a forward-looking perspective on aldehyde detection methodologies.

Introduction: The Chemistry of Aldehyde Detection

The detection and quantification of aldehydes are critical in numerous scientific and industrial fields, including environmental monitoring, food chemistry, and pharmaceutical development. The most common methods rely on derivatization reactions, where a reagent selectively reacts with the aldehyde's carbonyl group to form a stable, easily detectable product.

2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a brightly colored and often crystalline solid.[1][2] This reaction is a condensation reaction, involving the elimination of a water molecule.[1] The resulting hydrazones can be easily quantified using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[3][4]

This compound is a molecule that, in itself, contains an aldehyde group. Its potential as a reagent for detecting other aldehydes is not a conventional application. However, for the purpose of this guide, we will consider a hypothetical scenario where its core structure, the 2,4-dinitrophenoxy moiety, could be part of a novel detection strategy. The powerful electron-withdrawing nature of the two nitro groups on the phenoxy moiety significantly enhances the reactivity of associated functional groups.[5] While its direct use as a derivatizing agent for external aldehydes is not documented, its inherent reactivity provides a basis for theoretical exploration.

Head-to-Head Comparison: Performance and Properties

Feature2,4-Dinitrophenylhydrazine (DNPH)This compound
Principle of Detection Reacts with aldehydes to form colored 2,4-dinitrophenylhydrazones.[1][6]The aldehyde group's reactivity is enhanced by the 2,4-dinitrophenoxy group; however, its use as a reagent for detecting other aldehydes is not established.[5]
Reaction Product Stable, colored, and often crystalline hydrazones.[1][6]Not Applicable (The molecule itself is the "reagent" in a theoretical context).
Sensitivity High sensitivity, with detection limits in the low ppm or even ppb range, especially when coupled with HPLC.[7]Theoretical: Potentially high due to the activated nature of the molecule, but no experimental data is available.
Selectivity Reacts with both aldehydes and ketones.[6] Specific aldehydes can be identified by the melting point of the hydrazone or by chromatographic separation.[6][8]Theoretical: Would likely exhibit reactivity patterns of a highly electrophilic aldehyde. Selectivity would need to be experimentally determined.
Speed of Reaction The reaction is generally rapid, with precipitates forming quickly in many cases.[9]Theoretical: The electron-withdrawing dinitrophenoxy group is expected to accelerate the rate of nucleophilic addition to its aldehyde group compared to unsubstituted benzaldehyde, suggesting rapid reactions.[5]
Analytical Method Primarily HPLC with UV-Vis detection; also used in colorimetric tests.[3][4][9]No established analytical methods for its use in detecting other aldehydes.
Commercial Availability Widely available from various chemical suppliers.Available, but primarily as a research chemical for synthetic purposes.[5]
Maturity of Method Well-established, with numerous standardized protocols (e.g., EPA methods).Uninvestigated area for analytical applications.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reactions and general experimental workflows for aldehyde detection using DNPH. As there is no established protocol for using this compound as a detection reagent, a corresponding workflow cannot be provided.

Reaction_Mechanisms cluster_DNPH DNPH Reaction with Aldehyde Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + DNPH DNPH DNPH DNPH->Intermediate Hydrazone Hydrazone Intermediate->Hydrazone - H2O H2O H2O

Caption: Reaction of DNPH with an aldehyde to form a hydrazone.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Air, Water, Biological Matrix) Derivatization Derivatization with DNPH Sample_Collection->Derivatization Extraction Extraction of Hydrazones Derivatization->Extraction Analysis Analysis by HPLC-UV Extraction->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

References

A Comparative Guide to Validated HPLC Methods for 2-(2,4-Dinitrophenoxy)benzaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-(2,4-dinitrophenoxy)benzaldehyde hydrazones, the selection of a robust and reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of these compounds. This guide provides an objective comparison of validated HPLC methods and other analytical alternatives, supported by experimental data to inform method selection and development.

Comparison of Validated HPLC Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Below is a summary of performance data from various validated reversed-phase HPLC (RP-HPLC) methods applicable to the analysis of aromatic hydrazones, including derivatives of 2,4-dinitrophenylhydrazine (DNPH).

Parameter Method 1 (Aromatic Hydrazone Derivative) Method 2 (Benzaldehyde DNPH Derivative) Method 3 (General Aldehyde-DNPH)
Stationary Phase C18C18C18
Mobile Phase Acetonitrile/Water/Methanol GradientAcetonitrile/Water GradientAcetonitrile/Water Isocratic
Detection UV-Vis (DAD)UV-VisUV-Vis (365 nm)
Linearity (R²) > 0.999> 0.990.9999
LOD 0.05 µg/mL0.02 µg/mL[1]0.005 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL0.025 µg/mL
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%98.37%-100.32%

Alternative Analytical Methods

While HPLC is a widely adopted technique, other methods can be employed for the analysis of hydrazones. The primary alternative is Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC):

  • Advantages: Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[2][3][4][5] Operates at or near ambient temperatures, preventing degradation of heat-sensitive molecules.[3][6]

  • Disadvantages: Can have longer analysis times and higher solvent consumption compared to GC.[5]

Gas Chromatography (GC):

  • Advantages: Offers high resolution and is often faster than HPLC for volatile compounds.[5] GC systems can be less expensive to operate.[5]

  • Disadvantages: Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some hydrazones.[2][3][4][5][6] The high temperatures of the injector and column can lead to the degradation of thermally labile compounds.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the derivatization and HPLC analysis of benzaldehyde using 2,4-dinitrophenylhydrazine.

Derivatization of Benzaldehyde with 2,4-DNPH

The reaction of an aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone is a common derivatization technique.[7]

Materials:

  • Benzaldehyde standard

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (dissolved in an acidic solution, e.g., acetonitrile with phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Prepare a standard solution of benzaldehyde in acetonitrile.

  • To a known volume of the benzaldehyde solution, add an excess of the DNPH reagent.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[8]

  • The resulting solution containing the this compound hydrazone can then be diluted with the mobile phase for HPLC analysis.

Validated RP-HPLC Method for Aromatic Hydrazones

This protocol is a general representation of a validated method for the analysis of aromatic hydrazones.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a gradient to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorbance wavelength for DNPH derivatives is typically around 360-365 nm.

  • Injection Volume: 20 µL

Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of the hydrazone at different concentrations and inject them into the HPLC. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should ideally be >0.999.

  • Precision: Assess repeatability by injecting the same standard solution multiple times (e.g., n=6) and calculating the relative standard deviation (%RSD) of the peak areas. Intermediate precision can be evaluated by performing the analysis on different days or with different analysts.

  • Accuracy: Determine the recovery of the analyte by spiking a blank sample matrix with a known amount of the hydrazone standard at different concentration levels. The recovery should typically be within 98-102%.

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Experimental Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Standard Prepare Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solutions Sample->Inject Chromatogram Obtain Chromatograms Inject->Chromatogram Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision Specificity Specificity Chromatogram->Specificity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Logical Relationship of Analytical Method Comparison

G cluster_hplc HPLC cluster_gc GC Analyte This compound hydrazone HPLC_Node High-Performance Liquid Chromatography Analyte->HPLC_Node GC_Node Gas Chromatography Analyte->GC_Node HPLC_Adv Advantages: - High Versatility - Suitable for non-volatile & thermally labile compounds HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Longer analysis time - Higher solvent consumption HPLC_Node->HPLC_Disadv GC_Adv Advantages: - High Resolution - Faster for volatile compounds GC_Node->GC_Adv GC_Disadv Disadvantages: - Requires volatile & thermally stable compounds - Potential for thermal degradation GC_Node->GC_Disadv

Caption: Comparison of HPLC and GC for Hydrazone Analysis.

References

Comparative Reactivity Analysis: 2-(2,4-Dinitrophenoxy)benzaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 2-(2,4-Dinitrophenoxy)benzaldehyde and unsubstituted benzaldehyde. The analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental protocols for verification.

Introduction and Overview

Benzaldehyde is a foundational aromatic aldehyde, widely used as a benchmark in organic synthesis. Its reactivity is primarily governed by the electrophilic nature of its carbonyl carbon, influenced by the resonance effects of the attached benzene ring. In contrast, this compound is a substituted derivative featuring a bulky and highly electron-withdrawing group at the ortho position. This substitution pattern dramatically alters the electronic environment of the aldehyde functional group, leading to significant differences in reactivity.

The primary focus of this comparison is the susceptibility of the aldehyde's carbonyl carbon to nucleophilic attack, a cornerstone reaction for this class of compounds.

Theoretical Reactivity Comparison

The reactivity of an aldehyde in nucleophilic addition reactions is largely determined by the electrophilicity of the carbonyl carbon. A greater partial positive charge (δ+) on this carbon enhances its attraction to nucleophiles, accelerating the reaction rate.

  • Benzaldehyde: In benzaldehyde, the phenyl ring acts as a weak electron-donating group through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1][2][3] This resonance stabilization makes benzaldehyde less reactive towards nucleophiles than its non-aromatic counterparts.[1][4]

  • This compound: This molecule is modified with a 2,4-dinitrophenoxy group. This substituent exerts a powerful electron-withdrawing effect through both induction and resonance.[5]

    • Inductive Effect: The electronegative oxygen atom of the ether linkage and the two nitro groups pull electron density away from the benzaldehyde ring.

    • Resonance Effect: The two nitro groups (-NO₂) are potent electron-withdrawing groups that delocalize electron density from the phenoxy ring and, by extension, from the benzaldehyde moiety.

This strong electron withdrawal significantly depletes electron density from the benzaldehyde ring, which in turn makes the carbonyl carbon substantially more electrophilic (more δ+). Consequently, this compound is predicted to be significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[5]

Below is a diagram illustrating the electronic influence on reactivity.

G cluster_1 This compound cluster_2 Benzaldehyde N1 Two -NO2 Groups EWG Strong Electron- Withdrawing Effect N1->EWG exert Carbonyl Carbonyl Carbon Electrophilicity EWG->Carbonyl Greatly Increases P1 Phenyl Group EDG Weak Resonance Donation P1->EDG exerts EDG->Carbonyl Slightly Decreases Reactivity Reactivity to Nucleophilic Attack Carbonyl->Reactivity Directly Proportional to

Figure 1: Logical diagram of electronic effects on aldehyde reactivity.

Quantitative Data Summary

FeatureBenzaldehydeThis compound
Structure C₆H₅CHOC₁₃H₈N₂O₆
Key Substituent Phenyl Group2,4-Dinitrophenoxy Group
Electronic Effect Weak resonance donationStrong inductive and resonance withdrawal[5]
Carbonyl Carbon Electrophilicity ModerateHigh[5]
Predicted Reactivity Less reactiveMore reactive[5]
Expected Reaction with 2,4-DNPH Slow formation of a colored precipitateRapid formation of a colored precipitate

Experimental Protocol: Comparative Test with 2,4-Dinitrophenylhydrazine

To empirically validate the predicted difference in reactivity, a standard derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH or Brady's reagent) can be performed. The rate of formation of the corresponding 2,4-dinitrophenylhydrazone precipitate serves as a direct indicator of the aldehyde's electrophilicity and reactivity.[6] A more reactive aldehyde will yield a precipitate more quickly.

Reagents and Materials
  • Benzaldehyde

  • This compound

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH)

  • Concentrated Sulfuric Acid

  • Methanol or Ethanol (95%)

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Preparation of Brady's Reagent
  • Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol in a 50 mL Erlenmeyer flask.

  • Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise while swirling the solution.

  • If the solid does not dissolve completely, gently warm the mixture.

  • Allow the solution to cool to room temperature before use.

Experimental Procedure
  • Label two separate test tubes, one for each aldehyde.

  • Prepare 0.1 M solutions of both benzaldehyde and this compound in methanol.

  • To each test tube, add 1 mL of the respective aldehyde solution.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 25°C) to ensure thermal equilibrium.

  • Simultaneously, add 2 mL of the prepared Brady's reagent to each test tube.

  • Start the stopwatch immediately upon addition.

  • Observe the test tubes and record the time taken for the first appearance of a yellow, orange, or reddish precipitate.

Expected Results

A precipitate should form significantly faster in the test tube containing this compound. This rapid formation is a direct consequence of the heightened electrophilicity of its carbonyl carbon, which accelerates the initial nucleophilic attack by the hydrazine.

The workflow for this comparative experiment is outlined below.

G start Start prep_reagents Prepare 0.1M Aldehyde Solutions (in Methanol) start->prep_reagents prep_brady Prepare Brady's Reagent (2,4-DNPH in H2SO4/Methanol) start->prep_brady setup Add 1 mL of each aldehyde solution to separate, labeled test tubes prep_reagents->setup reaction Add 2 mL of Brady's Reagent to each tube simultaneously prep_brady->reaction setup->reaction observe Start stopwatch and record time for precipitate formation reaction->observe compare Compare Formation Times observe->compare end End compare->end

Figure 2: Experimental workflow for the comparative reactivity test.

Conclusion

References

Confirming the Structure of 2-(2,4-Dinitrophenoxy)benzaldehyde and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic and analytical data used to confirm the structure of 2-(2,4-dinitrophenoxy)benzaldehyde and related derivatives. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.

Structural Confirmation Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Reactants 2-Hydroxybenzaldehyde + 2,4-Dinitrofluorobenzene Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Pure_Product->MS Sample NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR Pure_Product->NMR Sample IR IR Spectroscopy - Functional Groups Pure_Product->IR Sample X-ray X-ray Crystallography (if crystalline) - 3D Structure Pure_Product->X-ray Sample Data_Analysis Data Interpretation & Structure Confirmation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis X-ray->Data_Analysis

Caption: Workflow for Synthesis and Structural Confirmation.

Spectroscopic Data Comparison

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize key data for the target compound and two comparative analogs: 2-phenoxybenzaldehyde and 2-(4-nitrophenoxy)benzaldehyde.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAldehyde-HAromatic-H (Benzaldehyde Ring)Aromatic-H (Phenoxy Ring)
This compound ~10.1-10.3 (s)[1]7.0-8.0 (m)8.5-9.0 (m, downfield shift due to NO₂)[1]
2-Phenoxybenzaldehyde 10.42 (s)7.0-7.8 (m)7.0-7.4 (m)
4-Nitrobenzaldehyde 10.17 (s)[2]8.09 (d, J=8.0 Hz, 2H), 8.41 (d, J=12.0 Hz, 2H)[2]-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OAromatic-C (Benzaldehyde Ring)Aromatic-C (Phenoxy Ring)
This compound ~190-195[1]120-140140-160 (nitro-substituted carbons)[1]
2-Phenoxybenzaldehyde 192.3118.9, 121.8, 128.8, 129.6, 133.8, 136.0, 160.8120.4, 124.5, 129.9, 156.4
4-Nitrobenzaldehyde 190.4[2]124.3, 130.5, 140.1, 151.1[2]-

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchNO₂ Asymmetric/Symmetric StretchC-O-C Stretch
This compound ~1700[1]~1520 / ~1350[1]~1250
Benzaldehyde 2,4-dinitrophenylhydrazone -1516 / 1329[3]-
2-Phenoxybenzaldehyde 1685-1245

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound C₁₃H₈N₂O₆[1]288.21[1]Loss of H, cleavage of ether bond, loss of NO₂ groups[1]
Benzaldehyde 2,4-dinitrophenylhydrazone C₁₃H₁₀N₄O₄[4]286.24[4]Molecular ion peak at m/z 286[4]
2-Phenoxybenzaldehyde C₁₃H₁₀O₂198.22[5]-

Experimental Protocols

Synthesis of this compound

This protocol is based on the principle of nucleophilic aromatic substitution (SNAr).

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 2,4-Dinitrofluorobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on an FTIR spectrometer.

  • Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.[1]

  • Electron Ionization (EI) mass spectrometry can be used to analyze fragmentation patterns.

Biological Activity Context

While this compound itself is not widely reported for specific biological activities, related structures containing the benzaldehyde and nitroaromatic moieties have been investigated for their potential pharmacological effects. For instance, some hydrazone derivatives of 2,4-dinitrophenylhydrazine have shown antimicrobial activity.[6] Additionally, other benzaldehyde derivatives have been explored for their roles as antibiotic modulators and for their anti-inflammatory properties.[7][8] These findings suggest that while the primary application of this compound may be in synthesis, its structural motifs are of interest in medicinal chemistry.

References

Comparative Analysis of Carbonyl-Reactive Probes: A Focus on 2-(2,4-Dinitrophenoxy)benzaldehyde and its Cross-Reactivity Potential with Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 2-(2,4-dinitrophenoxy)benzaldehyde as a potential chromogenic reagent for the detection of ketones, benchmarked against the widely established reagent, 2,4-dinitrophenylhydrazine (DNPH). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of carbonyl-containing compounds.

Introduction

The detection and quantification of aldehydes and ketones are crucial in various fields, from environmental monitoring to clinical diagnostics and pharmaceutical quality control. The reactivity of the carbonyl group forms the basis of many derivatization techniques aimed at enhancing detection and separation. 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone reagent in this context, known for its reaction with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates.[1][2][3] This guide explores the theoretical reactivity of a related but distinct compound, this compound, and discusses its potential for cross-reactivity with ketones.

Based on its chemical structure, this compound possesses a highly activated aldehyde functional group. The 2,4-dinitrophenoxy moiety acts as a strong electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon of the aldehyde.[4] This heightened reactivity makes it highly susceptible to nucleophilic attack.[4] While this suggests a high degree of reactivity in general, its specific utility as a reagent for detecting other carbonyl compounds, such as ketones, has not been extensively studied. This guide will, therefore, draw comparisons with the well-documented performance of DNPH.

Comparative Data on Carbonyl Reactivity

The following table summarizes the known reactivity of DNPH with ketones and projects the theoretical reactivity of this compound.

Feature2,4-Dinitrophenylhydrazine (DNPH)This compound (Theoretical)
Reactive Moiety Hydrazine (-NHNH₂)Aldehyde (-CHO)
Reaction Type Nucleophilic addition-elimination (condensation)[1][2]Potential for nucleophilic addition
Reaction with Ketones Forms stable, colored 2,4-dinitrophenylhydrazone precipitates (yellow, orange, or red).[1][3][5]Unlikely to have a similar direct reaction. The aldehyde may participate in reactions like aldol condensation under specific conditions, but not a direct derivatization of ketones.
Selectivity Reacts with both aldehydes and ketones.[1][6][7] Does not react with other carbonyl groups like esters, amides, or carboxylic acids.[1]The aldehyde is highly reactive towards nucleophiles. Its cross-reactivity with ketones as a substrate is not its primary expected function.
Detection Method Colorimetric/Spectrophotometric analysis of the hydrazone product.[8] HPLC-UV analysis of derivatives.[9][10]Not established for ketone detection.
Product 2,4-DinitrophenylhydrazoneProduct of reaction with a given nucleophile.

Experimental Protocols

Established Protocol for Ketone Detection using 2,4-DNPH (Brady's Test)

This protocol is a standard method for the qualitative identification of aldehydes and ketones.

  • Reagent Preparation (Brady's Reagent): Dissolve 2,4-dinitrophenylhydrazine in a solution of methanol and concentrated sulfuric acid.[1][2]

  • Reaction: Add a few drops of the sample suspected of containing a ketone to the Brady's reagent.

  • Observation: The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or a ketone.[1][3][5] Aliphatic carbonyls typically produce yellow precipitates, while aromatic carbonyls yield red precipitates.[1]

  • Characterization: The resulting crystalline precipitate (a 2,4-dinitrophenylhydrazone) can be isolated, purified, and its melting point determined to identify the specific ketone.[1][11]

Proposed Protocol for Investigating Cross-Reactivity of this compound with Ketones

This hypothetical protocol is designed to test for any potential interaction between this compound and a model ketone, such as acetone, under basic conditions that might promote enolate formation.

  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or THF).

    • Prepare a solution of the ketone to be tested (e.g., acetone) in the same solvent.

    • Prepare a basic catalyst solution (e.g., sodium hydroxide in ethanol).

  • Reaction:

    • In a reaction vessel, combine the solution of this compound and the ketone solution.

    • Slowly add the basic catalyst to the mixture while stirring.

    • Allow the reaction to proceed at room temperature, monitoring for any color change or precipitate formation.

  • Analysis:

    • After a set reaction time, quench the reaction with a mild acid.

    • Analyze the reaction mixture using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify any new products formed from the potential interaction between the aldehyde and the ketone.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the established reaction mechanism for DNPH and a proposed workflow for studying the cross-reactivity of this compound.

DNPH_Reaction_Pathway ketone Ketone (R-CO-R') intermediate Intermediate ketone->intermediate Nucleophilic Addition dnph 2,4-Dinitrophenylhydrazine (DNPH) dnph->intermediate hydrazone 2,4-Dinitrophenylhydrazone (Precipitate) intermediate->hydrazone Elimination water Water (H₂O) intermediate->water

Caption: Reaction of DNPH with a ketone.

Cross_Reactivity_Workflow start Start: Hypothesis Formulation prep Reagent Preparation (Aldehyde, Ketone, Catalyst) start->prep reaction Combine Reagents & Initiate Reaction prep->reaction monitoring Monitor Reaction (TLC, Color Change) reaction->monitoring quench Quench Reaction monitoring->quench analysis Product Analysis (HPLC, MS, NMR) quench->analysis results Data Interpretation & Conclusion analysis->results

Caption: Workflow for cross-reactivity study.

Conclusion

While this compound features a highly activated aldehyde group due to the electron-withdrawing nature of the dinitrophenoxy substituent[4], there is no evidence in the current literature to support its use as a direct derivatizing agent for ketones in a manner analogous to 2,4-dinitrophenylhydrazine. The established reactivity of DNPH involves its nucleophilic hydrazine group attacking the electrophilic carbonyl carbon of a ketone.[1] In contrast, this compound itself possesses an electrophilic carbonyl carbon and would not be expected to react with ketones through the same mechanism.

Further research, following the proposed experimental workflow, would be necessary to determine if any alternative reaction pathways, such as base-catalyzed aldol-type reactions, could occur between this compound and ketones. However, for the routine detection and characterization of ketones, 2,4-dinitrophenylhydrazine remains the well-validated and superior alternative.

References

A Comparative Performance Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde as a Potential Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of carbonyl compounds (aldehydes and ketones) is paramount. These molecules are often key biomarkers or critical quality attributes of drug substances. Due to their frequent lack of a strong chromophore or fluorophore and their inherent volatility, direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging.[1][2] To overcome these limitations, derivatization is employed—a process that chemically modifies the analyte to enhance its detectability.[3]

This guide provides a comparative evaluation of 2-(2,4-Dinitrophenoxy)benzaldehyde as a potential, yet largely uninvestigated, derivatizing agent against two well-established alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . While experimental data on this compound is scarce, its structural features allow for a theoretical assessment of its potential, highlighting a significant research opportunity.[4]

Overview of Derivatizing Agents

This compound: This compound is structurally unique, possessing both a reactive aldehyde group and a strong chromophoric 2,4-dinitrophenoxy moiety. Theoretically, it could act as a derivatizing agent for primary amines, forming a Schiff base, thereby tagging the analyte with a readily detectable group. The powerful electron-withdrawing nature of the dinitrophenoxy group is predicted to enhance the electrophilicity of its aldehyde carbon, potentially leading to rapid and efficient derivatization reactions.[4] However, its practical application and performance remain an unexplored area of research.[4]

2,4-Dinitrophenylhydrazine (DNPH): DNPH is arguably the most widely used derivatizing agent for carbonyl compounds for analysis by HPLC-UV.[1][5][6] It reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[3][6] These derivatives are brightly colored and exhibit strong UV absorbance around 360 nm, enabling highly sensitive detection.[7]

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): PFBHA is a premier derivatizing agent for the analysis of carbonyl compounds by Gas Chromatography (GC), particularly with Electron Capture Detection (ECD) or Mass Spectrometry (MS). It reacts with aldehydes and ketones to form stable oxime derivatives.[8][9] The pentafluorobenzyl group provides excellent sensitivity for ECD and characteristic mass fragments for MS analysis.

Performance Comparison: Theoretical vs. Experimental

The following table summarizes the known performance characteristics of DNPH and PFBHA based on experimental data from various studies, and contrasts them with the theoretical potential of this compound.

FeatureThis compound (Theoretical)2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA)
Target Analytes Primary AminesAldehydes & Ketones[5][10]Aldehydes & Ketones
Reaction Product Schiff Base2,4-Dinitrophenylhydrazone[3]Pentafluorobenzyl-oxime[8][9]
Analytical Method HPLC-UVHPLC-UV/DAD, LC-MS[1]GC-MS, GC-ECD[8]
Detection Principle UV Absorbance (strong chromophore)UV Absorbance (~360 nm)Electron Capture, Mass Spectrometry
Reaction Speed Potentially fast due to high electrophilicity of aldehyde group[4]Rapid, acid-catalyzed[6]Very rapid (seconds to minutes)[8]
Derivative Stability UnknownGenerally stable; E/Z isomerization can occur[11]Stable
Sensitivity Potentially high due to dinitrophenyl chromophoreHigh (LOD/LOQ in µg/mL to ng/mL range)[7]Very high (sensitive derivatizing agent for GC)
Key Advantages Untapped potential for amine analysis; strong built-in chromophore.Well-established, robust methods; inexpensive reagent.[10]Excellent for GC analysis; extremely high sensitivity.
Key Disadvantages Lack of experimental data; potential for side reactions.[4]Isomer formation can complicate quantification[11]; reagent can have impurities.Requires GC instrumentation; reagent is more expensive.

Derivatization Reaction Mechanisms

The chemical reactions underpinning the derivatization process for each agent are illustrated below.

Caption: Hypothetical reaction with a primary amine.

Caption: DNPH reacts with carbonyls to form hydrazones.

Caption: PFBHA reacts with carbonyls to form oximes.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using DNPH and PFBHA.

Protocol 1: Pre-Column Derivatization of Muscone with DNPH for HPLC Analysis

This protocol is adapted from a study on the determination of muscone in natural musk.

  • Reagent Preparation:

    • DNPH Solution (2 mg/mL): Accurately weigh 200 mg of DNPH into a 100 mL brown volumetric flask. Add 80 mL of absolute ethanol containing 1.25% (v/v) hydrochloric acid. Sonicate to dissolve, then dilute to the mark with the acidic ethanol solution. Let the solution stand for 24 hours in the dark at 8°C and filter through a 0.45 µm membrane before use.

    • Sample/Standard Solution: Prepare a stock solution of the analyte (e.g., muscone) in absolute ethanol (e.g., 0.10 mg/mL).

  • Derivatization Procedure:

    • In a suitable vial, mix 4.0 mL of the DNPH solution with 20.0 µL of the analyte solution.

    • Vortex the mixture and incubate in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 20 minutes).

    • After incubation, cool the reaction mixture to room temperature.

    • The sample is now ready for injection into the HPLC system.

  • HPLC Conditions:

    • Column: Alltima C18 (5 µm, 150 mm × 4.6 mm)

    • Mobile Phase: Acetonitrile/Water gradient

    • Detection: UV detector at 365 nm

    • Column Temperature: 40°C

    • Flow Rate: 1.0 mL/min

Protocol 2: Derivatization of Acetone with PFBHA for GC-MS Analysis

This protocol is based on a method for determining acetone in human blood.[8]

  • Reagent Preparation:

    • PFBHA Solution: Prepare a solution of PFBHA in water or a suitable buffer.

  • Derivatization Procedure:

    • The method utilizes headspace liquid-phase microextraction (HS-LPME) where derivatization occurs rapidly.

    • A blood sample is placed in a vial. PFBHA solution is added.[8]

    • The reaction to form the acetone oxime occurs within seconds in the sample matrix.[8]

  • Extraction and Analysis (HS-LPME-GC-MS):

    • The volatile acetone-oxime derivative is extracted from the headspace of the sample vial using a microsyringe containing an organic solvent film.[8]

    • The enriched derivative in the organic solvent is then directly injected into the GC-MS system.

    • Analysis: GC-MS is performed in electron ionization (EI) mode to separate and detect the formed oxime.[8]

Experimental Workflow

The general process from sample collection to data analysis follows a structured path, which can be visualized as follows.

G cluster_workflow Fig. 4: General Experimental Workflow sample Sample Collection (e.g., Air, Blood, Drug Substance) prep Sample Preparation (e.g., Extraction, Dilution) sample->prep deriv Derivatization (Add Reagent, Incubate) prep->deriv analysis Instrumental Analysis (HPLC-UV or GC-MS) deriv->analysis data Data Processing (Quantification, Validation) analysis->data

Caption: A typical workflow for analysis via derivatization.

Conclusion and Future Outlook

While 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) are highly effective and well-documented derivatizing agents for carbonyls, the field is open to innovation. This compound presents an intriguing, albeit theoretical, candidate for the derivatization of primary amines. Its strong, inherent chromophore and potentially high reactivity warrant experimental investigation.[4]

Future research should focus on synthesizing this agent and systematically evaluating its performance. Key studies would involve:

  • Optimizing reaction conditions (solvent, pH, temperature, time).

  • Assessing the stability of the resulting Schiff base derivatives.

  • Determining the limits of detection and quantification for various amine analytes.

  • Comparing its sensitivity and specificity directly against established amine-derivatizing agents.

By filling this research gap, the analytical community may gain a valuable new tool for the sensitive detection of primary amines, with wide-ranging applications in drug development and scientific research.

References

A Comparative Guide to Alternative Derivatizing Agents for Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in the pharmaceutical and biomedical fields, the accurate quantification of primary and secondary amines is paramount. Derivatization is a key strategy employed to enhance the detectability and chromatographic separation of these compounds. For years, 2-(2,4-Dinitrophenoxy)benzaldehyde has been utilized for this purpose; however, a range of alternative agents offer distinct advantages in terms of sensitivity, stability, and reaction conditions. This guide provides a comprehensive comparison of prominent alternative derivatizing agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their analytical needs.

o-Phthalaldehyde (OPA)

o-Phthalaldehyde, in the presence of a thiol, rapidly reacts with primary amines to yield highly fluorescent isoindole derivatives, making it a popular choice for the analysis of amino acids and biogenic amines.

Performance Comparison
ParameterThis compoundo-Phthalaldehyde (OPA)
Analyte Primary & Secondary AminesPrimary Amines
Detection Method UV-VisFluorescence
Reaction Time 10-30 minutes1-2 minutes
Derivative Stability Generally stableLess stable, requires immediate analysis or stabilization
Limit of Detection Picomole rangeFemtomole to picomole range
Experimental Protocol: OPA Derivatization of Amino Acids
  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent is stable for one week at room temperature when protected from light.

  • Derivatization Procedure:

    • Mix 10 µL of the amino acid standard or sample with 90 µL of the OPA reagent.

    • Allow the reaction to proceed for 1 minute at room temperature.

    • Inject an aliquot of the mixture into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M sodium acetate (pH 7.2) : methanol : tetrahydrofuran (90:5:5, v/v/v).

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 0% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl is a widely used pre-column derivatizing agent for both primary and secondary amines, including amino acids. It forms stable, fluorescent derivatives that can be readily separated by reverse-phase HPLC.

Performance Comparison
ParameterThis compound9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)
Analyte Primary & Secondary AminesPrimary & Secondary Amines
Detection Method UV-VisFluorescence, UV-Vis
Reaction Time 10-30 minutes2-5 minutes
Derivative Stability Generally stableHighly stable
Limit of Detection Picomole rangeFemtomole to picomole range
Experimental Protocol: Fmoc-Cl Derivatization of Amines
  • Reagent Preparation:

    • Fmoc-Cl Reagent: Dissolve 5 mg of Fmoc-Cl in 1 mL of acetonitrile. This solution should be prepared fresh daily.

    • Borate Buffer: 0.1 M borate buffer, pH 8.5.

  • Derivatization Procedure:

    • To 100 µL of the amine-containing sample in borate buffer, add 100 µL of the Fmoc-Cl reagent.

    • Vortex the mixture for 30 seconds and let it stand at room temperature for 2 minutes.

    • To stop the reaction and derivatize excess reagent, add 200 µL of 0.1 M glycine solution.

    • Inject an aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 50 mM sodium acetate buffer (pH 4.2) : acetonitrile (60:40, v/v).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to elute the derivatives.

    • Flow Rate: 1.2 mL/min.

    • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, phenols, and imidazoles to produce stable, fluorescent sulfonamide adducts.

Performance Comparison
ParameterThis compoundDansyl Chloride
Analyte Primary & Secondary AminesPrimary & Secondary Amines, Phenols, Imidazoles
Detection Method UV-VisFluorescence
Reaction Time 10-30 minutes30-60 minutes (often requires heating)
Derivative Stability Generally stableHighly stable
Limit of Detection Picomole rangePicomole range
Experimental Protocol: Dansyl Chloride Derivatization of Biogenic Amines
  • Reagent Preparation:

    • Dansyl Chloride Solution: Dissolve 10 mg of dansyl chloride in 1 mL of acetone.

    • Bicarbonate Buffer: 0.1 M sodium bicarbonate buffer, pH 9.5.

  • Derivatization Procedure:

    • Mix 50 µL of the sample with 50 µL of bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Incubate the mixture at 60 °C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient for the separation of dansylated amines.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 335 nm and emission at 520 nm.

Visualizing the Derivatization Workflow

The following diagram illustrates a generalized workflow for the derivatization and analysis of amines using the alternative agents discussed.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine-containing Sample Buffer Add Buffer (e.g., Borate, Bicarbonate) Sample->Buffer Reagent Add Derivatizing Agent (OPA, Fmoc-Cl, Dansyl-Cl) Buffer->Reagent Incubate Incubate (Time & Temp vary) Reagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench HPLC HPLC Separation (Reverse-Phase) Quench->HPLC Detection Detection (Fluorescence/UV-Vis) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Caption: A generalized workflow for amine derivatization and HPLC analysis.

Logical Selection of a Derivatizing Agent

The choice of a derivatizing agent depends on several factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. The following decision tree can guide the selection process.

Agent_Selection AnalyteType What is the analyte type? Primary High Sensitivity Needed? AnalyteType->Primary Primary Amines Secondary High Stability Needed? AnalyteType->Secondary Primary & Secondary Amines OPA Use OPA (Fast, High Sensitivity) Primary->OPA Yes Fmoc_Primary Use Fmoc-Cl or Dansyl-Cl (Stable Derivatives) Primary->Fmoc_Primary No Fmoc_Secondary Use Fmoc-Cl (Stable, Good for both) Secondary->Fmoc_Secondary Yes Dansyl Use Dansyl-Cl (Versatile, also for phenols) Secondary->Dansyl No

Caption: A decision tree for selecting an appropriate derivatizing agent.

Conclusion

While this compound is a viable option for the derivatization of amines, several alternatives offer superior performance in terms of sensitivity, reaction speed, and derivative stability. OPA is an excellent choice for the rapid and highly sensitive analysis of primary amines. Fmoc-Cl provides stable derivatives for both primary and secondary amines with high sensitivity. Dansyl chloride, although requiring longer reaction times, is a versatile reagent for a broader range of compounds. The selection of the most appropriate derivatizing agent should be based on a careful consideration of the specific analytical requirements, including the nature of the analyte, the desired sensitivity, and the available analytical instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to make an informed decision and optimize their analytical methods.

A Comparative Guide to Experimental and Computationally Predicted Spectra of Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally measured and computationally predicted spectra of acetylsalicylic acid (aspirin). By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to offer researchers a clear understanding of the synergies and discrepancies between experimental and theoretical approaches in spectral analysis, a critical aspect of drug development and material characterization.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key spectral features of aspirin as determined by experimental techniques and predicted by computational models.

Infrared (IR) Spectroscopy

Table 1: Comparison of Major Experimental and Computationally Predicted IR Vibrational Frequencies for Aspirin

Functional GroupExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹) (DFT B3LYP/6-311+G(d,p))Vibrational Mode
O-H (Carboxylic Acid)~3000 (broad)3086Stretching
C=O (Ester)17531756Stretching
C=O (Carboxylic Acid)16891681Stretching
C=C (Aromatic)16081610Stretching
C-O (Ester)12611265Stretching

Sources: Experimental data adapted from multiple studies. Computational data is representative of typical DFT B3LYP calculations.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparison of Experimental and Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Aspirin in CDCl₃

AtomExperimental ¹H Chemical Shift (ppm)Computational ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Computational ¹³C Chemical Shift (ppm)
Carboxyl H11.5 (broad)---
Aromatic H7.14 - 8.14-122.2 - 151.1-
Methyl H2.36-21.0-
Carboxyl C--170.2-
Ester C=O--169.8-
Aromatic C--122.2 - 151.1-
Methyl C--21.0-
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: Comparison of Experimental and Computationally Predicted UV-Vis Absorption Maxima (λmax) for Aspirin

SolventExperimental λmax (nm)Computational λmax (nm) (TD-DFT)
Ethanol227, 276~230, ~280
0.1 M HCl226, 277-
0.1 M NaOH296-

Note: Computational values are approximations from TD-DFT calculations and can be influenced by the chosen functional and basis set. Experimental values can shift based on solvent polarity and pH.[4][5]

Experimental and Computational Protocols

Experimental Methodologies

1. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Sample Preparation : A small amount of solid aspirin powder is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.[1][6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of aspirin is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A stock solution of aspirin is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain solutions of varying concentrations.

  • Data Acquisition : The absorbance of the solutions is measured over a specific wavelength range (e.g., 200-400 nm). A blank solution containing only the solvent is used to zero the instrument. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[7]

Computational Methodologies

1. Density Functional Theory (DFT) for IR Spectra

  • Software : Gaussian, ORCA, or other quantum chemistry software packages.

  • Method : The geometry of the aspirin molecule is first optimized to find its lowest energy conformation. This is typically done using a specific functional, such as B3LYP, and a basis set, for example, 6-311+G(d,p).[8]

  • Calculation : Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding IR intensities. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.[8]

2. Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

  • Software : Similar to DFT calculations for IR spectra.

  • Method : The ground-state geometry of the aspirin molecule is first optimized using a suitable DFT functional and basis set.

  • Calculation : A TD-DFT calculation is then performed on the optimized geometry to compute the electronic excitation energies and oscillator strengths. The excitation energies correspond to the wavelengths of absorption maxima (λmax). The choice of functional is critical for accurate prediction of UV-Vis spectra.

3. NMR Chemical Shift Prediction

  • Software : Various quantum chemistry packages and specialized NMR prediction software.

  • Method : The molecular geometry is optimized using a high-level quantum mechanical method.

  • Calculation : The magnetic shielding tensors for each nucleus are then calculated. These shielding tensors are converted to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., TMS), which is calculated at the same level of theory.

Visualizing the Workflow

The following diagrams illustrate the general workflow for comparing experimental and computational spectra and a simplified representation of aspirin's primary mechanism of action.

experimental_vs_computational_workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Aspirin Sample exp_ir FT-IR Spectrometer exp_sample->exp_ir exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_uv UV-Vis Spectrophotometer exp_sample->exp_uv exp_data Experimental Spectra exp_ir->exp_data exp_nmr->exp_data exp_uv->exp_data comparison Comparison & Analysis exp_data->comparison comp_structure Molecular Structure of Aspirin comp_dft DFT Calculation (e.g., B3LYP/6-311+G(d,p)) comp_structure->comp_dft comp_tddft TD-DFT Calculation comp_structure->comp_tddft comp_nmr_pred NMR Prediction comp_structure->comp_nmr_pred comp_data Predicted Spectra comp_dft->comp_data comp_tddft->comp_data comp_nmr_pred->comp_data comp_data->comparison

Workflow for Comparing Spectra

aspirin_moa aspirin Aspirin (Acetylsalicylic Acid) cox Cyclooxygenase (COX) Enzyme aspirin->cox Irreversible Acetylation prostaglandins Prostaglandins (Mediate Pain & Inflammation) cox->prostaglandins arachidonic_acid Arachidonic Acid arachidonic_acid->cox inhibition->prostaglandins Blocked

Aspirin's Mechanism of Action

References

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Olaparib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Olaparib, a potent PARP inhibitor pivotal in cancer therapy. The objective is to offer a comparative analysis of various methodologies, presenting supporting experimental data to aid in the selection and implementation of robust analytical techniques for research and clinical applications. The data herein is synthesized from multiple independent laboratory validations to provide a broad perspective on method performance.

Comparative Analysis of Analytical Methods

The quantification of Olaparib in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both methods offer reliability, they present distinct advantages and performance characteristics. LC-MS/MS is generally favored for its higher sensitivity and selectivity, making it ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies where low concentrations are expected.[1][2][3][4][5][6][7][8] HPLC-UV, conversely, provides a cost-effective and accessible alternative for applications where higher concentrations are measured, such as in pharmaceutical dosage forms.[9][10][11][12][13]

Below is a summary of quantitative data from various validated methods, showcasing the performance of each technique across different laboratories and matrices.

Table 1: Performance Comparison of LC-MS/MS Methods for Olaparib Quantification

ParameterHuman PlasmaHuman PlasmaRat PlasmaHuman Plasma & DBS
Linearity Range (ng/mL) 10 - 5000[4]0.5 - 50,000[7]1 - 1000140 - 7000[1][2][8]
Accuracy (%) 89.23 - 111.08[4][14]<9% deviation[7]98.00 - 106.38Within ±15%[6]
Precision (% CV) <9.09[4][14]<11[7]<7.55Intra-day: 2.7 - 8.7, Inter-day: 4.7 - 9.8[6]
Lower Limit of Quantification (LLOQ) (ng/mL) Not Specified0.5[7]1[5]140[1][2][8]
Recovery (%) >91.06[4]87[7]Within acceptable limits75 - 81 (plasma)[6]
Internal Standard Deuterated isotope[4][2H8]-Olaparib[7]TelmisartanNot Specified

Table 2: Performance Comparison of HPLC-UV/DAD Methods for Olaparib Quantification

ParameterCancer CellsTablet FormulationHuman PlasmaTablet Formulation
Linearity Range (ng/mL) 200 - 2000[9][10][12]80,000 - 120,000[11][15]100 - 5000[12]25,000 - 75,000[13]
Accuracy (% Recovery) Satisfactory[9][10]100±2[11]Within acceptable limits[12]Not Specified
Precision (% RSD) Satisfactory[9][10]Intra-day: 0.06 - 0.43, Inter-day: 0.05 - 0.98[11]<15[12]Not Specified
Limit of Detection (LOD) (ng/mL) 50[9][10][12]Not Specified20[12]Not Specified
Limit of Quantification (LOQ) (ng/mL) 200[9][10][12]Not SpecifiedNot SpecifiedNot Specified
Detection Wavelength (nm) 254[9][10][11]254[11]220[12]276[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV methods based on published literature.

Protocol 1: LC-MS/MS for Olaparib in Human Plasma

This protocol is a composite based on common practices from multiple sources.[1][3][4][7][8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of internal standard solution ([2H8]-Olaparib in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters UPLC® BEH C18 (2.1 × 50 mm, 1.7 µm).[7]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olaparib: m/z 435.4 → 281.1[7]

    • [2H8]-Olaparib (IS): m/z 443.2 → 281.1[7]

Protocol 2: HPLC-UV for Olaparib in Cancer Cells

This protocol is based on a validated method for intracellular Olaparib quantification.[9][10]

1. Sample Preparation

  • Harvest and wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 200 µL of acetonitrile for cell lysis and protein precipitation.

  • Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: Nova-Pak® C18 column (150 × 3.9 mm, 4 µm).[9]

  • Mobile Phase: Gradient of acetonitrile and ultra-pure water.[9]

  • Flow Rate: 1.2 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Injection Volume: 5 µL.[9]

  • UV Detection: 254 nm.[9][10][11]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Olaparib and the general workflow for inter-laboratory method validation.

Simplified Signaling Pathway of PARP Inhibition by Olaparib DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair recruits repair proteins Trapping PARP Trapping on DNA PARP->Trapping Olaparib Olaparib Olaparib->PARP inhibits Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) DSB->Cell_Death General Workflow for Inter-Laboratory Analytical Method Validation cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Statistical Analysis & Reporting Dev Method Development & Optimization SLV Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) Dev->SLV Protocol Standardized Protocol Definition SLV->Protocol Samples Distribution of Standardized Samples & Protocol Protocol->Samples LabA Laboratory A Analysis Sample Analysis LabA->Analysis LabB Laboratory B LabB->Analysis LabC Laboratory C LabC->Analysis Samples->LabA Samples->LabB Samples->LabC Data Data Submission to Coordinating Lab Analysis->Data Stats Statistical Analysis (Repeatability, Reproducibility) Data->Stats Report Final Validation Report Stats->Report

References

A Comparative Guide to the Specificity of Carbonyl Compound Detection: Featuring 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of 2-(2,4-Dinitrophenoxy)benzaldehyde as a highly reactive aromatic aldehyde and compares its characteristics with other carbonyl compounds. Furthermore, it offers a comprehensive overview of standard qualitative methods for carbonyl detection, complete with experimental protocols and comparative data to aid in the specific identification of aldehydes and ketones.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde core substituted with a highly electron-withdrawing 2,4-dinitrophenoxy group. This substitution pattern has a profound impact on the molecule's chemical properties. The two nitro groups of the phenoxy moiety strongly pull electron density away from the benzaldehyde ring. This electronic effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group exceptionally electrophilic and highly susceptible to nucleophilic attack.

Unlike reagents such as 2,4-dinitrophenylhydrazine (2,4-DNPH), which are used to detect the presence of carbonyl groups, this compound is itself a carbonyl compound. Its heightened reactivity makes it an interesting substrate for studying nucleophilic addition reactions and for comparing the efficacy and specificity of various carbonyl detection methods. This guide will explore its synthesis, compare its reactivity to other aldehydes, and detail the standard analytical tests used to identify it and other carbonyl compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key precursors are 2-hydroxybenzaldehyde (salicylaldehyde) and a 2,4-dinitrohalobenzene, such as 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene. The reaction is facilitated by a base, which deprotonates the hydroxyl group of salicylaldehyde to form a more potent nucleophile.

Synthesis Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 2-Hydroxybenzaldehyde (Salicylaldehyde) p1 Nucleophilic Aromatic Substitution (SNAr) r1->p1 r2 2,4-Dinitrohalobenzene (e.g., 2,4-Dinitrochlorobenzene) r2->p1 c1 Base (e.g., K2CO3) c1->p1 c2 Solvent (e.g., DMF) c2->p1 c3 Heat c3->p1 prod This compound p1->prod

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Comparative Reactivity of Aldehydes

The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because the hydrogen atom attached to the carbonyl offers less steric hindrance than an alkyl group. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.

FeatureThis compoundBenzaldehyde (Unsubstituted)Aliphatic Aldehyde (e.g., Propanal)
Structure AromaticAromaticAliphatic
Key Substituent Strongly electron-withdrawing (2,4-dinitrophenoxy group)None (Hydrogen and Phenyl group)Electron-donating (Alkyl group)
Electronic Effect Significant increase in carbonyl carbon electrophilicity.Phenyl group is weakly deactivating.Alkyl group is weakly electron-donating.
Steric Hindrance Moderately hindered due to ortho-substituent.Less hindered than the substituted counterpart.Least hindered.
Relative Reactivity Very HighModerateHigh (more reactive than aromatic aldehydes)

Qualitative Tests for Carbonyl Compound Identification

Several classical tests are used for the qualitative identification of aldehydes and ketones. These tests rely on characteristic reactions that often result in a color change or the formation of a precipitate.

2,4-Dinitrophenylhydrazine (DNPH) Test

This is a general test for identifying the carbonyl group in both aldehydes and ketones.[1] The reaction involves a nucleophilic addition of the DNPH to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone, which is a colored precipitate.[2]

  • Specificity: Positive for both aldehydes and ketones. Carboxylic acids, esters, and amides do not typically react.[2]

  • Observation: Formation of a yellow, orange, or red precipitate indicates a positive test.[3] Aromatic carbonyls tend to form red precipitates, while aliphatic carbonyls yield yellow or orange precipitates.[2]

2,4-DNPH Reaction with a Carbonyl Compound carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Addition dnph 2,4-Dinitrophenylhydrazine (Brady's Reagent) dnph->intermediate product 2,4-Dinitrophenylhydrazone (Colored Precipitate) intermediate->product Dehydration (Elimination) water Water (H2O) intermediate->water

Caption: Mechanism of 2,4-Dinitrophenylhydrazone formation.

Experimental Protocol: 2,4-DNPH Test

  • Dissolve a small amount (2-3 drops of liquid or a spatula tip of solid) of the sample in 2 mL of ethanol in a test tube.

  • Add 3 mL of the 2,4-DNPH reagent (Brady's reagent) to the test tube.

  • Shake the mixture vigorously. If no precipitate forms immediately, gently warm the mixture in a water bath for a few minutes and then allow it to cool.

  • The formation of a yellow, orange, or red precipitate confirms the presence of a carbonyl group.

  • The precipitate can be filtered, recrystallized, and its melting point determined for identification purposes.[4]

Tollens' Test (Silver Mirror Test)

This test is used to differentiate aldehydes from ketones.[5] Aldehydes are oxidized by the mild oxidizing agent in Tollens' reagent, which is an alkaline solution of ammoniacal silver nitrate, [Ag(NH₃)₂]⁺.[6]

  • Specificity: Positive for most aldehydes (both aliphatic and aromatic).[7] Ketones generally give a negative test, with the exception of alpha-hydroxy ketones.[7]

  • Observation: A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube, or a black precipitate of elemental silver.[6][7]

Experimental Protocol: Tollens' Test Note: Tollens' reagent is unstable and must be prepared fresh and not stored.

  • Preparation of Tollens' Reagent:

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate solution.

    • Add one drop of 5% sodium hydroxide solution. A brown precipitate of silver(I) oxide will form.

    • Add dilute (2%) ammonia solution drop by drop, shaking after each addition, until the brown precipitate just dissolves. This is the Tollens' reagent.

  • Test Procedure:

    • Add 2-3 drops of the carbonyl compound to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath (around 60°C) for a few minutes. Do not heat strongly.

    • Observe the formation of a silver mirror or a black precipitate.

Fehling's Test

Fehling's test is used to distinguish between aliphatic and aromatic aldehydes, as well as from ketones.[1] The reagent is a deep blue solution containing a copper(II) complex with tartrate ions.

  • Specificity: Positive for aliphatic aldehydes. Ketones and aromatic aldehydes (like benzaldehyde) do not typically react because they are weaker reducing agents and/or cannot form an enolate intermediate.[1][8]

  • Observation: A positive test is indicated by a color change from deep blue to a brick-red precipitate of copper(I) oxide (Cu₂O).[9]

Experimental Protocol: Fehling's Test

  • Mix 1 mL of Fehling's Solution A (aqueous copper(II) sulfate) and 1 mL of Fehling's Solution B (aqueous potassium sodium tartrate and NaOH) in a test tube. The resulting solution should be deep blue.

  • Add a few drops of the compound to be tested to the Fehling's solution.

  • Heat the mixture in a boiling water bath for several minutes.

  • Observe any color change. The formation of a yellow, green, or brick-red precipitate indicates a positive test.

Summary of Test Specificity and Data

The following diagram and table summarize the use of these tests to differentiate between carbonyl compound classes.

Qualitative Analysis Workflow for Carbonyls start Unknown Compound test_dnph Perform 2,4-DNPH Test start->test_dnph is_carbonyl Carbonyl Present (Aldehyde or Ketone) test_dnph->is_carbonyl Positive (Precipitate) not_carbonyl Not an Aldehyde or Ketone test_dnph->not_carbonyl Negative test_tollens Perform Tollens' Test is_carbonyl->test_tollens is_aldehyde Aldehyde test_tollens->is_aldehyde Positive (Silver Mirror) is_ketone Ketone test_tollens->is_ketone Negative test_fehlings Perform Fehling's Test is_aldehyde->test_fehlings is_aliphatic Aliphatic Aldehyde test_fehlings->is_aliphatic Positive (Red Precipitate) is_aromatic Aromatic Aldehyde test_fehlings->is_aromatic Negative

Caption: Logic for differentiating carbonyl compounds.

Table of Expected Results and Derivative Melting Points

Compound2,4-DNPH Test ResultTollens' Test ResultFehling's Test ResultM.P. of 2,4-Dinitrophenylhydrazone (°C)
This compound Red Precipitate (Expected)Positive (Silver Mirror)NegativeData not readily available
Benzaldehyde Red-Orange Precipitate[10]Positive (Silver Mirror)Negative[1]239-241[11]
Propanal (Aliphatic Aldehyde) Yellow-Orange PrecipitatePositive (Silver Mirror)Positive (Red Precipitate)154-156
Propanone (Ketone) Yellow PrecipitateNegativeNegative126-128
2-Hydroxybenzaldehyde Red PrecipitatePositive (Silver Mirror)Negative255[12]

Conclusion

This compound stands out as a highly reactive aromatic aldehyde due to the potent electron-withdrawing nature of its ortho-substituent. This heightened reactivity makes it a valuable compound for synthetic and mechanistic studies.

The identification of carbonyl compounds relies on a series of specific qualitative tests. The 2,4-DNPH test serves as a general indicator for the presence of an aldehyde or ketone. Following a positive DNPH test, Tollens' test provides a reliable method to distinguish aldehydes from ketones. Finally, Fehling's test can differentiate between aliphatic aldehydes and their generally less reactive aromatic counterparts. By employing these tests in a systematic manner, researchers can achieve a high degree of specificity in the characterization of unknown carbonyl compounds.

References

comparative study of different synthesis routes for 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthesis routes for 2-(2,4-dinitrophenoxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. The primary synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the key variations in this approach, presenting experimental data from analogous reactions to inform protocol development and optimization.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for synthesizing this compound is the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with an electrophilic 2,4-dinitrobenzene derivative. The reaction proceeds via a Meisenheimer intermediate, a general mechanism for SNAr reactions. The key steps involve the deprotonation of the hydroxyl group of 2-hydroxybenzaldehyde to form a more potent nucleophile, the corresponding phenoxide, which then attacks the electron-deficient aromatic ring of the 2,4-dinitrobenzene derivative, displacing a leaving group.

The efficiency of this synthesis is influenced by several factors, including the nature of the leaving group on the 2,4-dinitrobenzene moiety, the choice of base, the solvent, and the reaction temperature. While specific data for the synthesis of the title compound is not abundant in publicly available literature, a comparative analysis can be constructed based on well-documented syntheses of structurally similar compounds.

Comparative Analysis of Synthesis Parameters

The following table summarizes the key variable parameters in the SNAr synthesis of aryl ethers and provides a comparative overview based on analogous reactions. This data can guide the selection of optimal conditions for the synthesis of this compound.

ParameterVariationAdvantagesDisadvantagesYield (Analogous Reactions)Reference
Leaving Group Fluoro (-F)Highly activating, good leaving groupMore expensive starting materialHigh[1]
Chloro (-Cl)Readily available, cost-effectiveLess reactive than fluoroGood to High[2][3]
Base Potassium Carbonate (K₂CO₃)Mild, commonly usedMay require longer reaction timesGood[1]
Sodium Hydroxide (NaOH)Strong base, can accelerate the reactionCan lead to side reactions if not controlledHigh (up to 95%)[4]
Sodium Carbonate (Na₂CO₃)Effective and economicalModerate reactivityGood[5]
Solvent Dimethylformamide (DMF)Good for dissolving reactants, high boiling pointCan be difficult to removeHigh[6]
AcetonitrileGood solvent, relatively easy to removeLower boiling point may require longer reaction timesGood[3]
EthanolGreener solvent, readily availableLower yields in some casesModerate to Good[5]
Temperature Room TemperatureEnergy efficient, minimizes side reactionsVery slow reaction rateLow to Moderate[3]
60-90 °CGood balance between reaction rate and controlRequires heatingGood to High[4][5]
RefluxDrives reaction to completionHigher energy consumption, potential for side reactionsHigh[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the SNAr reaction. These should be adapted and optimized based on the specific reagents and equipment available.

Route 1: Using 2,4-Dinitrochlorobenzene and Potassium Carbonate

This method is a common and cost-effective approach.

Materials:

  • 2-Hydroxybenzaldehyde

  • 2,4-Dinitrochlorobenzene

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 2-hydroxybenzaldehyde.

  • Add 2,4-dinitrochlorobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.

Route 2: Using 2,4-Dinitrofluorobenzene and Sodium Hydroxide

This route is expected to be faster due to the better leaving group (fluoride) and the stronger base.

Materials:

  • 2-Hydroxybenzaldehyde

  • 2,4-Dinitrofluorobenzene

  • Sodium Hydroxide

  • Acetonitrile

Procedure:

  • Dissolve 2-hydroxybenzaldehyde (1.0 eq) in acetonitrile.

  • In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the 2-hydroxybenzaldehyde solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of 2,4-dinitrofluorobenzene (1.0 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C, monitoring by TLC.

  • Once the reaction is complete (typically 1-3 hours), neutralize the mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

The choice of the optimal synthesis route depends on a variety of factors including cost, desired yield, reaction time, and available equipment. The following diagram illustrates a logical workflow for selecting a suitable synthesis protocol.

Synthesis_Route_Selection start Start: Define Synthesis Goals cost Cost a Major Constraint? start->cost time Rapid Synthesis Required? cost->time No route1 Route 1: DNCB + K₂CO₃ in DMF cost->route1 Yes yield High Yield Critical? time->yield No route2 Route 2: DNFB + NaOH in Acetonitrile time->route2 Yes yield->route1 No yield->route2 Yes optimize Consider Optimization of Route 1 (e.g., stronger base, higher temp) yield->optimize No, but improvement desired end Final Protocol Selection route1->end route2->end optimize->end

Caption: Decision workflow for selecting a synthesis route for this compound.

References

A Comparative Guide to 2,4-Dinitrophenylhydrazone Derivatives as Analytical Standards for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in pharmaceutical and environmental analysis, the accurate quantification of carbonyl compounds (aldehydes and ketones) is of paramount importance. These compounds are often present as impurities, degradation products, or active pharmaceutical ingredients. Due to their potential toxicity and reactivity, regulatory agencies mandate strict control over their levels. A cornerstone of carbonyl analysis is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the carbonyls into their corresponding 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives. These derivatives are highly colored, crystalline solids, making them amenable to detection and quantification by techniques such as High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) detection.

This guide provides a comprehensive evaluation of the use of DNPH-hydrazone derivatives as analytical standards, comparing their performance with alternative derivatizing agents and analytical methodologies.

The Role of 2,4-Dinitrophenylhydrazine (DNPH) in Carbonyl Analysis

The fundamental principle behind the use of DNPH lies in its reaction with aldehydes and ketones to form stable DNPH-hydrazone derivatives.[1] This reaction, a nucleophilic addition-elimination, provides a chromophore (the dinitrophenyl group) that strongly absorbs UV radiation, typically in the range of 360-380 nm.[2] This enhanced UV absorbance allows for sensitive detection and quantification of the carbonyl compounds, which often lack a suitable chromophore for direct analysis.

The general workflow for the analysis of carbonyl compounds using DNPH derivatization is as follows:

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Sample containing Carbonyl Compound Derivatization Derivatization Reaction Sample->Derivatization DNPH_reagent Acidified 2,4-DNPH Solution DNPH_reagent->Derivatization DNPH_hydrazone Formation of 2,4-Dinitrophenylhydrazone Derivatization->DNPH_hydrazone HPLC HPLC Separation DNPH_hydrazone->HPLC UV_Detector UV/Vis Detection HPLC->UV_Detector Quantification Quantification against Calibrated Standard UV_Detector->Quantification

Figure 1: Workflow for Carbonyl Analysis using DNPH Derivatization.

Performance Characteristics of DNPH-Hydrazone Standards

The efficacy of an analytical method hinges on several key performance parameters. The following table summarizes the typical performance of the DNPH derivatization method for the analysis of various carbonyl compounds.

AnalyteMethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
FormaldehydeHPLC-UV>0.990.02 µg/mL0.06 µg/mL95-105[3]
AcetaldehydeHPLC-UV>0.990.03 µg/mL0.1 µg/mL92-108[3]
AcetoneHPLC-UV>0.990.05 µg/mL0.15 µg/mL90-110[3]
BenzaldehydeHPLC-UV>0.990.01 µg/mL0.03 µg/mL98-102[4]

Table 1: Performance Data for the Analysis of Carbonyl Compounds as their DNPH-Hydrazone Derivatives.

Comparison with Alternative Methods

While DNPH derivatization is a widely adopted method, several alternatives exist. A prominent alternative is derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

FeatureDNPH Derivatization with HPLC-UVPFBHA Derivatization with GC-MS
Principle Forms UV-active hydrazones.Forms electron-capturing oximes.
Instrumentation HPLC with UV/Vis detector.GC with MS or Electron Capture Detector (ECD).
Selectivity Good for carbonyls, but potential for isomeric interferences (E/Z isomers).[3]High, with mass spectral confirmation.
Sensitivity Generally in the low µg/mL to ng/mL range.Can achieve lower detection limits (pg/mL range).
Sample Throughput Moderate, typical HPLC run times.Can be higher with modern fast GC methods.
Cost Relatively lower instrumentation cost.Higher instrumentation and maintenance cost.
Matrix Effects Can be susceptible to matrix interferences.Generally less susceptible due to GC separation and MS detection.

Table 2: Comparison of DNPH and PFBHA Derivatization Methods for Carbonyl Analysis.

cluster_dnph DNPH Method cluster_pfbha PFBHA Method DNPH_Start Carbonyl Compound DNPH_Deriv Derivatization with DNPH DNPH_Start->DNPH_Deriv DNPH_Product DNPH-hydrazone DNPH_Deriv->DNPH_Product DNPH_Analysis HPLC-UV Analysis DNPH_Product->DNPH_Analysis DNPH_Result Quantitative Result DNPH_Analysis->DNPH_Result PFBHA_Start Carbonyl Compound PFBHA_Deriv Derivatization with PFBHA PFBHA_Start->PFBHA_Deriv PFBHA_Product PFBHA-oxime PFBHA_Deriv->PFBHA_Product PFBHA_Analysis GC-MS Analysis PFBHA_Product->PFBHA_Analysis PFBHA_Result Quantitative Result PFBHA_Analysis->PFBHA_Result

Figure 2: Comparison of DNPH and PFBHA Derivatization Workflows.

Experimental Protocols

Preparation of DNPH Derivatizing Reagent

A typical derivatizing reagent is a saturated solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium, such as 2 M hydrochloric acid or acetonitrile with a catalytic amount of sulfuric acid. The purity of the DNPH is crucial for accurate results.

General Derivatization Procedure
  • To a known volume of the sample (in a suitable solvent like acetonitrile), add an excess of the DNPH derivatizing reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the sample to a suitable concentration for HPLC analysis.

  • It is important to also derivatize a series of known concentrations of the target carbonyl standards to create a calibration curve.

HPLC-UV Analysis
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Detection: UV detection is performed at the wavelength of maximum absorbance for the specific DNPH-hydrazone derivative, usually around 365 nm.

  • Quantification: The concentration of the carbonyl compound in the original sample is determined by comparing the peak area of its DNPH-hydrazone derivative to the calibration curve generated from the analytical standards.

Conclusion

The use of 2,4-dinitrophenylhydrazine to form DNPH-hydrazone derivatives remains a robust, reliable, and widely accepted method for the quantification of carbonyl compounds. The resulting derivatives, when used as analytical standards, provide excellent linearity, sensitivity, and accuracy for HPLC-UV analysis. While alternative methods like PFBHA derivatization followed by GC-MS may offer higher sensitivity for certain applications, the DNPH method provides a cost-effective and accessible approach that is suitable for a broad range of analytical needs in research, quality control, and regulatory compliance. The choice of method will ultimately depend on the specific analytical requirements, including the nature of the sample matrix, the required detection limits, and the available instrumentation.

References

Benchmarking the Stability of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the chemical stability of 2-(2,4-dinitrophenoxy)benzaldehyde and its derivatives. Due to a lack of publicly available, direct experimental stability data for this specific class of compounds, this document outlines the established methodologies for forced degradation studies and provides a template for data comparison. The information herein is based on the known chemical properties of nitroaromatic compounds, aromatic ethers, and benzaldehydes, offering a predictive guide to their stability profiles.

Introduction to Chemical Stability in Drug Development

The chemical stability of a drug substance is a critical attribute that can influence its safety, efficacy, and shelf-life. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a molecule's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a crucial component of this process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.

The this compound scaffold is characterized by a diaryl ether linkage, which is generally considered stable. However, the presence of two strongly electron-withdrawing nitro groups on one of the aromatic rings significantly influences the molecule's electronic properties and reactivity. These nitro groups render the aromatic ring susceptible to nucleophilic attack and can impact the stability of the entire molecule under various stress conditions. Furthermore, the aldehyde functional group is a known site of reactivity and potential degradation. Understanding the stability of this core structure and its derivatives is paramount for their potential development as pharmaceutical agents.

Comparative Stability Assessment

Table 1: Comparative Stability Data of this compound Derivatives under Forced Degradation Conditions

Stress ConditionThis compound (% Degradation)2-(2,4-Dinitrophenoxy)-5-chlorobenzaldehyde (% Degradation)Major Degradation Products
Acidic Hydrolysis (0.1 M HCl, 80°C, 24h)Data to be generatedData to be generatedCleavage of ether linkage, hydrolysis of aldehyde
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h)Data to be generatedData to be generatedCleavage of ether linkage, Cannizzaro reaction
Oxidative Degradation (3% H₂O₂, RT, 24h)Data to be generatedData to be generatedOxidation of aldehyde to carboxylic acid
Thermal Degradation (105°C, 48h)Data to be generatedData to be generatedGeneral decomposition
Photolytic Degradation (ICH Q1B, 1.2 million lux hours, 200 W h/m²)Data to be generatedData to be generatedPhotoreduction of nitro groups, radical reactions

Note: The percentage of degradation is typically determined by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), by measuring the decrease in the peak area of the parent compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound derivatives. These protocols are based on established guidelines and practices in the pharmaceutical industry.

General Procedure

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then diluted with the respective stressor solution to a final concentration (e.g., 100 µg/mL). Samples are collected at various time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress condition, is analyzed simultaneously.

Acidic and Alkaline Hydrolysis
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. The mixture is then heated in a water bath at a specified temperature (e.g., 80°C). Samples are withdrawn at predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. The mixture is maintained at a specified temperature (e.g., 60°C). Samples are withdrawn at time points (e.g., 1, 2, 4, 8 hours), neutralized with 0.1 M hydrochloric acid, and prepared for analysis.

Oxidative Degradation

To 1 mL of the stock solution, add 9 mL of 3% (v/v) hydrogen peroxide. The solution is kept at room temperature and protected from light. Samples are taken at various time points (e.g., 2, 6, 12, 24 hours) and analyzed.

Thermal Degradation

The solid drug substance is placed in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours). Samples are then dissolved in a suitable solvent and analyzed. For solution-state thermal stability, the drug solution is heated at a specified temperature.

Photolytic Degradation

The drug substance, in both solid and solution forms, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in the ICH Q1B guideline. A control sample is kept in the dark under the same conditions.

Analytical Method

A stability-indicating HPLC method is essential for these studies. The method should be capable of separating the parent drug from all its degradation products. A typical method would involve a C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the parent drug and its degradation products have significant absorbance.

Visualizing Experimental Workflows and Degradation Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes. Below are examples relevant to the stability testing of this compound derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Stock->Acid Dilute & Stress Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Dilute & Stress Oxidation Oxidative Degradation (3% H₂O₂) Stock->Oxidation Dilute & Stress Thermal Thermal Degradation (105°C) Stock->Thermal Dilute & Stress Photo Photolytic Degradation (ICH Q1B) Stock->Photo Dilute & Stress HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Degradants

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_reduction Photolytic Reduction Parent This compound Salicylaldehyde Salicylaldehyde Parent->Salicylaldehyde Ether Cleavage (Acid/Base) Dinitrophenol 2,4-Dinitrophenol Parent->Dinitrophenol Ether Cleavage (Acid/Base) CarboxylicAcid 2-(2,4-Dinitrophenoxy)benzoic Acid Parent->CarboxylicAcid Aldehyde Oxidation AminoNitro Amino-nitro derivatives Parent->AminoNitro Nitro Group Reduction

Caption: Potential degradation pathways for the parent compound.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of this compound and its derivatives. While direct experimental data is currently limited, the outlined forced degradation protocols and data presentation templates offer a robust starting point for researchers. By systematically applying these methodologies, scientists and drug development professionals can generate the critical stability data needed to advance these compounds through the development pipeline, ensuring the quality, safety, and efficacy of potential new medicines. The provided visualizations serve to clarify the experimental workflow and potential chemical transformations, aiding in the design and interpretation of stability studies.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 2-(2,4-Dinitrophenoxy)benzaldehyde, a compound requiring careful management due to its inherent hazardous properties. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Hazard Identification and Safety Precautions

Key Potential Hazards:

  • Explosive Risk: Similar to other dinitrophenyl compounds, this compound may become explosive if allowed to dry out. It is sensitive to shock, friction, or heat.

  • Toxicity: Dinitrophenols are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation.

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • In case of dust or aerosol generation, a respirator with an appropriate filter cartridge is necessary.

Quantitative Data Summary

The following table summarizes key data points for closely related compounds, which should be considered as indicative for this compound in the absence of specific data.

Property2,4-Dinitrophenol2-(2,4-Dinitrophenoxy)ethanolBenzaldehyde 2,4-dinitrophenylhydrazone
Molecular Weight 184.11 g/mol 228.16 g/mol [1]286.24 g/mol [2]
Appearance Solid yellow crystals[3]-Red to orange solid[4]
Hazards Explosive when dry, toxic, skin/eye irritant[3]Toxic if swallowed, may cause allergic skin reaction, toxic to aquatic life[1]Potentially explosive when dry[4]

Step-by-Step Disposal Protocol

This protocol is designed to guide qualified laboratory personnel through the safe disposal of this compound.

Step 1: Risk Assessment

  • Before beginning any disposal procedure, a thorough risk assessment must be conducted by qualified personnel. This assessment should consider the quantity of the chemical to be disposed of, the specific laboratory environment, and all potential hazards.

Step 2: Segregation and Labeling

  • Isolate the waste container of this compound from incompatible materials, particularly strong oxidizing agents.

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes appropriate hazard symbols (e.g., explosive, toxic, irritant).

Step 3: Preparation for Disposal

  • Do not allow the compound to dry out. If the material is old or appears dry, do not handle it. Contact your institution's Environmental Health and Safety (EHS) office or a specialized explosive substance disposal service immediately.

  • For small quantities, prepare a designated waste container. This should be a robust, sealable container, compatible with the chemical.

Step 4: Chemical Neutralization (for small spills or residues)

  • For the neutralization of small spills or residues, a method such as treatment with Fenton's reagent can be considered to break down the aromatic and nitro compounds into less toxic substances.[5] This procedure should only be carried out by trained personnel in a controlled environment, such as a fume hood.

  • Alternatively, for small amounts, absorption onto an inert material like sand or vermiculite can be used. The contaminated absorbent should then be treated as hazardous waste.

Step 5: Final Disposal

  • The primary method for the disposal of this compound is through a licensed chemical waste disposal company.

  • Place the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Arrange for pickup by your institution's EHS-approved hazardous waste contractor.

  • Never dispose of this compound down the drain or in regular trash.[6]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area immediately. If safe to do so, cover the spill with a non-combustible absorbent material.[3] Do not create dust. Ventilate the area and contact your EHS office.

  • Fire: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Identify This compound for Disposal risk_assessment Conduct Risk Assessment start->risk_assessment is_dry Is the Compound Dry? risk_assessment->is_dry contact_ehs STOP! Contact EHS or Explosive Disposal Specialist is_dry->contact_ehs Yes small_quantity Small Quantity? is_dry->small_quantity No prepare_waste Prepare Labeled Hazardous Waste Container small_quantity->prepare_waste Yes small_quantity->prepare_waste No absorb Absorb on Inert Material prepare_waste->absorb Spill/Residue package_for_disposal Package for Professional Disposal prepare_waste->package_for_disposal Bulk absorb->package_for_disposal ehs_pickup Arrange for EHS Hazardous Waste Pickup package_for_disposal->ehs_pickup

Caption: Disposal decision workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-(2,4-Dinitrophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(2,4-Dinitrophenoxy)benzaldehyde (CAS: 1157-84-2). The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2][3]

  • Serious Eye Irritation, Category 2/2A: Causes serious eye irritation.[1][2]

  • Skin Irritation, Category 2: Causes skin irritation.

  • Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.

It is imperative to handle this substance with care, adhering to the safety protocols outlined below.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Body PartPPE RequiredSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential to protect against serious eye irritation.[1][2] A face shield should be worn in situations with a high potential for splashing.[4][5]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended.[6][7] Double-gloving is mandatory to provide an extra layer of protection.[6] Gloves must be inspected before use and changed immediately upon contamination.[2][6]
Body Laboratory Coat / Chemical-Resistant SuitA lab coat should be worn to protect against skin contact.[6] In cases of large-scale handling or significant splash risk, a chemical-resistant suit may be necessary.[4][8]
Respiratory Air-Purifying RespiratorTo be used in situations where dust or aerosols may be generated or if working outside of a fume hood.[8][9]
Feet Closed-Toed ShoesRequired to protect feet from spills.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is critical for safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Identify Hazards Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh Chemical Weigh Chemical Prepare Work Area->Weigh Chemical Proceed Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Temporary Storage Temporary Storage Perform Experiment->Temporary Storage Decontaminate Decontaminate Temporary Storage->Decontaminate Proceed Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Review the Safety Data Sheet (SDS) to fully understand the hazards.

    • Don all required PPE as specified in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6]

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Use non-sparking tools to prevent ignition sources.[10]

    • Avoid the formation of dust and aerosols.[10]

    • Keep containers tightly closed when not in use.[11]

  • Cleanup:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Thoroughly wash hands with soap and water after handling the chemical.[1][11]

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

cluster_first_aid First Aid Measures Exposure Event Exposure Event Remove from Source Remove from Source Exposure Event->Remove from Source Administer First Aid Administer First Aid Remove from Source->Administer First Aid Skin Contact Skin Contact Administer First Aid->Skin Contact If on skin Eye Contact Eye Contact Administer First Aid->Eye Contact If in eyes Inhalation Inhalation Administer First Aid->Inhalation If inhaled Ingestion Ingestion Administer First Aid->Ingestion If swallowed Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

Caption: Immediate response plan for an exposure event.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[12] If skin irritation occurs, seek medical advice.[13]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11][13] If the person feels unwell, call a poison center or doctor.[11]

  • Ingestion: Call a poison center or doctor immediately if you feel unwell.[1][2] Rinse mouth with water.[1][2] Do not induce vomiting.[2]

Spill Response:

  • Evacuate non-essential personnel from the area.[12]

  • Ensure adequate ventilation.[2]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[14]

  • Clean the spill area with a suitable decontaminant.

  • Prevent the spilled material from entering drains or waterways.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Collection and Disposal Procedure:

  • Segregation:

    • Collect all waste containing this compound, including contaminated PPE (like gloves), absorbent materials from spills, and empty containers, in a dedicated and clearly labeled hazardous waste container.[6]

  • Containerization:

    • Use a chemically resistant, sealable container for waste collection.

    • The container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3][15] Do not dispose of this chemical down the drain or in the regular trash.[13]

    • Contaminated packaging should be triple-rinsed and disposed of appropriately, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible by local regulations.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.